molecular formula C9H10FNO3 B1446434 6-Fluoro-5-isopropoxynicotinic acid CAS No. 1414870-56-6

6-Fluoro-5-isopropoxynicotinic acid

Cat. No.: B1446434
CAS No.: 1414870-56-6
M. Wt: 199.18 g/mol
InChI Key: IRGTVBKHERVLCJ-UHFFFAOYSA-N
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Description

6-Fluoro-5-isopropoxynicotinic acid is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGTVBKHERVLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204107
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
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Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-56-6
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Medicinal Chemistry

6-Fluoro-5-isopropoxynicotinic acid, identified by the CAS Number 1414870-56-6 , is a highly functionalized pyridine derivative that has emerged as a valuable building block for researchers in drug discovery and development.[1][2][3] Its unique trifunctional architecture—featuring a carboxylic acid, a fluorine atom, and an isopropoxy group on a pyridine core—offers a versatile scaffold for creating complex molecular entities with significant therapeutic potential.

The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization, and its significance in the field.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1414870-56-6[1][2][3]
Molecular Formula C₉H₁₀FNO₃[1]
Molecular Weight 199.18 g/mol [1]
Boiling Point 356.8 ± 37.0 °C (Predicted)[1]
Density 1.270 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.31 ± 0.10 (Predicted)[1]

Synthesis Pathway: O-Alkylation of a Hydroxypyridine Precursor

The most direct and validated route to this compound involves the O-alkylation (specifically, isopropylation) of a key intermediate, methyl 6-fluoro-5-hydroxynicotinate. This process is detailed in patent literature, specifically WO2012065985A1, which outlines its use in the synthesis of novel kinase inhibitors. The causality behind this choice of pathway lies in the ready availability of the hydroxynicotinate precursor and the efficiency of the Williamson ether synthesis for installing the isopropoxy group.

Experimental Protocol

This protocol is adapted from the procedures described in patent WO2012065985A1.

Step 1: Isopropylation of Methyl 6-fluoro-5-hydroxynicotinate

  • Reagent Preparation : To a solution of methyl 6-fluoro-5-hydroxynicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Reaction Initiation : Add 2-iodopropane (1.5 eq) to the suspension. The use of an iodide leaving group is strategic as it is more reactive than bromide or chloride, facilitating a more efficient reaction.

  • Reaction Conditions : Heat the reaction mixture to 80 °C. Maintain this temperature and stir vigorously for 4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS). The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude methyl 6-fluoro-5-isopropoxynicotinate.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis : Dissolve the crude methyl 6-fluoro-5-isopropoxynicotinate from the previous step in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq). The use of LiOH is a standard and effective method for the saponification of methyl esters.

  • Reaction Conditions : Stir the mixture at room temperature for 2 hours or until the hydrolysis is complete.

  • Acidification and Isolation : Acidify the reaction mixture to a pH of approximately 3 using 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Purification : Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford the final product, this compound, as a white solid. This self-validating protocol ensures purity through the precipitation and isolation of the final product.

SynthesisWorkflow cluster_step1 Step 1: O-Isopropylation cluster_step2 Step 2: Saponification SM Methyl 6-fluoro- 5-hydroxynicotinate Reagents1 2-Iodopropane, K₂CO₃ DMF, 80°C SM->Reagents1 Intermediate Crude Methyl 6-fluoro- 5-isopropoxynicotinate Reagents1->Intermediate Reagents2 LiOH, THF/H₂O Then 1N HCl Intermediate->Reagents2 Product This compound (Final Product) Reagents2->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for structural elucidation.

  • Aromatic Protons : Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons and the fluorine atom will result in characteristic splitting patterns.

  • Isopropoxy Group : A septet (a one-proton signal split by six equivalent methyl protons) is expected around δ 4.5-5.0 ppm for the -CH- proton. A doublet (a six-proton signal) will appear further upfield, typically around δ 1.3-1.5 ppm, for the two equivalent methyl (-CH₃) groups.

  • Carboxylic Acid Proton : A broad singlet, characteristic of an acidic proton, is expected far downfield (δ > 10 ppm), which may be exchangeable with D₂O.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS) : In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 199.18. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 197.18. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition consistent with C₉H₁₀FNO₃.

Applications in Drug Discovery

Fluorinated nicotinic acid derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can block metabolic oxidation at that position, while the isopropoxy group modulates lipophilicity, both of which are key considerations in drug design.

While specific, publicly disclosed applications for this compound are nascent, its structure is analogous to building blocks used in the development of:

  • Kinase Inhibitors : As described in patent WO2012065985A1, this scaffold is suitable for elaboration into complex molecules targeting various protein kinases, which are implicated in cancer and inflammatory diseases.

  • PET Imaging Agents : Fluorinated pyridines are widely used as scaffolds for developing radiotracers for Positron Emission Tomography (PET), enabling non-invasive visualization of biological processes.

The versatility of the carboxylic acid group allows for amide bond formation, providing a direct handle for coupling this fragment to other complex amines, further expanding its utility in constructing diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for medicinal chemistry research. Its synthesis is achievable through a robust and scalable protocol, and its structure is ripe for derivatization. As the demand for more sophisticated and metabolically stable drug candidates grows, the utility of such fluorinated building blocks will undoubtedly continue to expand, making this compound a valuable tool for scientists and researchers in the pharmaceutical industry.

References

  • Patent WO2012065985A1: Preparation of quinoline and quinoxaline derivatives as protein kinase inhibitors. Google Patents.
  • PubChem : 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. ([Link])

  • PubMed : Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. ([Link])

  • Organic Syntheses : Nicotinic acid, 6-hydroxy-. ([Link])

  • Human Metabolome Database : Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). ([Link])

  • PubMed : Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ([Link])

  • CN115433122A: Preparation method of 6-fluoronicotinic acid.
  • US20060247434A1: Method for the preparation of 6-alpha fluoro corticosteroids.
  • PubChem : 2-Fluoro-6-isopropoxynicotinic acid | C9H10FNO3 | CID 177689636. ([Link])

Sources

Introduction: Bridging Molecular Properties and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-5-isopropoxynicotinic Acid

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most fundamental are the physicochemical properties of the molecule itself. These intrinsic characteristics—such as solubility, acidity, and lipophilicity—dictate how a compound will behave in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] A thorough understanding and early characterization of these properties are therefore not merely procedural; they are cornerstones of rational drug design, enabling scientists to predict in vivo performance, guide lead optimization, and ultimately reduce the high attrition rates that plague pharmaceutical development.[1][4]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a substituted pyridine carboxylic acid derivative of interest to medicinal chemists and researchers. As a molecular scaffold, its unique combination of a fluorinated aromatic ring, an ether linkage, and a carboxylic acid moiety presents a distinct profile. We will delve into its key structural and physical attributes, present robust, field-proven protocols for their experimental determination, and explain the scientific rationale behind these methodologies. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the starting point for all physicochemical analysis. The structural features of this compound are foundational to its chemical behavior.

  • Chemical Name: this compound

  • CAS Number: 1414870-56-6[5]

  • Molecular Formula: C₉H₁₀FNO₃

  • Molecular Weight: 199.18 g/mol

The structure combines a pyridine ring, which is basic, with an acidic carboxylic acid group, making it zwitterionic in nature depending on the pH. The fluorine atom and isopropoxy group significantly modulate the electronic properties and lipophilicity of the molecule.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties for this compound. It is critical to note that most publicly available data for this specific compound are computationally predicted. Experimental verification is essential for any application requiring high accuracy.

PropertyValueData TypeSource
Molecular Weight 199.18 g/mol Calculated-
Boiling Point 356.8 ± 37.0 °CPredicted[5]
Density 1.270 ± 0.06 g/cm³Predicted[5]
pKa (Acidity Constant) 3.31 ± 0.10Predicted[5][6]
XLogP3-AA (Lipophilicity) 1.9Predicted[7]
Topological Polar Surface Area (TPSA) 59.4 ŲCalculated[7]
Hydrogen Bond Donors 1Calculated[7]
Hydrogen Bond Acceptors 5Calculated[7]

Experimental Protocols for Core Property Determination

While predicted data offers a valuable starting point, experimental determination provides the definitive values necessary for regulatory filings and accurate modeling. The following sections detail standard, validated protocols for measuring the most critical physicochemical properties.

Melting Point Determination

Causality and Importance: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[8] A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range. This measurement is crucial for quality control and for confirming the identity of a synthesized compound.

Experimental Protocol: Capillary Method using a Digital Melting Point Apparatus

This method is widely adopted for its accuracy, small sample requirement, and ease of use.[9]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.[10][11]

    • Firmly tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom.[9]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer or temperature probe in the designated port.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the accurate measurement.

    • Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate melting point.

    • Begin heating again at a slow, controlled rate of 1-2°C per minute.[9] Slow heating is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ – T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Periodically calibrate the apparatus using certified standards with known melting points.

start Start prep Prepare Sample (Dry, Powder, Pack Capillary) start->prep setup Insert Capillary into Apparatus prep->setup heat_fast Rapid Heating (Find Approx. MP) setup->heat_fast Optional heat_slow Slow Heating (1-2°C / min) setup->heat_slow Direct cool Cool Block (15°C below Approx. MP) heat_fast->cool cool->heat_slow observe Observe & Record heat_slow->observe t1 T₁: First Liquid Appears observe->t1 t2 T₂: All Solid Melts observe->t2 report Report Range (T₁ - T₂) t1->report t2->report end End report->end

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Causality and Importance: Aqueous solubility is a critical determinant of a drug's bioavailability.[12] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Poor solubility is a major reason for the failure of promising drug candidates.[13] Therefore, accurate measurement is essential for formulation development and predicting in vivo behavior.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[12][14]

  • System Preparation:

    • Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[15]

    • Maintain a constant temperature, typically 37 ± 1 °C, using a calibrated shaker incubator.[15]

  • Equilibration:

    • Add an excess amount of this compound to a known volume of each pH buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

    • Agitate the vials in the shaker incubator for a sufficient period to reach equilibrium. This can take 24 to 72 hours; preliminary experiments should be run to determine the time required to reach a plateau in concentration.[15]

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the dissolved compound from the undissolved solid using an appropriate method, such as centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Validation:

    • The final reported solubility is the average concentration from at least three replicate experiments for each pH condition.

start Start add Add Excess Solid to pH Buffer start->add equilibrate Equilibrate (e.g., 48h at 37°C with shaking) add->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate supernatant Collect Supernatant separate->supernatant quantify Quantify Concentration (e.g., HPLC, LC-MS) supernatant->quantify result Report Solubility (e.g., mg/mL) quantify->result end End result->end Ionization State vs. pH Acid COOH Py-H⁺ Zwitter COO⁻ Py-H⁺ Acid->Zwitter Deprotonation pKa1 pKa₁ (Pyridine) Base COO⁻ Py Zwitter->Base Deprotonation pKa2 pKa₂ (Carboxylic Acid) origin x_axis axis_label Increasing pH

Caption: Relationship between pH, pKa, and Ionization State.

Expected Spectral Properties

While specific experimental spectra for this compound are not publicly available, its structure allows for the prediction of key characteristic signals that are vital for structural confirmation. [16]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region: Two distinct signals for the protons on the pyridine ring.

    • Isopropoxy Group: A septet for the single CH proton and a doublet for the two CH₃ groups.

    • Carboxylic Acid: A broad singlet for the acidic proton, which may be exchangeable with D₂O.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the carboxylic acid carbonyl group. [17] * O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

    • C-O Stretch: Absorptions corresponding to the ether linkage.

    • C-F Stretch: A strong band typically in the 1000-1400 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound (199.18). High-resolution mass spectrometry would confirm the elemental composition. [16]

Conclusion and Outlook

This compound possesses a set of physicochemical properties defined by its hybrid structure. The predicted pKa of ~3.3 suggests the carboxylic acid is moderately acidic, while the pyridine nitrogen provides a basic center. Its predicted lipophilicity (XLogP3 ~1.9) and polar surface area (59.4 Ų) place it in a favorable region of chemical space for potential membrane permeability and drug-likeness.

This guide has outlined the critical importance of these properties and provided robust, validated experimental protocols for their determination. For any researcher or organization intending to use this compound in drug discovery or other advanced applications, moving beyond predicted values to experimentally determined data is a mandatory step. The methodologies described herein represent the standard for generating the high-quality, reliable data needed to make informed decisions, optimize molecular design, and build a comprehensive profile for this promising chemical entity.

References

  • Verma, M., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences and Research.
  • Gleeson, M. P., et al. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • University of Calgary. (n.d.).
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?
  • Studylib. (n.d.).
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Clarion University. (n.d.).
  • Journal of Chemical Education. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.
  • SlideShare. (2013).
  • ChemicalBook. (n.d.). This compound CAS#: 1414870-56-6.
  • MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • World Health Organization. (2018).
  • Lund University Publications. (n.d.).
  • ResearchGate. (2019).
  • ChemicalBook. (n.d.). This compound | 1414870-56-6.
  • Creative Bioarray. (n.d.).
  • Zafar, S., et al. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid.
  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
  • YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

Sources

An In-depth Technical Guide to the Structure and Synthesis of 6-Fluoro-5-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 6-Fluoro-5-isopropoxynicotinic acid, a valuable building block in contemporary drug discovery and development. The document is intended for an audience of researchers, medicinal chemists, and professionals in the pharmaceutical sciences. We will delve into the structural features of this molecule, followed by a detailed, step-by-step exposition of a plausible synthetic route, grounded in established chemical principles. The causality behind experimental choices, self-validating protocols, and supporting literature are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

The pyridine ring, a ubiquitous scaffold in pharmaceuticals, when substituted with fluorine and alkoxy groups, presents a rich chemical space for the design of novel therapeutic agents. This compound (CAS No. 1414870-56-6) is a prime example of such a scaffold, offering multiple points for further chemical elaboration. Its strategic functionalization makes it an attractive starting material for the synthesis of complex molecules with potential applications in various therapeutic areas.[1]

Structural Elucidation of this compound

The structure of this compound is characterized by a pyridine ring substituted with three key functional groups: a fluorine atom at the 6-position, an isopropoxy group at the 5-position, and a carboxylic acid at the 3-position (nicotinic acid core).

  • Chemical Formula: C₉H₁₀FNO₃

  • Molecular Weight: 199.18 g/mol

  • IUPAC Name: 6-fluoro-5-(propan-2-yloxy)pyridine-3-carboxylic acid

The spatial arrangement and electronic nature of these substituents dictate the molecule's reactivity and its potential interactions with biological targets. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen makes the aromatic ring susceptible to nucleophilic attack, a key feature that is exploited in its synthesis.

PropertyValueSource
CAS Number1414870-56-6ChemicalBook[1]
Molecular FormulaC₉H₁₀FNO₃PubChem
Molecular Weight199.18 g/mol PubChem

Retrosynthetic Analysis and Synthetic Strategy

A robust synthetic strategy for this compound necessitates a careful consideration of the order of functional group installation. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor. A key transformation is the introduction of the isopropoxy group via a nucleophilic aromatic substitution (SNAr) reaction. The carboxylic acid can be introduced at a later stage or carried through the synthesis in a protected form, such as an ester.

A logical and efficient synthetic pathway is outlined below. This multi-step synthesis begins with a commercially available and relatively inexpensive starting material, 2-chloro-5-methylpyridine, and proceeds through key intermediates to yield the final product.

Synthetic_Pathway A 2-Chloro-5-methylpyridine B Methyl 6-chloronicotinate A->B Oxidation & Esterification C Methyl 6-chloro-5-hydroxynicotinate B->C Hydroxylation D Methyl 6-chloro-5-isopropoxynicotinate C->D Williamson Ether Synthesis E Methyl 6-fluoro-5-isopropoxynicotinate D->E Halogen Exchange (Halex) Reaction F This compound E->F Ester Hydrolysis Experimental_Workflow cluster_0 Step 1: Methyl 6-chloronicotinate Synthesis cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Etherification cluster_3 Step 4: Fluorination cluster_4 Step 5: Hydrolysis A1 Oxidize 2-chloro-5-methylpyridine A2 Esterify with Methanol/Thionyl Chloride A1->A2 B1 Nitration of Methyl 6-chloronicotinate A2->B1 B2 Reduction of Nitro Group B1->B2 B3 Diazotization and Hydrolysis B2->B3 C1 Williamson Ether Synthesis with 2-Iodopropane B3->C1 D1 Halex Reaction with Potassium Fluoride C1->D1 E1 Base-catalyzed Ester Hydrolysis D1->E1 F F E1->F Final Product

Sources

The Strategic Introduction of Fluorine to Nicotinic Acid: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of fluorinated nicotinic acid derivatives. Nicotinic acid, a fundamental pyridine carboxylic acid, serves as a versatile scaffold for the development of novel therapeutics. The introduction of fluorine atoms at various positions on the nicotinic acid ring system profoundly influences its physicochemical properties, leading to enhanced metabolic stability, altered lipophilicity, and modulated receptor binding affinities. This guide will delve into the synthetic strategies for accessing these valuable compounds, explore their structure-activity relationships (SAR) with a focus on nicotinic acetylcholine receptors (nAChRs), and detail the downstream signaling pathways they modulate. Furthermore, we will present detailed experimental protocols for the biological evaluation of these derivatives and discuss their promising applications in areas such as oncology, neuroinflammation, and medical imaging.

The Rationale for Fluorination in Drug Design

The strategic replacement of hydrogen with fluorine is a powerful tool in drug discovery, offering a multitude of advantages that can transform a lead compound into a viable drug candidate.[1] The unique properties of the fluorine atom, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, are central to these benefits.[2]

Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[3]

  • Modulation of Lipophilicity: Fluorination can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system.

  • Altered pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, absorption, and receptor interactions.[1]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to more selective binding to the target receptor.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]

Synthesis of Fluorinated Nicotinic Acid Derivatives

The synthesis of fluorinated nicotinic acid derivatives can be achieved through various methods, depending on the desired position of the fluorine atom. Key starting materials are often commercially available fluorinated pyridines.

Synthesis of 6-Fluoronicotinic Acid

A common route to 6-fluoronicotinic acid involves the oxidation of 2-fluoro-5-methylpyridine.[4]

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

  • Begin stirring and add 31.6 g (0.2 mol) of potassium permanganate (KMnO4) and 5.6 g (0.1 mol) of potassium hydroxide (KOH) sequentially.

  • Heat the reaction mixture in an oil bath to 95°C and maintain for 5 hours.

  • Filter the hot reaction mixture and collect the filtrate.

  • Allow the filtrate to cool to room temperature.

  • Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration.

  • Extract the filtrate twice with dichloromethane.

  • Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield 6-fluoronicotinic acid.[4]

Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This derivative can be synthesized from a 2,6-dihydroxy-5-fluoronicotinate ester.[5]

Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

  • Convert a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride and a lithium reagent.[5]

  • Perform basic hydrolysis of the resulting 2,6-dichloro-5-fluoronicotinoyl chloride.[5]

  • Slurry the acid chloride in water (50-60°C).

  • Slowly add 50% aqueous sodium hydroxide to achieve a pH of 10, forming a homogeneous solution.

  • Extract the cooled solution twice with methylene chloride.

  • Remove any residual methylene chloride under vacuum.

  • Cool the solution in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-2, precipitating the solid product.

  • Collect the precipitate, wash with water, and dry under vacuum to obtain 2,6-dichloro-5-fluoronicotinic acid.[5]

Biological Activity and Mechanism of Action

Fluorinated nicotinic acid derivatives exert their biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[6] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ, ε), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype.[7][8] The most abundant nAChR subtypes in the brain are the α4β2 and α7 subtypes.[9]

Interaction with Nicotinic Acetylcholine Receptors

The binding of an agonist, such as a fluorinated nicotinic acid derivative, to the orthosteric site of a nAChR induces a conformational change in the receptor, leading to the opening of the ion channel.[9] This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and the initiation of downstream signaling events.[10]

The introduction of fluorine into the nicotinic acid scaffold can significantly alter its binding affinity and selectivity for different nAChR subtypes. For example, fluorinated pyrazole acids have been shown to be potent and selective agonists of the high-affinity niacin receptor GPR109a.[11]

Downstream Signaling Pathways

Upon activation, nAChRs can trigger a cascade of intracellular signaling pathways that regulate a wide range of cellular processes, including cell proliferation, survival, and inflammation.

Diagram of nAChR Signaling Pathways

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ligand Fluorinated Nicotinic Acid Derivative Ligand->nAChR PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK1/2) Ca_influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Survival, Anti-inflammation) Akt->Cellular_Response MAPK->Cellular_Response

Caption: Activation of nAChRs by fluorinated nicotinic acid derivatives leads to Ca²⁺ influx and downstream signaling.

Key signaling pathways activated by nAChRs include:

  • PI3K/Akt Pathway: The influx of Ca2+ can activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.

  • MAPK/ERK Pathway: Mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) pathway, can also be activated downstream of nAChR activation. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.

Biological Evaluation of Fluorinated Nicotinic Acid Derivatives

A comprehensive evaluation of the biological activity of fluorinated nicotinic acid derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

Table 1: In Vitro Assays for Characterizing Fluorinated Nicotinic Acid Derivatives

Assay TypePurposeKey Parameters Measured
Radioligand Binding Assays To determine the binding affinity of the compound for specific nAChR subtypes.Ki (inhibition constant)
Fluorometric Imaging Plate Reader (FLIPR) Assays A high-throughput method to measure agonist-induced intracellular calcium mobilization.[12]EC50 (half-maximal effective concentration)
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes To characterize the functional activity of the compound at specific nAChR subtypes expressed in oocytes.EC50, Imax (maximal current)
Patch-Clamp Electrophysiology To provide detailed characterization of the compound's effect on ion channel function in mammalian cells.EC50, Imax, channel kinetics

Experimental Protocol: Radioligand Binding Assay

  • Prepare cell membranes expressing the nAChR subtype of interest.

  • Incubate the membranes with a known radioligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound (fluorinated nicotinic acid derivative).

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Models

Table 2: In Vivo Models for Assessing the Therapeutic Potential of Fluorinated Nicotinic Acid Derivatives

Therapeutic AreaIn Vivo ModelPurpose
Inflammation Lipopolysaccharide (LPS)-induced acute lung injury in mice.[13]To evaluate the anti-inflammatory effects of the compound.
Carrageenan-induced paw edema in rats.To assess the compound's ability to reduce acute inflammation.
Oncology Xenograft models using human cancer cell lines (e.g., lung, pancreatic) in immunocompromised mice.[14]To determine the anti-tumor efficacy of the compound.
Syngeneic tumor models in immunocompetent mice.[14]To evaluate the compound's effect on tumor growth in the presence of an intact immune system.
Medical Imaging PET imaging in rodents or non-human primates.To assess the biodistribution and target engagement of 18F-labeled derivatives.[10][15]

Applications of Fluorinated Nicotinic Acid Derivatives

The unique properties imparted by fluorination have led to the exploration of fluorinated nicotinic acid derivatives in several therapeutic and diagnostic areas.

Oncology

Nicotinic acetylcholine receptors are overexpressed in several types of cancer, including lung, pancreatic, and breast cancer, and are implicated in tumor progression and metastasis.[16][17] This makes them attractive targets for cancer therapy. Fluorinated nicotinic acid derivatives can be designed as either agonists or antagonists to modulate nAChR activity and inhibit tumor growth.

Anti-inflammatory Agents

The activation of the "cholinergic anti-inflammatory pathway," primarily through α7 nAChRs on immune cells, can suppress the production of pro-inflammatory cytokines.[2][13] Nicotine itself has demonstrated anti-inflammatory effects in various animal models.[3][13] Fluorinated nicotinic acid derivatives with potent and selective agonist activity at α7 nAChRs hold promise as novel anti-inflammatory drugs for conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[18][19]

PET Imaging Agents

The incorporation of the positron-emitting isotope fluorine-18 (18F) into nicotinic acid derivatives allows for their use as tracers in Positron Emission Tomography (PET) imaging.[10][15][20][21] These radiolabeled compounds can be used to visualize and quantify the distribution and density of nAChRs in the brain and other organs, which can be valuable for diagnosing neurological disorders and monitoring disease progression and response to treatment. 6-[18F]Fluoronicotinic acid derivatives have been developed for this purpose.[10][15]

Conclusion and Future Perspectives

The strategic fluorination of the nicotinic acid scaffold is a highly effective approach for generating novel compounds with enhanced pharmacological properties and therapeutic potential. This guide has provided a comprehensive overview of the synthesis, biological activity, and applications of these important molecules. Future research in this area will likely focus on the development of highly subtype-selective fluorinated nicotinic acid derivatives to minimize off-target effects and improve the therapeutic index. Furthermore, the continued development of novel fluorination methodologies will undoubtedly expand the chemical space of accessible derivatives, leading to the discovery of new and improved drug candidates. The integration of computational modeling with experimental studies will further accelerate the rational design of fluorinated nicotinic acid derivatives with optimized biological activities for a range of diseases.

References

  • Wuest, F., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. (URL: [Link])

  • Wuest, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. (URL: [Link])

  • Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (URL: )
  • Mabley, J. G., et al. (2011). Nicotine Exerts an Anti-inflammatory Effect in a Murine Model of Acute Lung Injury. Inflammation. (URL: [Link])

  • Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Fluorine Notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". (URL: [Link])

  • Papke, R. L., et al. (2012). Nicotinic Receptors as Targets for Novel Analgesics and Anti-inflammatory Drugs. Current Topics in Medicinal Chemistry. (URL: [Link])

  • Al-Wadei, H. A., et al. (2022). Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities. Cancers. (URL: [Link])

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. (URL: [Link])

  • Fluorine Notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". (URL: [Link])

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

  • Qiu, F., et al. (2022). Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. Frontiers in Immunology. (URL: [Link])

  • Lyukmanova, E. N., et al. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs. (URL: [Link])

  • Qiu, F., et al. (2022). Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. Frontiers in Immunology. (URL: [Link])

  • Schuller, H. M., et al. (2017). Exploring the roles of host and tumor cell α4 and α7 nicotinic acetylcholine receptors in lung cancer. Lung Cancer. (URL: [Link])

  • Lyukmanova, E. N., et al. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. MDPI. (URL: [Link])

  • Wier, E. L., et al. (2011). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. Journal of Chemical & Engineering Data. (URL: [Link])

  • Papke, R. L. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Expert Opinion on Drug Discovery. (URL: [Link])

  • U.S. National Library of Medicine. (2007). In vitro screening strategies for nicotinic receptor ligands. (URL: [Link])

  • Macor, J. E., et al. (2001). SAR of α7 Nicotinic Receptor Agonists Derived From Tilorone. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Nerella, S. G., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. (URL: [Link])

  • Taly, A., et al. (2009). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. The Journal of Physiology. (URL: [Link])

  • Taly, A., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. (URL: [Link])

  • Gotti, C., et al. (2009). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology. (URL: [Link])

Sources

The Compass of Discovery: A Technical Guide to the Synthesis and Exploration of Novel Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Niacin's Horizon

For decades, nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate a spectrum of blood lipids, most notably by significantly increasing high-density lipoprotein (HDL) cholesterol, remains largely unparalleled. However, the clinical utility of this venerable therapeutic is often hampered by a vasodilatory side effect known as flushing, which, though harmless, significantly impacts patient compliance. This guide charts a course for the modern medicinal chemist and drug discovery professional, navigating the intricate journey of designing, synthesizing, and evaluating novel nicotinic acid analogs. Our objective is to transcend the limitations of the parent molecule, engineering new chemical entities with improved therapeutic indices and a deeper understanding of their mechanism of action at the molecular level.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of drug discovery itself—from understanding the target and its downstream signaling to the rational design and synthesis of new molecular entities, and finally, to their rigorous preclinical evaluation. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them, ensuring a self-validating framework for your research endeavors.

I. The Molecular Target: Deconstructing the GPR109A Signaling Nexus

The therapeutic and adverse effects of nicotinic acid are primarily mediated by the G protein-coupled receptor 109A (GPR109A), also known as HCAR2. A thorough understanding of its signaling pathways is paramount to the rational design of novel analogs.

Activation of GPR109A by an agonist initiates a cascade of intracellular events. In adipocytes, this leads to the coupling of the inhibitory G protein, Gαi, which in turn inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This sequence of events ultimately suppresses lipolysis, a key therapeutic benefit. However, in epidermal Langerhans cells and keratinocytes, GPR109A activation triggers a distinct pathway involving β-arrestin1 recruitment, leading to the release of prostaglandins (PGD2 and PGE2) that cause vasodilation and the characteristic flushing response.

This dichotomy in signaling—Gαi-mediated therapeutic effects versus β-arrestin-mediated side effects—presents a tantalizing opportunity for the design of "biased agonists." Such compounds would selectively activate the Gαi pathway while minimizing or avoiding the recruitment of β-arrestin, thus uncoupling the therapeutic benefits from the undesirable flushing.

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_therapeutic Therapeutic Pathway (Adipocyte) cluster_side_effect Side Effect Pathway (Langerhans Cell) NA_analog Nicotinic Acid Analog GPR109A_adipo GPR109A NA_analog->GPR109A_adipo Gai Gαi GPR109A_adipo->Gai AC_inhibit Adenylyl Cyclase Inhibition Gai->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Lipolysis_inhibit Lipolysis Inhibition cAMP_decrease->Lipolysis_inhibit NA_analog2 Nicotinic Acid Analog GPR109A_lang GPR109A NA_analog2->GPR109A_lang beta_arrestin β-Arrestin1 GPR109A_lang->beta_arrestin PG_release Prostaglandin Release (PGD2, PGE2) beta_arrestin->PG_release Flushing Flushing PG_release->Flushing

Caption: GPR109A signaling pathways leading to therapeutic effects and flushing.

II. The Art of Creation: Synthetic Strategies for Novel Nicotinic Acid Analogs

The synthesis of novel nicotinic acid analogs is a creative endeavor grounded in the principles of organic chemistry. The choice of synthetic route is dictated by the desired structural modifications, which can be broadly categorized as modifications of the carboxylic acid moiety, substitution on the pyridine ring, or a combination of both.

A. Esterification and Amidation: Modifying the Carboxylic Acid

A common and straightforward approach to analog synthesis involves the esterification or amidation of the carboxylic acid group of nicotinic acid. These modifications can significantly alter the pharmacokinetic properties of the parent molecule, potentially leading to prodrugs with improved absorption or altered metabolic profiles.

Experimental Protocol: General Procedure for Nicotinic Acid Ester Synthesis

  • Acid Chloride Formation: To a solution of nicotinic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude nicotinoyl chloride hydrochloride.

  • Esterification: Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (2.0-3.0 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Causality: The conversion to the more reactive acid chloride facilitates the nucleophilic attack by the alcohol. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.

B. Palladium-Catalyzed Cross-Coupling: Arylation and Amination of the Pyridine Ring

For introducing aryl, heteroaryl, or amino substituents onto the pyridine ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools. These methods offer excellent functional group tolerance and allow for the construction of a diverse library of analogs from a common halogenated nicotinic acid precursor.

Experimental Protocol: Suzuki-Miyaura Coupling for Arylation of 2-Chloronicotinic Acid

  • Reaction Setup: In a reaction vessel, combine 2-chloronicotinic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)2 (0.02-0.05 eq), a phosphine ligand (e.g., triphenylphosphine, 0.04-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with water and acidify with an aqueous acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation: The success of the coupling reaction can be readily confirmed by NMR spectroscopy, observing the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product. Mass spectrometry will confirm the expected molecular weight of the desired analog.

C. Bioisosteric Replacement: A Strategy for Modulating Physicochemical Properties

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. For nicotinic acid, the carboxylic acid moiety can be replaced with bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxypyrazoles to modulate acidity, polarity, and metabolic stability.

Conceptual Workflow for Bioisosteric Replacement

Bioisostere_Workflow start Nicotinic Acid Scaffold identify_moiety Identify Carboxylic Acid Moiety for Replacement start->identify_moiety propose_bioisosteres Propose Bioisosteres (e.g., Tetrazole, Acyl Sulfonamide) identify_moiety->propose_bioisosteres synthesize_analogs Synthesize Analogs with Bioisosteres propose_bioisosteres->synthesize_analogs evaluate_properties Evaluate Physicochemical and Biological Properties synthesize_analogs->evaluate_properties sar_analysis Structure-Activity Relationship Analysis evaluate_properties->sar_analysis sar_analysis->propose_bioisosteres Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Iterative workflow for the design of nicotinic acid analogs using bioisosteric replacement.

III. The Crucible of Evaluation: In Vitro and In Vivo Characterization

The newly synthesized nicotinic acid analogs must be subjected to a rigorous battery of in vitro and in vivo assays to determine their pharmacological profile. This evaluation process is designed to assess their binding affinity for GPR109A, their functional activity, and their potential to induce the flushing side effect.

A. In Vitro Evaluation: Quantifying Receptor Interaction and Functional Potency

1. Radioligand Binding Assay: Measuring Affinity for GPR109A

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor. It involves a competition between a radiolabeled ligand (e.g., [3H]-nicotinic acid) and the unlabeled test compound for binding to membranes prepared from cells expressing GPR109A.

Experimental Protocol: GPR109A Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells (e.g., CHO or HEK293 cells stably expressing human GPR109A) in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Causality: The higher the affinity of the test compound for the receptor, the lower the concentration required to displace the radioligand, resulting in a lower IC50 and Ki value.

2. Functional Assays: Assessing Agonist Activity

  • cAMP Assay: This assay measures the ability of an agonist to activate the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production. A decrease in cAMP levels upon agonist stimulation indicates Gαi activation.

  • β-Arrestin Recruitment Assay: This assay is crucial for identifying biased agonists. It measures the recruitment of β-arrestin to the activated GPR109A, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). A compound that potently inhibits cAMP production but shows weak or no β-arrestin recruitment is a promising candidate for a non-flushing nicotinic acid analog.

Table 1: Representative Pharmacological Data for Nicotinic Acid Analogs

CompoundGPR109A Binding Affinity (Ki, nM)Gαi Activation (EC50, nM)β-Arrestin Recruitment (EC50, nM)
Nicotinic Acid150200250
Analog A5075>10,000
Analog B200300350
Analog C1015500

Data is hypothetical and for illustrative purposes.

B. In Vivo Evaluation: Assessing Efficacy and the Flushing Response

1. Animal Models of Flushing

Mice and rats are commonly used to evaluate the flushing potential of nicotinic acid analogs. The flushing response can be quantified by measuring the increase in ear skin blood flow using laser Doppler flowmetry or by measuring the change in ear skin temperature.

Experimental Protocol: Mouse Model of Nicotinic Acid-Induced Flushing

  • Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Blood Flow Measurement: Anesthetize the mice and place a laser Doppler flow probe on the surface of the ear to continuously monitor blood flow.

  • Data Acquisition: Record the baseline blood flow before compound administration and monitor the changes in blood flow for a set period (e.g., 60-90 minutes) after administration.

  • Data Analysis: Calculate the area under the curve (AUC) of the change in blood flow over time to quantify the flushing response.

Self-Validation: A positive control (nicotinic acid) should produce a robust and reproducible flushing response, while a negative control (vehicle) should have no effect. GPR109A knockout mice can be used to confirm that the observed flushing is mediated by the target receptor.

2. Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of novel analogs. These studies determine key parameters such as bioavailability, half-life, and clearance, which are critical for establishing a dosing regimen for further preclinical and clinical studies.

IV. The Path Forward: From Bench to Bedside

The discovery and synthesis of novel nicotinic acid analogs is a challenging yet rewarding endeavor. By combining a deep understanding of the underlying pharmacology with modern synthetic strategies and rigorous preclinical evaluation, it is possible to develop new therapeutics that harness the beneficial effects of nicotinic acid while mitigating its undesirable side effects. The principles and protocols outlined in this guide provide a framework for this journey, empowering researchers to navigate the complexities of drug discovery and contribute to the development of the next generation of lipid-modifying agents.

V. References

  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634–3640.

  • Benyó, Z., Gille, A., Bennett, C. L., Clausen, B. E., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of clinical investigation, 120(8), 2875–2886.

  • Cheng, K., Wu, T. J., Wu, K. K., & Sturino, C. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences of the United States of America, 103(17), 6682–6687.

  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid. Nature medicine, 9(3), 352–355.

  • Imbriglio, J., Bunt, A., & Liras, S. (2017). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. In Methods in molecular biology (Clifton, N.J.) (Vol. 1627, pp. 113–123).

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews, 9(1), 99–106.

  • van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & IJzerman, A. P. (2011). Structure-activity relationships of

A Comprehensive Spectroscopic Guide to 6-Fluoro-5-isopropoxynicotinic Acid: Empowering Drug Discovery with In-Depth Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 6-Fluoro-5-isopropoxynicotinic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and quality assessment of this compound. By delving into the causality behind the spectral features, this guide aims to empower scientists to confidently utilize this molecule in their research and development endeavors.

Introduction: The Significance of this compound

This compound belongs to the class of substituted nicotinic acids, which are pivotal scaffolds in the development of novel therapeutic agents. The presence of a fluorine atom and an isopropoxy group on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for lead optimization in drug discovery. Accurate and comprehensive spectroscopic data are paramount for confirming the chemical identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its identification.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1HCOOH
~8.6Doublet1HH-2
~8.0Doublet1HH-4
~4.7Septet1HOCH(CH₃)₂
~1.4Doublet6HOCH(CH₃)₂

Expert Interpretation:

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are in different chemical environments. H-2, being adjacent to the nitrogen and the fluorine atom, is expected to be the most deshielded aromatic proton. H-4 will also be deshielded due to the electron-withdrawing nature of the adjacent carboxylic acid group. The fluorine atom at position 6 will cause a through-space coupling, likely resulting in a doublet for both H-2 and H-4.

  • Isopropoxy Protons (OCH(CH₃)₂): The methine proton of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons.[3] Its chemical shift around 4.7 ppm is characteristic of a proton on a carbon attached to an oxygen atom.[4][5] The six methyl protons will appear as a doublet around 1.4 ppm, coupled to the single methine proton.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
~165-170-COOH
~160 (d)¹JCF ≈ 240-260C-6
~150 (d)²JCF ≈ 20-30C-5
~145 (d)³JCF ≈ 5-10C-4
~140 (d)²JCF ≈ 10-20C-2
~120 (d)³JCF ≈ 3-5C-3
~72-OCH(CH₃)₂
~22-OCH(CH₃)₂

Expert Interpretation:

  • Carboxyl Carbon (COOH): The carbon of the carboxylic acid group is expected to resonate in the range of 165-170 ppm.[1][6][7][8]

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon directly attached to the fluorine atom (C-6) will show a large one-bond coupling constant (¹JCF).[9][10][11][12] The other carbons in the ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, resulting in doublets in the proton-decoupled spectrum.[13][14]

  • Isopropoxy Carbons: The methine carbon of the isopropoxy group is expected around 72 ppm, and the methyl carbons around 22 ppm, which are typical values for such groups.[3][15]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data consistency and quality.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A sufficient number of scans (e.g., 16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~2980, ~2940MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1470MediumC=C and C=N stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether)
~1100StrongC-F stretch
~1300MediumC-O stretch (Carboxylic acid)

Expert Interpretation:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[16][17][18][19]

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a dimeric carboxylic acid.[16][18][19]

  • C-O Stretches: The spectrum will feature two distinct C-O stretching bands: a strong band around 1250 cm⁻¹ for the aryl ether linkage and another of medium intensity around 1300 cm⁻¹ for the carboxylic acid.[4][5][17][20]

  • C-F Stretch: A strong absorption band in the 1100 cm⁻¹ region is indicative of the C-F stretching vibration.[21]

  • Aromatic Ring Vibrations: Medium intensity bands around 1600 and 1470 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrometry Data

m/zInterpretation
213[M]⁺, Molecular Ion
198[M - CH₃]⁺
170[M - C₃H₇]⁺ or [M - COOH]⁺
128[M - C₃H₇O]⁺

Expert Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 213.19 g/mol .

  • Fragmentation Pattern: The fragmentation of the molecule under electron ionization (EI) is likely to proceed through several pathways:

    • Loss of a methyl radical (•CH₃) from the isopropoxy group to give a fragment at m/z 198.

    • Loss of a propyl radical (•C₃H₇) or a carboxyl radical (•COOH), both leading to a fragment around m/z 170.

    • Cleavage of the ether bond with the loss of the isopropoxy radical (•OC₃H₇) would result in a fragment at m/z 128.

    • Further fragmentation of the pyridine ring can also be expected.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for NMR, IR, and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg in CDCl3 with TMS acq_H ¹H NMR Acquisition prep->acq_H acq_C ¹³C NMR Acquisition prep->acq_C proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc analysis Structure Elucidation proc->analysis

Caption: Workflow for NMR analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Place solid on ATR crystal acq Record Spectrum (4000-400 cm⁻¹) prep->acq proc Background Subtraction & Fourier Transform acq->proc analysis Functional Group Identification proc->analysis

Caption: Workflow for IR analysis.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection & Analysis prep Infuse dilute solution ion Electron Ionization (EI) prep->ion anal Quadrupole / TOF ion->anal detect Generate Mass Spectrum & Fragmentation Analysis anal->detect

Caption: Workflow for MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with standardized experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity. By understanding the intricate details of its spectroscopic signature, researchers can ensure the quality and integrity of their materials, thereby accelerating the pace of drug discovery and development.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Oregon State University. (2020). CH 336: Ether Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

  • LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR. [Link]

  • PubMed. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]

  • ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • UCLA. (n.d.). IR: carboxylic acids. [Link]

  • ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]

  • Stenutz. (n.d.). NMR chemical shift prediction of pyridines. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Fluorine notes. (2017). "NMR spectral characteristics of fluorocontaining pyridines". [Link]

  • Reddit. (2017). Carbon-fluorine spin coupling constants. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of nicotine (upper panel) and cotinine (lower panel) in the conditions mentioned in Table 1. [Link]

  • RSC Publishing. (n.d.). Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3. [Link]

Sources

In Silico Modeling of 6-Fluoro-5-isopropoxynicotinic Acid Binding to the Human HCA₂ Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Research

The G-protein coupled receptor (GPCR) superfamily is the largest class of therapeutic targets, playing a role in a vast range of physiological processes and disorders.[1] Among these, the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A or the niacin receptor, has garnered significant attention.[2][3] Activation of HCA₂ by its endogenous ligand, the B-vitamin niacin (nicotinic acid), inhibits lipolysis in adipocytes, contributing to its well-documented lipid-lowering effects.[2][4] This mechanism makes HCA₂ a prime target for drugs aimed at treating dyslipidemia and reducing the progression of atherosclerosis.[4]

However, the clinical use of niacin is often hampered by a troublesome side effect: a cutaneous vasodilation known as flushing, which is also mediated by HCA₂.[2][5] This has spurred the development of novel HCA₂ agonists that can retain the therapeutic anti-lipolytic effects while minimizing or eliminating the flushing response. 6-Fluoro-5-isopropoxynicotinic acid is a synthetic nicotinic acid derivative designed for this purpose. Its structural modifications are hypothesized to alter its binding kinetics and downstream signaling compared to niacin.

Understanding the precise molecular interactions between this novel ligand and the HCA₂ receptor is paramount for rational drug design. In silico modeling provides a powerful, cost-effective, and rapid approach to predict ligand binding modes, estimate binding affinities, and elucidate the energetic contributions of key receptor residues.[6][7] This technical guide provides a comprehensive, step-by-step workflow for modeling the binding of this compound to the human HCA₂ receptor, from initial system preparation through molecular docking, dynamic simulation, and binding free energy calculations.

Foundational Components: The Ligand and Receptor

Ligand: this compound

Before any simulation, the ligand must be accurately represented in a three-dimensional, energetically stable format.

  • Chemical Identity: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC(C)OC1=C(C=C(N=C1)C(=O)O)F.[8]

  • Rationale for Fluorination and Isopropoxy Group: The addition of a fluorine atom and an isopropoxy group to the core nicotinic acid scaffold significantly alters its electronic and steric properties. The fluorine atom can act as a hydrogen bond acceptor and modulate the acidity of the carboxylic acid, while the bulky isopropoxy group may form additional hydrophobic interactions within the binding pocket, potentially enhancing affinity and altering receptor activation.

Receptor: Human Hydroxycarboxylic Acid Receptor 2 (HCA₂/GPR109A)

The choice of the receptor structure is the most critical step in structure-based drug design.[9]

  • Structure Selection: For this guide, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human HCA₂ receptor in complex with niacin and its cognate G-protein. The relevant entry in the Protein Data Bank (PDB) is 8IY9 .[10]

  • Expertise-Driven Choice: Using an experimentally determined structure of the target receptor, especially one co-crystallized with a similar ligand (niacin), provides a highly accurate and biologically relevant template.[9][11] It minimizes the inaccuracies that can arise from homology modeling, where the structure is predicted based on the sequence of a related but different receptor.[11][12] The 8IY9 structure provides an excellent starting point, as it represents the active conformation of the receptor.[10]

The In Silico Workflow: A Multi-Stage Protocol

Our computational investigation is structured as a sequential, multi-stage process. Each stage builds upon the last, progressively refining our understanding of the ligand-receptor interaction from a static picture to a dynamic and energetically detailed model.

Caption: High-level workflow for the in silico analysis of ligand-receptor binding.

Stage 1: System Preparation

Trustworthiness: The quality of the initial structures directly dictates the reliability of all subsequent steps. This protocol emphasizes meticulous cleaning and parameterization to establish a robust foundation.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Start with the SMILES string CC(C)OC1=C(C=C(N=C1)C(=O)O)F.

  • Generate 3D Conformation: Use a tool like Open Babel or UCSF ChimeraX to convert the 2D SMILES into a 3D structure.

  • Add Hydrogens: Add hydrogens appropriate for a physiological pH of ~7.4. The carboxylic acid group should be deprotonated.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and find a low-energy conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges. The AM1-BCC charge model is a reliable standard for small organic molecules.

  • Save Final Structure: Save the prepared ligand in a .mol2 format, which contains the 3D coordinates, bond information, and partial charges.

Protocol 2: Receptor Preparation

  • Download Structure: Fetch the PDB file for entry 8IY9 from the RCSB Protein Data Bank.[10]

  • Isolate Receptor Chain: The PDB file contains multiple chains (receptor, G-protein subunits, etc.). For docking, isolate the receptor chain (Chain R in 8IY9).

  • Remove Unnecessary Molecules: Delete all non-receptor components, including the co-crystallized ligand (niacin), G-protein chains, cholesterol molecules, and water molecules.[13]

  • Model Missing Residues/Loops: Check for any missing residues or loops in the crystal structure. If short segments are missing, they can be modeled using tools like MODELLER or the built-in tools in UCSF ChimeraX. For 8IY9, the structure is largely complete.

  • Add Hydrogens & Assign Charges: Add hydrogens assuming a physiological pH. Use a protein-specific force field like AMBER or CHARMM to assign atom types and partial charges.[14] Tools like UCSF ChimeraX's Dock Prep provide a streamlined process for this.[13]

  • Save Final Structure: Save the prepared receptor as a .pdb file for visualization and a .mol2 file for use in docking software.

Stage 2: Molecular Docking

Expertise & Experience: Docking predicts the preferred orientation of a ligand when bound to a receptor. We use a semi-blind docking approach initially to explore the binding site broadly, followed by a more focused search.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared receptor and ligand .mol2 files into the .pdbqt format required by AutoDock Vina. This format includes atomic partial charges, atom types, and information about rotatable bonds.[15]

  • Define the Search Space (Grid Box): The binding site for niacin in HCA₂ is known to involve transmembrane helices (TMHs) 2, 3, 7 and the second extracellular loop (ECL2).[12] Define a grid box that encompasses this entire region. A box centered on the position of the co-crystallized niacin from 8IY9 with dimensions of approximately 25Å x 25Å x 25Å is a good starting point.

  • Run Docking Simulation: Execute AutoDock Vina. An exhaustiveness parameter of 16 or higher is recommended to ensure a thorough search of the conformational space.

  • Analyze Docking Poses: Vina will output a set of predicted binding poses, ranked by their binding affinity score (in kcal/mol).[15]

  • Pose Selection:

    • Clustering: Group the resulting poses based on their root-mean-square deviation (RMSD). Poses within a 2.0Å RMSD are typically considered part of the same cluster.

    • Visual Inspection: Examine the top-scoring poses from the most populated clusters. The ideal pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic interactions) and place the ligand's carboxylate group near key cationic residues known to be important for niacin binding, such as Arginine 111 (R111).[16]

    • Select Best Pose: Choose the highest-scoring pose that is also the most biochemically plausible for the next stage.

Software/Tool Purpose in this Stage Reference
UCSF ChimeraXVisualization, receptor cleaning, adding hydrogens
Open BabelFile format conversion, 3D structure generation
AutoDock VinaMolecular docking to predict binding poses
Stage 3: Molecular Dynamics (MD) Simulation

Expertise & Experience: While docking provides a static snapshot, MD simulation introduces temperature, pressure, and solvent to model the dynamic behavior of the protein-ligand complex over time. This allows the system to relax and reveals the stability of the docked pose and the nuanced network of interactions.

Protocol 4: System Setup and Simulation with GROMACS

  • Combine Complex: Create a single PDB file containing the coordinates of the receptor and the selected ligand pose from Stage 2.[14]

  • Choose Force Field: Select a modern force field. The CHARMM36m force field is well-validated for proteins and lipids, and the CGenFF server can generate compatible parameters for our ligand.[14][17]

  • Define Simulation Box: Place the complex in a cubic or rectangular simulation box, ensuring at least a 10Å distance between the protein and the box edge.

  • Solvation: Fill the simulation box with a pre-equilibrated water model, such as TIP3P.

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and to simulate a physiological salt concentration of ~0.15 M.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Perform a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms to allow the solvent and ions to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Perform a longer simulation (e.g., 5-10 ns) with restraints still on to allow the system density to equilibrate to the target pressure (1 bar).

  • Production MD: Remove the restraints and run the production simulation for a duration sufficient to observe convergence of properties like RMSD. A simulation of at least 100 ns is recommended for stable binding pose analysis.[17][18][19][20]

Stage 4: Binding Free Energy Calculation

Trustworthiness: To quantify the binding affinity, we use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. It offers a balance between computational accuracy and speed, making it a widely used technique for estimating binding free energies.[21][22]

Protocol 5: MM/PBSA Calculation

  • Extract Frames: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract snapshots of the complex at regular intervals (e.g., every 100 ps).

  • Run MM/PBSA Calculation: Use a tool like GROMACS's gmx_MMPBSA (a third-party tool compatible with GROMACS) or Amber's MMPBSA.py to perform the calculation on the extracted frames.[23][24] The script calculates the free energy for the complex, the isolated receptor, and the isolated ligand, and then determines the binding free energy (ΔG_bind).

  • Decomposition Analysis: Perform a per-residue energy decomposition. This powerful analysis breaks down the total binding energy into contributions from individual amino acid residues in the receptor. This highlights the "hotspot" residues that are most critical for ligand binding.

  • Analyze Results:

    • The final ΔG_bind value provides a quantitative estimate of the binding affinity.

    • The decomposition results pinpoint key interactions (e.g., a large negative contribution from R111 would confirm a critical salt bridge with the ligand's carboxylate).

G cluster_binding_pocket HCA₂ Receptor Binding Pocket cluster_interactions Key Residue Interactions Ligand This compound R111 Arg111 (TMH3) Ligand->R111 Salt Bridge (Carboxylate-Guanidinium) S178 Ser178 (ECL2) Ligand->S178 H-Bond (Isopropoxy Oxygen) N242 Asn242 (TMH6) Ligand->N242 H-Bond (Pyridine Nitrogen) R251 Arg251 (TMH7) Ligand->R251 Cation-π (Pyridine Ring)

Caption: A diagram of predicted key interactions in the HCA₂ binding pocket.

Data Interpretation and Model Validation

An in silico model is only as valuable as its ability to predict reality. The results from the workflow must be critically analyzed and, ideally, validated against experimental data.

  • Quantitative Data Summary: The primary quantitative output is the calculated binding free energy. This should be compared with known affinities of other HCA₂ ligands. The per-residue decomposition provides further quantitative insight into the key drivers of binding.

Analysis Metric Example Result Interpretation
Binding Affinity (ΔG_bind) -9.5 ± 0.8 kcal/molA strong predicted binding affinity.
RMSD of Ligand Stable at 1.5 Å after 20 nsThe ligand remains in a stable binding pose throughout the simulation.
Residue Contribution (R111) -5.2 kcal/molConfirms Arg111 is a critical anchor point for the ligand.
Residue Contribution (S178) -1.8 kcal/molSuggests a significant hydrogen bonding interaction.
  • Self-Validation System: The convergence of the MD simulation (e.g., stable RMSD) is a key internal validation metric. A simulation where the ligand drifts out of the binding pocket would invalidate the initial docking pose. Furthermore, the MM/PBSA results should be consistent with the interactions observed visually in the trajectory (e.g., a strong energetic contribution from a residue should correspond to a persistent interaction like a hydrogen bond).

  • Authoritative Grounding: The most crucial validation is comparison with experimental data. The predictions from this model generate testable hypotheses. For example, if the model predicts Serine 178 is critical, a site-directed mutagenesis experiment (mutating S178 to Alanine) should result in a significant loss of binding affinity in a wet lab assay.[16] This alignment between computational prediction and experimental outcome is the gold standard for validating an in silico model.

Conclusion

This guide has detailed a rigorous, multi-stage computational workflow to model the binding of this compound to the human HCA₂ receptor. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, this approach moves beyond a simple static picture to provide a dynamic and energetically nuanced view of the ligand-receptor interaction. The insights gained—identifying the binding pose, quantifying affinity, and pinpointing key residue interactions—are invaluable for guiding the next steps in the drug development cycle, including lead optimization and the design of validation experiments.

References

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Costanzi, S. (2012). Methods for the development of in silico GPCR models. Methods in Molecular Biology, 914, 233-253. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from a Virginia Tech resource. [Link]

  • Pathway Maps. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. Retrieved from Pathway Maps. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from Bioinformatics Review. [Link]

  • Chen, Y., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(49), 35836-35847. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from a Virginia Tech resource. [Link]

  • Shacham, S., et al. (2004). PREDICT modeling and in-silico screening for G-protein coupled receptors. Proteins: Structure, Function, and Bioinformatics, 57(1), 51-86. [Link]

  • The Amber MD Tutorial. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Retrieved from YouTube. [Link]

  • Jacob, L., et al. (2008). Virtual screening of GPCRs: An in silico chemogenomics approach. BMC Bioinformatics, 9, 363. [Link]

  • Bioinformatics Guru. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from YouTube. [Link]

  • Dr. Maddy's Bioinformatics. (2022). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). Retrieved from YouTube. [Link]

  • Li, H., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. [Link]

  • Costanzi, S. (2008). On the Applicability of GPCR Homology Models to Computer-Aided Drug Discovery: A Comparison between In Silico and Crystal Structures of the β2-Adrenergic Receptor. Journal of Medicinal Chemistry, 51(10), 2907-2914. [Link]

  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from CD ComputaBio. [Link]

  • de Felice, A., et al. (2021). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Molecular Biosciences, 8, 673053. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. [Link]

  • Thangaraju, M., et al. (2009). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 69(7), 2815-2822. [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

  • Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide. Retrieved from Scribd. [Link]

  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 778523. [Link]

  • Yadav, M.K., et al. (2024). Structure of Niacin-GPR109A-G protein complex. RCSB Protein Data Bank. [Link]

  • Sali, A., & Blundell, T. L. (1993). Comparative protein modelling by satisfaction of spatial restraints. Journal of Molecular Biology, 234(3), 779-815. [Link]

  • PubChem. (n.d.). 5-Fluoro-6-isobutoxynicotinic acid. Retrieved from PubChem. [Link]

  • Ribeiro, R., & Sandal, M. (2023). pyGOMoDo: GPCRs modeling and docking with python. Bioinformatics, 39(5), btad298. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 6-Fluoro-5-hydroxypyridine-3-carboxylic acid. Retrieved from PubChem. [Link]

  • George, J. M., & M, M. (2021). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Journal of Biomolecular Structure and Dynamics, 40(10), 4359-4369. [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from PubChem. [Link]

  • Kumar, P. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from YouTube. [Link]

  • GPCRdb. (n.d.). HCA₂ receptor (hcar2_mouse). Retrieved from GPCRdb. [Link]

  • Ahmed, K., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14885. [Link]

  • Thangaraju, M., et al. (2006). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 66(23), 11460-11464. [Link]

Sources

Introduction to isopropoxy substituted pyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isopropoxy Substituted Pyridines in Medicinal Chemistry

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, yet increasingly important, subclass: isopropoxy substituted pyridines. The introduction of an isopropoxy group onto the pyridine ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and steric profile, making it a valuable moiety for modulating pharmacokinetic and pharmacodynamic outcomes. We will explore the synthetic routes to these compounds, delve into their applications in drug discovery—with a particular focus on kinase inhibition—analyze their structure-activity relationships, and provide detailed experimental protocols for their synthesis.

The Strategic Importance of the Isopropoxy Pyridine Scaffold

The pyridine ring is a six-membered aromatic heterocycle whose unique properties, such as its ability to act as a hydrogen bond acceptor and its capacity for substitution, make it a privileged structure in drug design.[5][6] When medicinal chemists append an isopropoxy (-O-CH(CH₃)₂) group, they are making a strategic choice to fine-tune the molecule's behavior in a biological system.

The isopropoxy group offers several key advantages:

  • Modulation of Lipophilicity: The branched alkyl nature of the isopropoxy group increases lipophilicity, which can enhance membrane permeability and improve oral absorption.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than an ester or amide bond. Furthermore, the branched structure can sterically hinder enzymatic attack (e.g., by Cytochrome P450 enzymes) at adjacent positions on the pyridine ring, increasing the compound's half-life.

  • Steric Influence: The bulky nature of the isopropoxy group can be used to control the conformation of the molecule, promoting a specific orientation for optimal binding to a biological target. This steric hindrance can also be exploited to enhance selectivity by preventing binding to off-target proteins.

  • Solubility: While increasing lipophilicity, the ether oxygen can still participate in hydrogen bonding, helping to maintain a degree of aqueous solubility crucial for drug formulation and distribution.[4]

These properties have made the isopropoxy pyridine moiety a recurring feature in modern therapeutic agents, particularly in the field of oncology.[7]

Synthetic Strategies for Isopropoxy Substituted Pyridines

The synthesis of isopropoxy pyridines is primarily achieved through the etherification of the corresponding hydroxypyridine precursor. Several methods exist for both the synthesis of the pyridine core and the subsequent etherification.

The Williamson Ether Synthesis: A Core Methodology

The most common and versatile method for preparing isopropoxy pyridines is the Williamson ether synthesis.[8][9] This reaction proceeds via an Sɴ2 mechanism, involving the nucleophilic attack of a pyridinolate anion on an isopropyl halide or a related substrate with a good leaving group.[8][10]

The general workflow involves two key steps:

  • Deprotonation: A base is used to deprotonate the starting hydroxypyridine (a pyridinol), generating a more nucleophilic pyridinolate. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide.[11][12]

  • Nucleophilic Substitution: The pyridinolate then displaces a leaving group from an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, to form the ether linkage.[10]

Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to accelerate the Sɴ2 reaction.[11][13]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack HP Hydroxypyridine PO Pyridinolate Anion HP->PO Base, Solvent Base Base (e.g., K₂CO₃, NaH) Solvent1 Solvent (e.g., DMF) PO2 Pyridinolate Anion IP_Agent Isopropylating Agent (e.g., 2-Bromopropane) Product Isopropoxy Pyridine PO2->Product Isopropylating Agent

Figure 1: General workflow for Williamson ether synthesis.

A critical consideration is the potential for a competing elimination (E2) reaction, especially since the isopropylating agent involves a secondary carbon.[10][11] Careful selection of reaction conditions (e.g., temperature, choice of base) is necessary to maximize the yield of the desired ether product.

De Novo Synthesis of the Pyridine Ring

In some cases, the isopropoxy pyridine scaffold is constructed de novo from acyclic precursors.[14] These multi-component reactions offer a high degree of flexibility, allowing for the convergent assembly of highly substituted pyridines with complete regiochemical control.[15] For example, a three-component coupling sequence can unite an aldehyde, an α,β-unsaturated carbonyl system, and a dithiane to form the pyridine core, which may already bear the necessary substituents or be further modified.[15] While powerful, these methods are often more complex than the modification of a pre-existing pyridine ring.

Isopropoxy Pyridines in Drug Discovery: A Focus on Kinase Inhibition

The isopropoxy pyridine scaffold is particularly prevalent in the development of small-molecule kinase inhibitors.[16] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[17][18]

Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site.[16] The pyridine core often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[16] The isopropoxy group, in this context, often projects into a hydrophobic pocket within the active site. This interaction contributes significantly to the inhibitor's potency and selectivity.

For example, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines were developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs).[17] The most active compounds in this series possessed low nanomolar IC₅₀ values for CDK2 and CDK5 and were shown to induce apoptosis in various cancer cell lines.[17] Similarly, pyridine-quinoline hybrids have been designed as potent inhibitors of PIM-1 kinase, another important oncology target.[19]

G cluster_kinase Kinase Active Site cluster_inhibitor Isopropoxy Pyridine Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->Hinge H-Bonding Isopropoxy Isopropoxy Group Pyridine->Isopropoxy Isopropoxy->HydrophobicPocket Hydrophobic Interaction

Figure 2: Isopropoxy pyridine as a kinase hinge-binder.
Quantitative Data on Biological Activity

The potency of isopropoxy pyridine-containing compounds can be illustrated by their half-maximal inhibitory concentrations (IC₅₀).

Compound ClassTargetIC₅₀ ValueCell Line/AssayReference
Pyrazolo[4,3-d]pyrimidine derivativeCDK2/cyclin A4 nMIn vitro kinase assay[17]
Pyrazolo[4,3-d]pyrimidine derivativeCDK5/p253 nMIn vitro kinase assay[17]
Imidazo[4,5-b]pyridine derivative (isopropyl-amidino)Leukemia (ALL)11.9 µMAntiproliferative[20]
Pyridone DerivativeMutant IDH1Potent InhibitionEnzyme Assay[21]

Table 1: Examples of biological activity for pyridine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of isopropoxy pyridine derivatives is highly dependent on the substitution pattern.[1][22] Key SAR considerations include:

  • Position of the Isopropoxy Group: The placement of the isopropoxy group at the 2-, 3-, or 4-position of the pyridine ring dictates its vector in three-dimensional space. This positioning is critical for optimizing interactions with the target protein. For instance, a 4-isopropoxy substituent might be ideal for accessing a deep hydrophobic pocket, whereas a 2-isopropoxy group could provide steric shielding to prevent unwanted metabolism at the adjacent nitrogen atom.

  • Synergy with Other Substituents: The electronic and steric properties of other substituents on the pyridine ring work in concert with the isopropoxy group. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges.[2] Studies have shown that the presence of -OMe, -OH, and -NH₂ groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[1][2]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of 5-Isopropoxy-2-picolinaldehyde

This protocol is adapted from established procedures for the etherification of hydroxypyridines.[12]

Materials:

  • 5-Hydroxypicolinaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Bromopropane

  • Dimethylformamide (DMF), anhydrous

  • Chloroform

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 5-hydroxypicolinaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.05 - 1.2 eq.).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (1.05 - 1.2 eq.) to the reaction mixture via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (DMF) under reduced pressure.

  • Partition the resulting residue between deionized water and chloroform.

  • Separate the organic layer. Extract the aqueous layer two more times with chloroform.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 5-isopropoxy-2-picolinaldehyde.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

Isopropoxy substituted pyridines represent a validated and highly valuable scaffold in medicinal chemistry. Their utility is most prominently demonstrated in the field of kinase inhibition, where the isopropoxy group provides a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of these compounds, primarily through the robust Williamson ether synthesis, ensures their continued exploration in drug discovery programs.

Future research will likely focus on leveraging this moiety in novel therapeutic areas beyond oncology. Furthermore, the development of more advanced synthetic methods, including late-stage functionalization and catalytic C-H activation techniques, could provide even more rapid access to diverse libraries of isopropoxy pyridine analogues for biological screening. As our understanding of complex biological systems deepens, the strategic deployment of well-understood functional groups like the isopropoxy moiety will remain a cornerstone of rational drug design.

References

  • Title: Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC Source: PubMed Central URL: [Link]

  • Title: 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases Source: PubMed URL: [Link]

  • Title: DE3245950A1 - Process for the preparation of substituted pyridines Source: Google Patents URL
  • Title: Williamson Ether Synthesis Source: Cambridge University Press URL: [Link]

  • Title: CA2134563A1 - Substituted pyridines, their preparation and pharmaceutical use Source: Google Patents URL
  • Title: Synthesis method of 2-isopropyl-3-amino-4-methylpyridine Source: Patsnap URL
  • Title: Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides Source: PubMed URL: [Link]

  • Title: WO2011012269A2 - Method and substances for preparation of n-substituted pyridinium compounds Source: Google Patents URL
  • Title: Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]

  • Title: US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines Source: Google Patents URL
  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives Source: Google Patents URL
  • Title: Synthesis of 2-isopropyl-3-propionylpyrazolo[1,5-a]-pyridine (KC-542) Source: PrepChem.com URL: [Link]

  • Title: Structure-activity relationships of selected pyridines. I. Substituent constant analysis Source: Schultz, T.W., Moulton, B.A. (1985). Ecotoxicology and Environmental Safety, 10(1), 97-111. URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 Source: PubMed URL: [Link]

  • Title: DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES Source: Denmark Group, University of Illinois Urbana-Champaign URL: [Link]

  • Title: WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity Source: Google Patents URL
  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof Source: Google Patents URL
  • Title: EP2585436B1 - Process for preparing 4-hydroxypyridines Source: Google Patents URL
  • Title: Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides Source: ResearchGate URL: [Link]

  • Title: De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization Source: MDPI URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Williamson etherification using a hydroxypyridine Source: ChemSpider Synthetic Pages URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer Source: PubMed URL: [Link]

  • Title: Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines Source: PubMed Central (PMC) URL: [Link]

  • Title: Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: Yakugaku Zasshi URL: [Link]

  • Title: Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications Source: ResearchGate URL: [Link]

  • Title: Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors Source: Prous Science URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship Source: ResearchGate URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Isopropylpyridine Source: PubChem URL: [Link]

  • Title: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: PubMed Central (PMC) URL: [Link]

  • Title: Pyridine heterocycles: Compiling the anticancer capabilities Source: International Journal of Chemical Studies URL: [Link]

  • Title: Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity Source: ACS Publications URL: [Link]

  • Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: MDPI URL: [Link]

Sources

Methodological & Application

Synthesis protocol for 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-isopropoxynicotinic acid

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, while the isopropoxy group provides a key structural element for molecular recognition and binding. This document provides a comprehensive, two-part protocol for the synthesis of this valuable building block, starting from the readily accessible intermediate, methyl 6-fluoro-5-hydroxynicotinate.

The synthetic strategy is centered on two robust and well-understood organic transformations: a Williamson ether synthesis to introduce the isopropoxy group, followed by a saponification reaction to hydrolyze the methyl ester and yield the final carboxylic acid. This guide explains the causality behind key experimental choices, provides detailed step-by-step instructions, and includes validation checkpoints to ensure a reliable and reproducible outcome.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages as illustrated below. The initial step involves the formation of an ether linkage via a nucleophilic substitution reaction, followed by the hydrolysis of the ester to the desired carboxylic acid.

Overall_Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification start Methyl 6-fluoro-5-hydroxynicotinate intermediate Methyl 6-fluoro-5-isopropoxynicotinate start->intermediate  2-Iodopropane, K₂CO₃  DMF, 80°C intermediate_ref Methyl 6-fluoro-5-isopropoxynicotinate final_product This compound intermediate_ref->final_product  1. LiOH, THF/H₂O  2. HCl (aq)

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of Methyl 6-fluoro-5-isopropoxynicotinate via Williamson Ether Synthesis

Principle and Rationale

The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[3] In this protocol, the hydroxyl group of methyl 6-fluoro-5-hydroxynicotinate is first deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a phenoxide-like intermediate. This potent nucleophile then displaces the iodide from 2-iodopropane in a bimolecular nucleophilic substitution to form the desired ether.

  • Choice of Base: Potassium carbonate is an effective and easily handled base for deprotonating phenolic hydroxyl groups. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[4]

  • Choice of Alkyl Halide: 2-Iodopropane is chosen as the isopropyl source because iodide is an excellent leaving group, facilitating the SN2 reaction. 2-Bromopropane is a viable, less expensive alternative, though it may require slightly longer reaction times or higher temperatures.

  • Choice of Solvent: Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and, by solvating cations but not anions, enhances the nucleophilicity of the alkoxide, thereby increasing the reaction rate.[4][5]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Methyl 6-fluoro-5-hydroxynicotinate1007435-09-5171.131.010.01.71 g
Potassium Carbonate (K₂CO₃)584-08-7138.212.020.02.76 g
2-Iodopropane75-30-9169.991.515.02.55 g (1.49 mL)
Dimethylformamide (DMF), anhydrous68-12-273.09--20 mL
Detailed Experimental Protocol
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-fluoro-5-hydroxynicotinate (1.71 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous dimethylformamide (20 mL) to the flask.

  • Begin stirring the suspension and add 2-iodopropane (1.49 mL, 15.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and stir.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 6-fluoro-5-isopropoxynicotinate.

Part 2: Saponification to this compound

Principle and Rationale

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol. In this step, lithium hydroxide (LiOH) acts as the source of hydroxide ions, which attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate that subsequently collapses to release methanol and the lithium carboxylate salt. The final step involves acidification with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired carboxylic acid product, which is often less soluble in the aqueous medium.

  • Choice of Base: Lithium hydroxide is often preferred for saponification as it can lead to cleaner reactions and is effective at room temperature. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also commonly used.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Methyl 6-fluoro-5-isopropoxynicotinateN/A213.211.08.01.71 g (Assumed)
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.963.024.01.01 g
Tetrahydrofuran (THF)109-99-972.11--20 mL
Water (H₂O)7732-18-518.02--10 mL
Hydrochloric Acid (HCl), 2M7647-01-036.46--~15 mL (or to pH 3)
Detailed Experimental Protocol
  • Dissolve the methyl 6-fluoro-5-isopropoxynicotinate (1.71 g, 8.0 mmol, assuming ~80% yield from Part 1) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (1.01 g, 24.0 mmol) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 2M HCl until the pH reaches ~3. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the solid under vacuum to obtain the final product, this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Etherification cluster_part2 Part 2: Saponification p1_start Combine Reactants: - Methyl 6-fluoro-5-hydroxynicotinate - K₂CO₃, DMF, 2-Iodopropane p1_react Heat to 80°C (4-6 hours) p1_start->p1_react p1_monitor Reaction Complete? p1_react->p1_monitor p1_monitor->p1_react No p1_workup Aqueous Workup: - Quench with H₂O - Extract with Ethyl Acetate p1_monitor->p1_workup Yes p1_dry Dry organic layer (Na₂SO₄) & Concentrate p1_workup->p1_dry p1_purify Flash Column Chromatography p1_dry->p1_purify p1_product Intermediate Product p1_purify->p1_product p2_start Dissolve Intermediate in THF/H₂O p1_product->p2_start Proceed to Part 2 p2_react Add LiOH·H₂O Stir at RT (2-4 hours) p2_start->p2_react p2_monitor Reaction Complete? p2_react->p2_monitor p2_monitor->p2_react No p2_concentrate Remove THF (Reduced Pressure) p2_monitor->p2_concentrate Yes p2_acidify Acidify with 2M HCl to pH ~3 p2_concentrate->p2_acidify p2_precipitate Collect Precipitate (Vacuum Filtration) p2_acidify->p2_precipitate p2_dry Dry Under Vacuum p2_precipitate->p2_dry p2_final Final Product p2_dry->p2_final

Caption: Step-by-step workflow for the synthesis and purification process.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the isopropyl group (a septet and a doublet) and the aromatic protons. ¹⁹F NMR should show a singlet corresponding to the fluorine atom. ¹³C NMR will confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (199.18 g/mol ) of the final product.

  • Melting Point: A sharp melting point range indicates high purity.

Safety Precautions

  • Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a well-ventilated fume hood. Avoid skin contact.

  • 2-Iodopropane: Alkyl halides are potentially harmful. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Hydroxide & Hydrochloric Acid: Both are corrosive. Avoid contact with skin and eyes. Handle in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the entire procedure.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-424. URL: [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. URL: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. URL: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 20, 2026. URL: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. URL: [Link]

Sources

Application Notes & Protocols: 6-Fluoro-5-isopropoxynicotinic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing the overall profile of a therapeutic agent. Within this context, fluorinated heterocyclic scaffolds, particularly substituted pyridines, are of significant interest due to their prevalence in biologically active molecules.

6-Fluoro-5-isopropoxynicotinic acid is a rationally designed building block that offers a unique combination of features for drug discovery programs. The fluorine atom at the 6-position can influence the electronic properties of the pyridine ring and provide a site for potential metabolic blocking. The isopropoxy group at the 5-position introduces a lipophilic element that can be crucial for oral bioavailability and can also be a key interaction point with biological targets. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and other coupling reactions, allowing for the facile introduction of diverse chemical matter. This application note will provide a detailed overview of the properties of this compound and its application in the synthesis of potent and selective kinase inhibitors, with a focus on practical, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in a drug discovery campaign. The table below summarizes key computed and experimental data for this compound.

PropertyValueSource
CAS Number 1414870-56-6[1]
Molecular Formula C₉H₁₀FNO₃[1][2]
Molecular Weight 199.18 g/mol [2]
Boiling Point (Predicted) 356.8±37.0 °C[2]
Density (Predicted) 1.270±0.06 g/cm³[2]
pKa (Predicted) 3.31±0.10[2]

Application in Drug Discovery: A Case Study in TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling node in the inflammatory response and has emerged as a compelling therapeutic target for a range of diseases, including cancer and autoimmune disorders.[3] The development of selective TAK1 inhibitors is an active area of research, and this compound serves as an ideal starting point for the synthesis of such molecules. Its structure is well-suited to occupy the solvent-exposed region of the ATP binding site of TAK1, allowing for the generation of potent and selective inhibitors.

A notable example is the development of novel covalent TAK1 inhibitors, where a derivative of this compound is used to construct the core of the inhibitor.[4] The general structure of these inhibitors involves an amide linkage between the nicotinic acid moiety and a substituted aniline, which in turn is attached to a warhead that forms a covalent bond with a cysteine residue in the TAK1 active site.

Below is a diagram illustrating the TAK1 signaling pathway, highlighting its central role in mediating inflammatory responses.

TAK1_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_outcome Cellular Response TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL1R IL1R IL-1β->IL1R TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 IKK IKK Complex TAK1->IKK JNK JNK/p38 TAK1->JNK NF-κB NF-κB IKK->NF-κB AP1 AP1 JNK->AP1 Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression AP1->Inflammatory Gene Expression

Caption: TAK1 Signaling Pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key chemical transformations involving this compound. These protocols are designed to be self-validating, with clear endpoints and quality control checks.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general and highly efficient method for the coupling of this compound with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine of interest (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization.[5][6]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.[5]

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated acid and the coupling reagent.

Amide_Coupling_Workflow Start Start Dissolve Acid & Amine in DMF Dissolve Acid & Amine in DMF Start->Dissolve Acid & Amine in DMF Add HATU Add HATU Dissolve Acid & Amine in DMF->Add HATU Cool to 0°C Cool to 0°C Add HATU->Cool to 0°C Add DIPEA Add DIPEA Cool to 0°C->Add DIPEA Stir at RT Stir at RT Add DIPEA->Stir at RT Workup Workup Stir at RT->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Amide Coupling Workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid or ester, a key reaction for constructing the biaryl core of many kinase inhibitors. While this compound itself is not directly used in this step, its derivatives, often after conversion to a halide, can be employed. This protocol is provided as a representative example of a common subsequent transformation.

Materials:

  • Aryl halide (e.g., a brominated derivative of the amide from Protocol 1)

  • Arylboronic acid or ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (2 M aqueous solution)

  • Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Argon or nitrogen supply

Procedure:

  • To an oven-dried round-bottom flask, add the aryl halide (1.0 eq), the arylboronic acid or ester (1.2 eq), and sodium carbonate (2.0 eq, as a 2 M aqueous solution).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add dioxane to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki-Miyaura couplings, particularly with aryl bromides.[3][4]

  • Sodium carbonate is a common and effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.[4][7]

  • Dioxane/water is a standard solvent system that ensures the solubility of both the organic and inorganic reagents.

Suzuki_Coupling_Workflow Start Start Combine Reagents Combine Aryl Halide, Boronic Acid, Na₂CO₃ Start->Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Add Dioxane & Catalyst Add Dioxane & Catalyst Inert Atmosphere->Add Dioxane & Catalyst Reflux Reflux Add Dioxane & Catalyst->Reflux Workup Workup Reflux->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Suzuki Coupling Workflow.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique substitution pattern provides a strategic advantage in the design of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols outlined in this application note offer robust and reproducible methods for the incorporation of this scaffold into lead compounds, enabling the rapid generation of diverse chemical matter for biological evaluation. By leveraging the principles of medicinal chemistry and sound synthetic methodology, researchers can effectively utilize this compound to accelerate their drug discovery programs.

References

  • Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • TAK1 selective inhibition: state of the art and future opportunities. Journal of Medicinal Chemistry. [Link]

  • 2-Fluoro-6-isopropoxynicotinic acid | C9H10FNO3 | CID 177689636. PubChem. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Molecules. [Link]

  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. [Link]

  • US3027380A - Process for preparing 5-fluoronicotinic acid.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem. [Link]

  • High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite. Journal of Nuclear Medicine. [Link]

  • Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. [Link]

  • US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • WO2023250298A1 - Lysergic acid derivatives with modified lsd-like action.
  • CA2795062A1 - Compositions and methods of synthesis of pyridinoylpiperidine 5-ht1f agonists.

Sources

Application Notes and Protocols for 6-Fluoro-5-isopropoxynicotinic acid (FINA) in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Fluoro-5-isopropoxynicotinic acid, hereafter designated as FINA, is a novel synthetic molecule belonging to the nicotinic acid derivative class. The strategic incorporation of a fluorine atom and an isopropoxy group onto the nicotinic acid scaffold is intended to enhance its pharmacological properties, such as cell permeability and metabolic stability, which are critical for potential therapeutic agents. While direct studies on FINA are emerging, the broader family of nicotinic acid derivatives has garnered significant interest in oncology for their diverse biological activities.[1][2][3] Several derivatives have been synthesized and evaluated for their anticancer potential, demonstrating activities that include the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis.[4]

This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for investigating the anticancer effects of FINA. The protocols outlined herein are based on established methodologies for characterizing novel small molecule inhibitors in cancer research.

Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

Based on structure-activity relationships of similar nicotinic acid derivatives, FINA is hypothesized to function as a competitive inhibitor of a key receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR).[4][5] These receptors are often overexpressed in various cancers and play a pivotal role in tumor proliferation, survival, and angiogenesis.

The proposed mechanism involves FINA binding to the ATP-binding pocket of the kinase domain of the receptor. This competitive inhibition would prevent the phosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation and survival.[6]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling RTK VEGFR-2 / EGFR PI3K PI3K RTK->PI3K Phosphorylates RAS RAS RTK->RAS Activates FINA FINA (this compound) FINA->RTK Inhibits ATP ATP ATP->RTK GrowthFactor Growth Factor (e.g., VEGF, EGF) GrowthFactor->RTK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized signaling pathway inhibited by FINA.

Applications in Cancer Research

FINA can be utilized as a tool compound for various in vitro and in vivo cancer studies:

  • Screening for Anticancer Activity: Initial assessment of FINA's cytotoxic and cytostatic effects across a panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by FINA treatment.

  • Drug Combination Studies: Investigating potential synergistic or additive effects when combined with standard-of-care chemotherapeutic agents or other targeted therapies.

  • In Vivo Efficacy Studies: Evaluation of FINA's ability to inhibit tumor growth in preclinical animal models, such as cell line-derived xenografts.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT/MTS Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of FINA in a cancer cell line.

A. Materials:

  • FINA (resuspended in DMSO to a stock concentration of 10 mM)

  • Cancer cell line of interest (e.g., HCT-15, PC-3)[4]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

B. Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of FINA in complete medium. A typical starting concentration range would be from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared FINA dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT/MTS Addition: Add 20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

G A Seed Cells (96-well plate) B Incubate (24h) A->B D Treat Cells with FINA B->D C Prepare FINA Serial Dilutions C->D E Incubate (48-72h) D->E F Add MTT/MTS Reagent E->F G Incubate (2-4h) F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for MTT/MTS cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing FINA's ability to inhibit a specific kinase (e.g., VEGFR-2).

A. Materials:

  • FINA

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

B. Protocol Steps:

  • Reagent Preparation: Prepare serial dilutions of FINA in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer

    • FINA dilution or vehicle control

    • Recombinant kinase

    • Substrate

  • Reaction Initiation: Start the kinase reaction by adding ATP. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each FINA concentration and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for examining the phosphorylation status of key proteins in a signaling pathway after FINA treatment.

A. Materials:

  • FINA

  • Cancer cell line

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

B. Protocol Steps:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of FINA (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation

Table 1: Hypothetical IC50 Values of FINA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-15Colon Carcinoma0.52
PC-3Prostate Cancer1.25
A549Lung Carcinoma2.80
MCF-7Breast Cancer5.10

Table 2: Hypothetical Kinase Inhibition Profile of FINA

KinaseIC50 (nM)
VEGFR-285
EGFR750
PDGFR-β>10,000
c-Kit>10,000

In Vivo Xenograft Model: A Brief Outlook

For in vivo studies, FINA can be evaluated in an immunodeficient mouse model bearing tumors derived from a responsive cancer cell line (e.g., HCT-15).

  • Model Establishment: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, FINA at various doses). Administer FINA via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histology, western blot).

References

  • El-Sayed, N. F., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Source details not fully available in search results]
  • Anonymous. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
  • Semantic Scholar. (n.d.). Novel derivatives of Nicotinic acid as Promising anticancer agents. Semantic Scholar.
  • PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid. PubChem.
  • Anonymous. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers.
  • National Institutes of Health. (2019). Furanoic Lipid F-6, A Novel Anti-Cancer Compound that Kills Cancer Cells by Suppressing Proliferation and Inducing Apoptosis.

Sources

Application Notes: Leveraging 6-Fluoro-5-isopropoxynicotinic Acid for the Strategic Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them one of the most important drug target families in the 21st century.[1][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides a detailed framework for utilizing 6-Fluoro-5-isopropoxynicotinic acid, a synthetically tractable fragment, as a foundational scaffold for the design and development of novel, potent, and selective kinase inhibitors. We present the scientific rationale for its selection, detailed protocols for library synthesis, and a comprehensive cascade of biochemical and cell-based assays for screening and characterization.

Introduction: The Opportunity in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[4] This phosphorylation event acts as a molecular switch, modulating protein conformation, activity, and signaling network interactions.[4] With over 500 kinases encoded in the human genome, these enzymes represent a vast landscape for therapeutic intervention.[2][5]

The nicotinic acid (niacin) scaffold and its derivatives have gained significant attention in anticancer drug development due to their diverse biological activities and their ability to serve as versatile building blocks for active pharmaceutical ingredients (APIs).[6][7][8][9] This document focuses on a specific, functionalized starting material: This compound .

Scientific Rationale: Why this compound?

The selection of a starting scaffold is a critical decision in a drug discovery campaign. This compound presents several advantageous features for kinase inhibitor design, which are rooted in established principles of structure-activity relationships (SAR).[10][11][12]

  • The Nicotinic Acid Core: The pyridine ring is a well-established "hinge-binding" motif found in many approved kinase inhibitors. The nitrogen atom can form a crucial hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

  • The Carboxylic Acid Handle: The carboxyl group at the 3-position is an ideal chemical handle for synthetic elaboration. It allows for straightforward amide bond formation, enabling the rapid generation of a diverse library of compounds by coupling with various amines. This is a cornerstone of library synthesis for exploring chemical space.[13]

  • The 6-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry.[14] A fluorine atom at this position can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity through favorable electrostatic or dipole interactions. It can also improve metabolic stability and membrane permeability.

  • The 5-Isopropoxy Group: This moderately bulky, hydrophobic group is well-suited to occupy the hydrophobic pocket adjacent to the ATP-binding site in many kinases.[15] Varying the nature of this alkoxy group is a classic SAR strategy to optimize potency and selectivity. The isopropoxy group provides a good starting point for probing this pocket.

These features combine to make this compound a privileged scaffold for initiating a kinase inhibitor discovery program.

Protocol: Synthesis of a Focused Kinase Inhibitor Library

This protocol describes a robust method for synthesizing a focused library of candidate inhibitors via amide coupling. The goal is to append a diverse set of chemical moieties to the nicotinic acid core to explore the SAR around a target kinase.

Principle

The carboxylic acid of this compound is activated using a modern coupling reagent (e.g., HATU) and then reacted with a panel of primary or secondary amines to form a library of stable amide derivatives. This approach is efficient and amenable to parallel synthesis.

Workflow for Library Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 6-Fluoro-5-isopropoxy- nicotinic acid Mix1 Dissolve Acid, HATU, DIPEA in DMF Start->Mix1 Amine Amine Library (Diverse R-groups) AddAmine Add Amine Solution Amine->AddAmine Solvent Anhydrous DMF Solvent->Mix1 Coupling HATU Coupling->Mix1 Base DIPEA Base->Mix1 Stir1 Stir at RT (15 min activation) Mix1->Stir1 Stir1->AddAmine Stir2 Stir at RT (4-16 hours) AddAmine->Stir2 Quench Quench with H2O Stir2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer (brine) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography or Preparative HPLC Concentrate->Purify Product Final Product (Amide Derivative) Purify->Product Analyze Confirm Structure (LC-MS, NMR) Product->Analyze G A Synthesized Library (e.g., 100 compounds) B Primary Screen (Single-Dose, e.g., 10 µM) Target Kinase Assay A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C C->B Inactive (Archive) D Dose-Response Assay (IC50 Determination) On-Target Potency C->D Active E Confirm Potent Hits (IC50 < 1 µM) D->E E->D Weak (Deprioritize) F Kinase Selectivity Profile (Screen against panel of >100 kinases) E->F Potent G Identify Potent & Selective Hits (Lead Candidates for Cellular Studies) F->G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p TF Transcription Factors (c-Fos, c-Jun) ERK->TF p Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Your Inhibitor (e.g., targets MEK) Inhibitor->MEK Inhibition

Sources

Application Notes and Protocols for the Synthesis of 6-Fluoro-5-isopropoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Among these valuable fluorinated building blocks, 6-fluoro-5-isopropoxynicotinic acid and its derivatives have emerged as crucial intermediates in the synthesis of a variety of pharmacologically active compounds. Their utility is particularly noted in the development of novel therapeutics, including potent enzyme inhibitors and tracers for Positron Emission Tomography (PET) imaging.[2][3][4]

This comprehensive guide provides detailed experimental procedures for the synthesis of this compound and its subsequent derivatization to esters and amides. The protocols are designed for researchers, scientists, and professionals in drug development, offering a foundation for the reliable and efficient production of these valuable compounds.

Synthetic Strategy Overview

The synthesis of this compound derivatives is strategically approached in a two-phase process. The initial phase focuses on the construction of the core scaffold, this compound. This is followed by the derivatization of the carboxylic acid moiety to generate esters and amides, which are common functional groups in active pharmaceutical ingredients.

A plausible and efficient route to the core structure involves a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated nicotinic acid precursor. Specifically, the synthesis of 2,6-dichloro-5-fluoronicotinic acid has been documented, suggesting that a similar di-halo precursor can be strategically employed.[2][5] The greater lability of the halogen atom at the 6-position of the pyridine ring towards nucleophilic attack, especially when activated by the electron-withdrawing carboxylic acid and the second halogen, allows for selective substitution.

The subsequent derivatization of the carboxylic acid can be achieved through standard and well-established chemical transformations, including esterification under acidic conditions and amide bond formation using common coupling agents.

Experimental Protocols

Part 1: Synthesis of the Core Intermediate: this compound

This protocol outlines a proposed synthetic pathway commencing with the commercially available 2,6-dichloro-5-fluoronicotinic acid. The first step involves the selective replacement of the C6-chloro group with an isopropoxy group via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis of this compound 2,6-dichloro-5-fluoronicotinic_acid 2,6-dichloro-5-fluoronicotinic acid product This compound 2,6-dichloro-5-fluoronicotinic_acid->product DMF, Heat isopropanol Isopropanol, NaH isopropanol->product

Caption: Synthetic route to this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,6-dichloro-5-fluoronicotinic acid≥98%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich
IsopropanolAnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific

Procedure:

  • Preparation of Sodium Isopropoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents). Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. The mixture is then stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form a solution of sodium isopropoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Monitoring: The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified to pH 3-4 with 1 M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.

Part 2: Derivatization of this compound

Reaction Scheme:

Esterification acid This compound ester Methyl 6-Fluoro-5-isopropoxynicotinate acid->ester Reflux methanol Methanol, H₂SO₄ (cat.) methanol->ester

Caption: Esterification of the core intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized-
MethanolAnhydrousSigma-Aldrich
Sulfuric acid (H₂SO₄)ConcentratedFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
BrineSaturated aqueous solutionFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: The mixture is heated to reflux and the reaction is monitored by TLC until completion.

  • Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude methyl ester. The product can be further purified by column chromatography on silica gel if necessary.

Reaction Scheme:

Amidation acid This compound amide 6-Fluoro-5-isopropoxynicotinamide acid->amide Step 1: Acyl chloride formation Step 2: Amination coupling_reagents SOCl₂, then NH₃ coupling_reagents->amide

Sources

High-throughput screening assays involving 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design and implementation of high-throughput screening (HTS) assays for the characterization of 6-Fluoro-5-isopropoxynicotinic acid. This document provides the scientific rationale, detailed step-by-step protocols, and data analysis frameworks necessary for identifying and validating its potential biological activity.

Section 1: Compound Profile & Scientific Rationale

Compound of Interest: this compound Molecular Formula: C₉H₁₀FNO₃ CAS Number: 1414870-56-6

Scientific Rationale for Target Selection: While this compound is a specific chemical entity, its biological targets are not extensively documented in public literature. However, its core structure, nicotinic acid (a form of vitamin B3), is a fundamental biological precursor to nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH. These cofactors are essential for the catalytic activity of a vast number of oxidoreductase enzymes, particularly dehydrogenases.

Therefore, a scientifically sound and logical starting point for an HTS campaign is to investigate this compound's effect on NAD⁺/NADH-dependent dehydrogenases. These enzymes are critical in cellular metabolism, signaling, and disease progression, making them a rich source of potential drug targets.[1] This guide will use a generic NAD⁺-dependent alcohol dehydrogenase (ADH) as a model system to outline the principles and protocols for a robust screening campaign.

Section 2: The HTS Philosophy - Designing a Robust Screening Cascade

A successful HTS campaign is not a single experiment but a multi-stage funnel designed to eliminate false positives and systematically build confidence in a set of "hit" compounds.[2] The goal is to move from a large library of compounds to a few validated hits with a confirmed mode of action.[2] This process, known as the hit triage, relies on a cascade of assays with increasing biological relevance and specificity.

The core philosophy is to first cast a wide net with a sensitive, efficient primary assay and then use progressively more rigorous secondary and orthogonal assays to filter the results.[3][4] An orthogonal assay confirms the biological outcome using a different detection principle, which is a key requirement from regulatory bodies like the FDA to ensure data integrity.[3][5]

Below is a diagram illustrating a typical HTS workflow designed for trustworthiness and efficiency.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Triage & Validation Primary_Screen Primary HTS (Fluorescence-Based Dehydrogenase Assay) ~100,000s Compounds Data_Analysis Data Analysis & Hit Picking (Z-Score, % Inhibition) Primary_Screen->Data_Analysis Raw Data Primary_Hits Initial 'Hits' (~1-2% of Library) Data_Analysis->Primary_Hits Selects top compounds Dose_Response Dose-Response Confirmation (Determine IC50) Primary_Hits->Dose_Response Progress Counter_Screen Counter-Screen (Autofluorescence Check) Dose_Response->Counter_Screen Confirmed Potency Orthogonal_Assay Orthogonal Assay (e.g., Thermal Shift Assay) Confirms Direct Binding Counter_Screen->Orthogonal_Assay Filter out false positives Validated_Hits Validated Hits (Ready for SAR) Orthogonal_Assay->Validated_Hits Confirm target engagement

Caption: High-throughput screening (HTS) cascade for inhibitor discovery.

Section 3: Primary Assay Protocol - A Fluorescence-Based Dehydrogenase Inhibition HTS

Principle of the Assay: This protocol describes a robust, fluorescence-based assay suitable for the HTS of inhibitors against an NAD⁺-dependent alcohol dehydrogenase (ADH). The enzyme catalyzes the oxidation of an alcohol substrate to a ketone, with the simultaneous reduction of NAD⁺ to NADH. The resulting ketone product then reacts with a fluorogenic probe, para-methoxy-2-amino benzamidoxime (PMA), to generate a highly fluorescent dihydroquinazoline product.[6][7] An inhibitor of the enzyme will prevent this cascade, resulting in a low fluorescence signal. Fluorescence-based methods are preferred for HTS due to their high sensitivity and amenability to automation.[8][9]

Assay_Principle cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Fluorescence Detection Substrate Alcohol Substrate Enzyme Alcohol Dehydrogenase Substrate->Enzyme NAD NAD+ NAD->Enzyme Product Ketone Product Fluorescent_Product Dihydroquinazoline (Highly Fluorescent) Product->Fluorescent_Product NADH NADH Enzyme->Product Enzyme->NADH PMA PMA Probe (Non-fluorescent) PMA->Fluorescent_Product Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme Blocks Reaction

Caption: Mechanism of the fluorescence-based dehydrogenase inhibition assay.

Materials and Reagents
ReagentSupplierPurpose
Alcohol Dehydrogenase (ADH)e.g., Sigma-AldrichThe biological target.
NAD⁺ (β-Nicotinamide adenine dinucleotide)e.g., Sigma-AldrichEnzyme cofactor.
1-Hydroxy-2-butanonee.g., AladdinEnzyme substrate.
PMA (para-methoxy-2-amino benzamidoxime)Custom SynthesisFluorogenic detection probe.
Trizma Basee.g., Sigma-AldrichBuffering agent.
DMSO (Dimethyl sulfoxide)e.g., Sigma-AldrichSolvent for test compounds.
Known ADH Inhibitore.g., PyrazolePositive control for inhibition.
384-well black, flat-bottom assay platese.g., CorningLow-volume, opaque plates to minimize background fluorescence and crosstalk.
Buffer and Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enzyme Stock (2X): Prepare a 20 µg/mL solution of ADH in Assay Buffer. The final concentration in the assay will be 10 µg/mL. Expert Tip: Enzyme concentration should be determined empirically during assay development to ensure the reaction remains in the linear range for the duration of the assay.

  • Substrate/Cofactor Mix (4X): Prepare a solution containing 400 µM 1-hydroxy-2-butanone and 400 µM NAD⁺ in Assay Buffer. Expert Tip: For competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km) to maximize assay sensitivity.[10]

  • Detection Reagent (PMA, 10X): Prepare a 100 mM solution of PMA in DMSO. This will be diluted into the reaction.

  • Test Compound Plates: Serially dilute this compound and other library compounds in DMSO. Then, use an acoustic dispenser to transfer ~50 nL into the 384-well assay plates, resulting in a final screening concentration of 10 µM in 0.5% DMSO.

HTS Protocol: Step-by-Step

This protocol is designed for a final assay volume of 10 µL in a 384-well plate.

  • Compound Plating: Dispense 50 nL of test compounds, controls (DMSO for negative control, Pyrazole for positive control) into the appropriate wells of a 384-well assay plate. A typical plate map is shown below.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Stock solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 2.5 µL of the 4X Substrate/Cofactor Mix to all wells to start the enzymatic reaction.

  • Enzymatic Incubation: Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination & Detection: Add 2.5 µL of a 1:10 dilution of the 10X PMA Detection Reagent in an acidic buffer (e.g., 100 mM NaOAc, pH 4.5) to stop the enzymatic reaction and initiate the fluorescent reaction.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex: 380 nm, Em: 520 nm).

Plate Layout for HTS
Columns 1-2Columns 3-22Columns 23-24
Negative Control (Max Signal)Test Compounds Positive Control (Min Signal)
10 µg/mL ADH + Substrates + 0.5% DMSO10 µg/mL ADH + Substrates + 10 µM Compound10 µg/mL ADH + Substrates + 50 µM Pyrazole
Defines 0% InhibitionScreening WellsDefines 100% Inhibition

Section 4: Assay Validation & Quality Control

Before initiating a full-scale screen, the assay's quality and robustness must be validated. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[11][12] It provides a statistical measure of the separation between the positive and negative controls, accounting for both the dynamic range and data variation.[13][14]

Z'-Factor Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (minimum signal).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (maximum signal).

Validation Protocol: Prepare a 384-well plate with half the wells dedicated to the negative control (DMSO) and the other half to the positive control (a known inhibitor at a concentration that gives maximum inhibition). Run the assay as described in section 3.3 and calculate the Z'-factor.

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualityFeasibility for HTS
> 0.5ExcellentThe assay is robust and highly suitable for HTS.[14][15]
0 to 0.5MarginalThe assay may be acceptable, but optimization is highly recommended to reduce variability or increase dynamic range.
< 0UnacceptableThe assay is not suitable for screening.

A pilot screen of a small subset of the compound library (~2,000 compounds) is also recommended to ensure the assay performs well in the presence of diverse chemical matter before committing to the full screen.[16]

Section 5: The Hit Triage Funnel - Counter-Screening and Orthogonal Validation

Hits from the primary screen are putative and require further validation to eliminate artifacts.[17] Compound autofluorescence is a common source of false positives in fluorescence-based assays.[18][19]

Protocol: Counter-Screen for Compound Autofluorescence

Principle: This assay identifies compounds that are intrinsically fluorescent at the detection wavelengths, which could mimic an active signal (in a gain-of-signal assay) or mask an inhibitory signal. The protocol is run in the absence of the enzyme and substrates.

Method:

  • Compound Plating: Dispense 50 nL of the hit compounds into a 384-well plate.

  • Buffer Addition: Add 10 µL of Assay Buffer to all wells.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.

Interpretation: Any compound exhibiting a fluorescence signal significantly above the background (DMSO wells) is flagged as an interfering compound and is typically deprioritized.

Protocol: Orthogonal Hit Confirmation using Thermal Shift Assay (TSA)

Principle: TSA is a biophysical, label-free method used to confirm the direct binding of a compound to the target protein.[20] It measures the change in the thermal stability of a protein upon ligand binding. When an inhibitor binds, it typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is "orthogonal" because it relies on a completely different physical principle (thermal stability) than the primary assay (enzyme activity).[4]

Method (using a real-time PCR instrument):

  • Reagent Mix: In a PCR tube, prepare a master mix containing:

    • ADH protein (e.g., 2 µM final concentration)

    • SYPRO Orange dye (e.g., 5X final concentration)

    • Assay Buffer

  • Aliquot and Add Compound: Aliquot the master mix into a 96-well PCR plate. Add the hit compound (e.g., 10 µM final concentration) or DMSO control.

  • Thermal Melt: Place the plate in a qPCR instrument and apply a thermal gradient, for example, from 25°C to 95°C, increasing by 1°C per minute. Monitor the fluorescence of the SYPRO Orange dye, which binds to hydrophobic regions of the protein as it unfolds.

  • Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the melting temperature (Tm). A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control confirms direct binding.

Section 6: Data Interpretation & Advanced Considerations

  • Primary Screen Analysis: Data is typically normalized to the plate controls (% Inhibition). Hits are often selected based on a statistical cutoff, such as compounds with a Z-score > 3 or % inhibition > 50%.

  • Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format (e.g., 10-point serial dilution) to determine their potency (IC₅₀ value).

  • Pan-Assay Interference Compounds (PAINS): Hits should be checked against computational filters for known PAINS—substructures that are known to frequently cause non-specific activity or assay interference.[8]

  • Compound Aggregation: Some compounds can form aggregates at high concentrations, leading to non-specific enzyme inhibition. This can often be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, though this must be validated for compatibility with the enzyme.[17]

By following this structured, multi-step approach, researchers can confidently screen this compound, identify genuine hits, and build a solid foundation for subsequent lead optimization studies.

Section 7: References

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.

  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.

  • Creative Biolabs. (n.d.). Orthogonal Assay Service.

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NIH.

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

  • Adwoa Biotech. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.

  • Wikipedia. (n.d.). Z-factor.

  • On HTS. (2023). Z-factor.

  • NC State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

  • BellBrook Labs. (2025). Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube.

  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.

  • PubMed. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase.

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NIH.

  • ACS Publications. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega.

  • Royal Society of Chemistry. (2024). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology.

  • ResearchGate. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.

  • BMC. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC.

  • BenchChem. (2025). Application Note: High-Throughput Screening Assays for Nithiamide Derivatives.

  • Royal Society of Chemistry. (2022). Enzyme assays with supramolecular chemosensors – the label-free approach.

  • Assay Genie. (n.d.). High-Throughput Screening Assays.

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NIH.

  • Evotec. (n.d.). High Throughput Screening (HTS) Services.

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.

  • PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid.

  • UCSF. (n.d.). High-throughput Screening Steps. Small Molecule Discovery Center.

  • PubChem. (n.d.). 5-Fluoro-6-isobutoxynicotinic acid.

  • ChemicalBook. (n.d.). This compound CAS#: 1414870-56-6.

Sources

Application Note: A Comprehensive Analytical Framework for the Characterization of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

6-Fluoro-5-isopropoxynicotinic acid is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The presence of a fluorine atom, an isopropoxy group, and a carboxylic acid moiety on the nicotinic acid scaffold suggests its potential utility as a versatile building block in drug discovery. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.

Given its potential role in the synthesis of novel active pharmaceutical ingredients (APIs), the unambiguous confirmation of its structure, purity, and physicochemical properties is paramount. This application note provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound, ensuring data integrity and supporting drug development professionals. The methodologies outlined herein are designed to be self-validating, providing orthogonal data points that, when combined, create a complete and trustworthy analytical profile of the compound.

Compound Profile & Physicochemical Properties

A foundational step in any analytical endeavor is to collate the known properties of the analyte. This information is critical for method development, such as calculating concentrations and predicting chromatographic behavior.

PropertyValueSource
Chemical Name This compound-
CAS Number 1414870-56-6[1][2]
Molecular Formula C₉H₁₀FNO₃[3]
Molecular Weight 199.18 g/mol [3]
Canonical SMILES CC(C)OC1=C(C=C(C=N1)C(=O)O)F[3]
Appearance White to off-white solid (predicted)General Knowledge

Analytical Workflow Overview

A multi-technique approach is essential for a comprehensive characterization. The following diagram illustrates a logical workflow, ensuring that data from chromatographic, spectroscopic, and thermal methods are integrated to build a complete profile of the molecule.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis (Purity & Identity) cluster_2 Spectroscopic Analysis (Structure Elucidation) cluster_3 Physicochemical Properties cluster_4 Derived Data & Confirmation Sample Bulk Powder: This compound HPLC HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR HRMS High-Resolution MS Sample->HRMS Thermal Thermal Analysis (DSC & TGA) Sample->Thermal Purity Purity (%) HPLC->Purity RT Retention Time HPLC->RT Identity Identity Confirmation (m/z) LCMS->Identity Structure Structural Confirmation NMR->Structure MolWeight Exact Mass HRMS->MolWeight MeltingPoint Melting Point (°C) Thermal->MeltingPoint Stability Thermal Stability Thermal->Stability

Caption: Comprehensive Analytical Workflow for Compound Characterization.

Chromatographic Methods for Purity and Identity

Chromatography is the cornerstone for assessing the purity of a chemical substance. We employ High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and couple it with Mass Spectrometry (MS) for definitive identity confirmation.

Application Note: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is well-suited for this technique. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp peak shape and reproducible retention.[4]

Instrumentation & Consumables:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (MeCN), Water, and Formic Acid (FA).

  • Volumetric glassware and 0.45 µm syringe filters.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, which is crucial for achieving good peak symmetry for acidic analytes like nicotinic acid derivatives.[4][5]

  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of MeCN/Water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the same diluent as the standard.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for a wide range of polarities.[6]
Mobile Phase Gradient Elution (see below)A gradient is used to ensure elution of potential impurities with different polarities.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BThis gradient profile allows for separation of polar impurities early and elution of non-polar ones later.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 260 nmNicotinic acid derivatives typically exhibit strong UV absorbance around 250-270 nm.[7]
  • Data Analysis:

    • Calculate the purity of the sample using the area percent method from the resulting chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Application Note: Identity Confirmation by LC-MS/MS

Principle: Coupling HPLC with tandem mass spectrometry provides an orthogonal detection method that confirms both the molecular weight and structural fragments of the analyte, offering definitive identification. Electrospray ionization (ESI) is ideal for this molecule.

Protocol:

  • Chromatography: Utilize the same HPLC method described in Section 4.1. The flow can be split post-column if necessary, though modern MS sources can handle 1.0 mL/min.

  • Mass Spectrometry Conditions:

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is basic and readily protonated to form a stable [M+H]⁺ ion.[5]
Scan Mode Full Scan (for confirmation) & SRM (for quantification)Full scan identifies all ions, while Selected Reaction Monitoring (SRM) provides high sensitivity and specificity.[4]
Full Scan Range m/z 50 - 400This range will capture the precursor ion and potential low-mass fragments.
Precursor Ion m/z 199.2 -> 200.1 (for [M+H]⁺)Corresponds to the protonated molecule.
SRM Transitions Monitor m/z 200.1 -> [Fragment 1], 200.1 -> [Fragment 2]Specific fragments (e.g., loss of COOH, loss of isopropoxy) confirm the structure.
Source Temp. 450 °COptimized for efficient desolvation and ionization.[5]
  • Expected Results:

    • A peak at the same retention time as the HPLC-UV analysis.

    • A dominant ion in the mass spectrum at m/z 200.1, corresponding to [C₉H₁₀FNO₃ + H]⁺.

    • Characteristic fragment ions upon collision-induced dissociation (CID) confirming the molecular structure.

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and identity, spectroscopy provides the definitive proof of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural determination. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's atomic connectivity and chemical environment. The ¹⁹F NMR is particularly diagnostic for fluorinated compounds due to its high sensitivity and wide chemical shift range.[8]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids.

  • Data Acquisition: Perform ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and ¹⁹F NMR experiments on a high-field NMR spectrometer (≥400 MHz).

  • Expected Spectral Features:

    • ¹H NMR: Expect signals corresponding to the two aromatic protons on the pyridine ring, the methine and methyl protons of the isopropoxy group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Signals for the nine distinct carbon atoms, with chemical shifts influenced by the electronegative F, O, and N atoms. The carbon directly attached to fluorine will show a large ¹JCF coupling.

    • ¹⁹F NMR: A single resonance, the chemical shift of which is highly sensitive to its electronic environment.[8] This provides clear evidence of the fluorine's presence and position.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This serves as a final, definitive confirmation of the molecular formula established by other methods.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like acetonitrile/water.

  • Analysis: Infuse the sample directly or use the LC-MS method into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion.

    • The measured mass should be within 5 ppm of the theoretical calculated mass for C₉H₁₁FNO₃⁺ (200.0717).

Physicochemical Characterization

Thermal Analysis (DSC & TGA)

Principle: Thermal analysis provides information on the physical properties of the material, such as melting point, decomposition temperature, and the presence of bound solvents or different crystalline forms (polymorphs). Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass with temperature.[9][10]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate aluminum or platinum pan.

  • DSC Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature beyond its melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).[11]

    • Expected Result: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The absence of other thermal events can indicate a lack of polymorphs or solvates under the tested conditions.

  • TGA Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).

    • Expected Result: The TGA curve should remain flat until the onset of thermal decomposition. A significant mass loss at temperatures below 100-120 °C could indicate the presence of water or residual solvent.[9]

Summary of Analytical Data

The following table summarizes the expected outcomes from the comprehensive analytical characterization of a high-purity batch of this compound.

TechniqueParameterExpected ResultPurpose
HPLC-UV Purity> 98.0% (Area %)Quantifies purity and detects impurities.
LC-MS [M+H]⁺m/z 200.1Confirms molecular weight and identity.
HRMS Exact Mass [M+H]⁺200.0717 ± 5 ppmConfirms elemental formula.
¹H NMR Chemical Shifts & CouplingsConsistent with proposed structureConfirms proton framework.
¹³C NMR Chemical Shifts~9 unique signalsConfirms carbon backbone.
¹⁹F NMR Chemical ShiftSingle resonanceConfirms presence and environment of fluorine.
DSC Melting PointSharp endothermDetermines melting point and assesses crystallinity.
TGA Mass LossNo significant loss before decompositionAssesses thermal stability and presence of volatiles.

Conclusion

The analytical strategy detailed in this application note provides a robust and multi-faceted framework for the complete characterization of this compound. By combining orthogonal techniques—chromatography for purity, mass spectrometry for molecular weight, NMR for structural elucidation, and thermal analysis for physicochemical properties—researchers and drug development professionals can establish a comprehensive and reliable data package for this important chemical intermediate. Adherence to these protocols will ensure the quality and integrity of the material, which is a critical prerequisite for its successful application in further research and development.

References

  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)
  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3)
  • SIELC Technologies.
  • Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]

  • ChemicalBook. This compound CAS#: 1414870-56-6.
  • ChemicalBook. This compound | 1414870-56-6.
  • The Royal Society of Chemistry.
  • PubChem. 2-Fluoro-6-isopropoxynicotinic acid | C9H10FNO3. [Link]

  • ChemScene. 6-Fluoro-5-isopropoxynicotinaldehyde | 1289040-12-5.
  • Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing.
  • AiFChem. 6-Fluoro-5-methylnicotinic acid | 885267-35-6.
  • Van den Mooter, G., & Kinget, R. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

  • ALFA CHEMICAL. Good Price CAS:223127-05-7 | 6-Isopropoxynicotinic Acid for Sale.
  • ResearchGate. The DSC and TGA analysis of the crystalline and amorphous samples. [Link]

  • Jiménez-Barbero, J., et al. (2012). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars. Chemistry - A European Journal, 18(30), 9228-9236. [Link]

  • MassBank. Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+.
  • AbacipharmTech. 6-Fluoro-5-methylnicotinic acid - 885267-35-6.
  • Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 987-994. [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

  • Wang, M., et al. (2021). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry, 64(21), 16046-16063. [Link]

  • Mohler, F. L., & Dibeler, V. H. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(6), 343. [Link]

  • Piórkowska, E., et al. (2010).
  • PubChem. 5-Fluoro-6-isobutoxynicotinic acid | C10H12FNO3. [Link]

  • TA Instruments. (n.d.). Exploring the Sensitivity of Thermal Analysis Techniques to the Glass Transition.
  • Cael, B., et al. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology, 988, 229-245. [Link]

  • Zuno-Floriano, F. G., et al. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment, 13(03), 263-281. [Link]

  • d'Acquarica, I., et al. (2022). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules, 27(19), 6649. [Link]

  • Wang, J., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(24), 20586-20592. [Link]

Sources

Application Note: A Scalable Synthetic Route for 6-Fluoro-5-isopropoxynicotinic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-5-isopropoxynicotinic acid is a key building block in the synthesis of various pharmacologically active molecules. Its specific substitution pattern makes it a valuable intermediate for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. This application note details a proposed, robust, and scalable synthetic protocol for the preparation of this compound, designed to meet the demands of preclinical studies. The described methodology is based on established principles of nucleophilic aromatic substitution and offers a clear pathway for producing the target compound in high purity and good yield. This document also provides comprehensive guidelines for the purification and analytical characterization of the final product.

Introduction

The incorporation of fluorine and alkoxy groups into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This compound has emerged as a crucial intermediate in the synthesis of molecules targeting a range of biological pathways. Its utility has been demonstrated in the development of novel therapeutics, including CNS-penetrant PARP1-selective inhibitors[1][2][3]. The reliable and scalable synthesis of this compound is therefore a critical step in advancing preclinical research in these areas.

This application note presents a detailed, step-by-step protocol for a proposed synthesis of this compound. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the modification of electron-deficient aromatic systems[4][5][6]. The rationale behind the choice of starting materials, reaction conditions, and purification techniques is discussed in detail to provide researchers with a thorough understanding of the process.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 6-chloro-5-fluoronicotinic acid. The synthesis involves two key steps: esterification of the carboxylic acid to protect it during the subsequent nucleophilic substitution, followed by the displacement of the chlorine atom with an isopropoxide group. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow A 6-Chloro-5-fluoronicotinic Acid B Esterification (e.g., SOCl2, Methanol) A->B Step 1 C Methyl 6-chloro-5-fluoronicotinate B->C D Nucleophilic Aromatic Substitution (Sodium isopropoxide, Isopropanol) C->D Step 2 E Methyl 6-fluoro-5-isopropoxynicotinate D->E F Hydrolysis (e.g., LiOH, THF/H2O) E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Esterification of 6-Chloro-5-fluoronicotinic Acid

Rationale: The carboxylic acid group is esterified to prevent unwanted side reactions during the subsequent nucleophilic aromatic substitution. The methyl ester is a common choice due to its ease of formation and subsequent hydrolysis.

Materials:

  • 6-Chloro-5-fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend 6-chloro-5-fluoronicotinic acid (1 equivalent) in toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Dissolve the residue in anhydrous methanol and stir at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 6-chloro-5-fluoronicotinate.

Part 2: Nucleophilic Aromatic Substitution with Sodium Isopropoxide

Rationale: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic aromatic substitution at the 6-position. The chlorine atom is a good leaving group under these conditions. Sodium isopropoxide, generated in situ from sodium hydride and isopropanol, serves as the nucleophile.

Materials:

  • Methyl 6-chloro-5-fluoronicotinate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous isopropanol

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C, add anhydrous isopropanol (5 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of methyl 6-chloro-5-fluoronicotinate (1 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench carefully with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 6-fluoro-5-isopropoxynicotinate, can be purified by column chromatography on silica gel.

Part 3: Hydrolysis of the Ester

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation.

Materials:

  • Methyl 6-fluoro-5-isopropoxynicotinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve methyl 6-fluoro-5-isopropoxynicotinate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water.

Characterization: The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureTimeExpected Yield
Esterification 6-Chloro-5-fluoronicotinic acid, SOCl₂, MethanolToluene, MethanolReflux, RT3-4 h>90%
SNAr Methyl 6-chloro-5-fluoronicotinate, NaH, IsopropanolTHF, IsopropanolReflux4-6 h70-85%
Hydrolysis Methyl 6-fluoro-5-isopropoxynicotinate, LiOHTHF/WaterRT2-4 h>95%

Analytical Workflow

Analytical_Workflow cluster_purification Purification cluster_characterization Characterization A Crude Product B Recrystallization (e.g., EtOAc/Hexanes) A->B C Pure this compound B->C D Pure Product C->D E NMR (1H, 13C, 19F) D->E F Mass Spectrometry (MS) D->F G HPLC D->G H Final QC Approval E->H F->H G->H

Caption: Workflow for the purification and analytical characterization.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of this compound, a valuable intermediate for preclinical drug discovery. The proposed protocol is based on well-established chemical transformations and is designed to be readily implemented in a standard organic synthesis laboratory. The detailed procedures for synthesis, purification, and characterization will enable researchers to reliably produce this key building block for their research programs.

References

  • Johannes, J. et al. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Johannes, J. et al. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]

  • Johannes, J. et al. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-6-Fluoro-5-{4-

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]018/08/20/nucleophilic-aromatic-substitution-nas/)

Sources

Application Notes & Protocols: Radiolabeling of Nicotinic Acid Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the radiolabeling of nicotinic acid derivatives for Positron Emission Tomography (PET) imaging. Nicotinic acid and its analogues serve as crucial structural motifs for developing radiotracers targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders.[1][2] This document is intended for researchers, radiochemists, and drug development professionals, offering in-depth technical guidance on precursor design, radiolabeling with Fluorine-18 and Carbon-11, quality control, and considerations for automated synthesis. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Introduction: The Significance of Nicotinic Acid Derivatives in PET Imaging

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in cognitive function, memory, and attention. Their dysfunction is linked to Alzheimer's disease, Parkinson's disease, schizophrenia, and substance abuse.[1][3] PET imaging provides a non-invasive method to quantify the distribution and density of these receptors in the living brain, offering invaluable insights for disease diagnosis and the development of novel therapeutics.[2][4]

Nicotinic acid, a pyridine-3-carboxylic acid, provides a versatile scaffold for the development of high-affinity ligands for various nAChR subtypes, particularly the α4β2 and α7 subtypes.[4][5] Its structure can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties required for a successful PET radioligand.[6] Furthermore, the pyridine ring is amenable to radiolabeling with common PET isotopes like Fluorine-18 (t½ ≈ 110 min) and Carbon-11 (t½ ≈ 20 min).[7][8] This guide will focus on the practical aspects of preparing such radiotracers, from initial precursor synthesis to the final quality control of the injectable product.

Choosing the Right Isotope: 18F vs. 11C

The choice between Fluorine-18 and Carbon-11 is a critical decision in PET tracer development, dictated by the biological question, logistical constraints, and the specific chemical properties of the target molecule.[7][9]

  • Carbon-11 (11C): With its short half-life of 20.4 minutes, 11C is ideal for studies requiring multiple scans in the same subject on the same day, allowing for test-retest or baseline-challenge paradigms.[7][10] Since carbon is a fundamental component of all organic molecules, incorporating 11C often does not alter the compound's biological activity.[9] However, the short half-life necessitates an on-site cyclotron and rapid, highly efficient radiosynthesis and purification procedures.[10][11]

  • Fluorine-18 (18F): The longer half-life of 109.8 minutes allows for more complex, multi-step syntheses, centralized production, and distribution to satellite PET centers.[8] This makes 18F-labeled tracers more practical for routine clinical use. The lower positron energy of 18F also results in higher resolution PET images.[12] However, the introduction of a fluorine atom can sometimes alter the pharmacology of the parent molecule, a factor that must be carefully evaluated.

Radiosynthesis Strategies and Protocols

A successful radiolabeling strategy hinges on a well-designed precursor, efficient incorporation of the radioisotope, and rapid purification to yield a high-purity product with high specific activity.

Fluorine-18 Labeling Protocols

Late-stage radiofluorination is the preferred strategy, introducing the 18F atom in the final or penultimate step of the synthesis to maximize radiochemical yield.[13][14] Nucleophilic substitution on an electron-deficient aromatic ring, such as the pyridine ring of nicotinic acid, is a common and effective method.

The following diagram illustrates a typical workflow for producing an 18F-labeled nicotinic acid-based radiotracer.

F18_Workflow cluster_0 Step 1: [18F]Fluoride Production & Processing cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & Formulation Cyclotron Cyclotron (18O(p,n)18F) AnionExchange Anion Exchange Cartridge (e.g., QMA) Cyclotron->AnionExchange [18F]F- in [18O]H2O Elution Elution (K2CO3/Kryptofix 2.2.2) AnionExchange->Elution Trap [18F]F- Reaction Reaction Vessel: Precursor + [18F]F-/K222 (Heat, Solvent) Elution->Reaction Deprotection Deprotection (if necessary) Reaction->Deprotection SPE_or_HPLC Purification (Semi-prep HPLC or SPE) Deprotection->SPE_or_HPLC Formulation Formulation (Sterile Saline/Ethanol) SPE_or_HPLC->Formulation QC Final Product for QC Formulation->QC caption General workflow for 18F-labeling. C11_Workflow cluster_0 Step 1: [11C] Precursor Production cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) CO2_to_CH4 [11C]CO2 -> [11C]CH4 (H2, Ni catalyst) Cyclotron->CO2_to_CH4 CH4_to_MeI [11C]CH4 -> [11C]CH3I (I2, Heat) CO2_to_CH4->CH4_to_MeI Reaction Reaction Vessel: Desmethyl Precursor + [11C]CH3I + Base CH4_to_MeI->Reaction HPLC Purification (Semi-prep HPLC) Reaction->HPLC Formulation Formulation & Sterile Filtration HPLC->Formulation QC Final Product for QC Formulation->QC caption General workflow for 11C-methylation.

Caption: General workflow for 11C-methylation.

This protocol describes the labeling of a nicotinic acid derivative at a suitable position (e.g., an N-methyl or O-methyl group) using [11C]CH3I.

Materials:

  • Desmethyl precursor (containing a free -OH, -NH, or -SH group)

  • [11C]Methyl Iodide, produced from an automated synthesis module

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Base (e.g., NaOH, NaH, or tetrabutylammonium hydroxide)

  • HPLC system and solvents

  • Formulation supplies (as in Protocol 2.1.1)

Procedure:

  • [11C]Methyl Iodide Production:

    • [11C]CO2 is produced in the cyclotron and converted online to [11C]CH4. [9] * [11C]CH4 is then reacted with iodine vapor at high temperature (~720 °C) to produce [11C]CH3I, which is trapped in a cold trap or passed directly into the reaction vessel. [7]2. Radiomethylation Reaction:

    • Dissolve the desmethyl precursor (0.5-1.0 mg) in a small volume of anhydrous solvent (e.g., 200-300 µL DMF).

    • Add a suitable base to deprotonate the precursor, making it nucleophilic. The choice and amount of base are critical and must be optimized.

    • Bubble the gaseous [11C]CH3I through the precursor solution at room temperature or with gentle heating (e.g., 80 °C) for 3-5 minutes.

  • Purification and Formulation:

    • Quench the reaction by adding HPLC mobile phase.

    • Inject the crude mixture onto a semi-preparative HPLC column for purification.

    • Collect the product peak and formulate it for injection as described in Protocol 2.1.1. The entire process from end-of-bombardment to final product should ideally be completed within 40-50 minutes.

Causality: The reaction must be extremely rapid. The choice of solvent and base is crucial for ensuring the precursor is soluble and sufficiently reactive to trap the [11C]CH3I as it passes through the solution. Strong, non-nucleophilic bases are often preferred to avoid competing reactions.

Quality Control for PET Radiopharmaceuticals

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for human use. [15]All procedures should comply with USP (United States Pharmacopeia) or Ph. Eur. (European Pharmacopoeia) guidelines.

ParameterMethodAcceptance CriteriaRationale
Identity Co-elution with a non-radioactive standard on analytical HPLC.The retention time of the radioactive peak must match that of the authentic standard.Confirms that the radioactive product is the correct chemical compound.
Radionuclidic Purity Gamma-ray spectroscopy, half-life measurement.>99.5% of gamma emissions must be 511 keV. Half-life should be 105-115 min for 18F or 19-22 min for 11C.Ensures no long-lived radioactive impurities are present, minimizing patient radiation dose. [15]
Radiochemical Purity (RCP) Analytical radio-HPLC or radio-TLC.≥95% of the total radioactivity must be in the form of the desired product.Guarantees that radioactive impurities, which may have different biodistribution and toxicity, are minimized. [15]
Specific Activity (Molar Activity) HPLC to determine mass of the compound, correlated with total radioactivity measured in a dose calibrator.Typically >37 GBq/µmol (>1,000 Ci/mmol) at the time of injection.High specific activity is crucial to avoid pharmacological effects from the injected mass and to prevent saturation of low-density targets like nAChRs. [6]
pH pH meter or pH-indicator paper.4.5 - 7.5Ensures the final product is physiologically compatible and will not cause pain or tissue damage upon injection.
Sterility Incubation in tryptic soy broth and fluid thioglycollate medium.No microbial growth. (Typically a retrospective test).Confirms the absence of bacterial contamination.
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) test.<175 EU / V (where V is the maximum recommended dose in mL).Ensures the product is free from fever-inducing bacterial endotoxins.
Residual Solvents Gas Chromatography (GC).Must be below USP-defined limits (e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm).Limits patient exposure to potentially toxic organic solvents used during synthesis.

Conclusion and Future Perspectives

The radiolabeling of nicotinic acid derivatives provides a powerful toolkit for investigating the cholinergic system in health and disease. The protocols outlined in this guide, leveraging both Fluorine-18 and Carbon-11, offer robust and reproducible methods for synthesizing high-quality PET tracers. Automated synthesis platforms are key to translating these tracers from the research laboratory to clinical application, ensuring consistency and compliance with good manufacturing practices. [16][17][18] Future work in this field will likely focus on developing novel precursors for even more efficient and milder labeling conditions, targeting specific nAChR subtypes with greater selectivity, and applying these imaging agents to longitudinal studies to track disease progression and response to therapy. [2][4]The continuous refinement of these radiochemical methods will undoubtedly expand the role of PET imaging in neuroscience and accelerate the development of next-generation treatments for a host of devastating neurological disorders.

References

  • PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. PubMed Central. [Link]

  • Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). MDPI. [Link]

  • Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). PubMed. [Link]

  • Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. PubMed Central. [Link]

  • Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Royal Society of Chemistry. [Link]

  • Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Semantic Scholar. [Link]

  • Fluorine-18-FPH for PET imaging of nicotinic acetylcholine receptors. PubMed. [Link]

  • Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. Journal of Nuclear Medicine. [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides | Request PDF. ResearchGate. [Link]

  • PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. Journal of Nuclear Medicine. [Link]

  • Fully Automated Production of (((S)-1-Carboxy-5-(6-([18F]fluoro)-2-methoxynicotinamido)pentyl)carbamoyl)-l-glutamic Acid ([18F]JK-PSMA-7). MDPI. [Link]

  • Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. PubMed Central. [Link]

  • Fluorine-18-FPH for PET imaging of nicotinic acetylcholine receptors. The Journal of Nuclear Medicine. [Link]

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. ACS Publications. [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PubMed Central. [Link]

  • Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands. The Journal of Nuclear Medicine. [Link]

  • Carbon-11 Labelling in PET Scans. Open MedScience. [Link]

  • Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models. PubMed Central. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Fluorine-18 Labelling for PET Scans. Open MedScience. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • PET quantification of specific binding of carbon-11-nicotine in human brain. PubMed. [Link]

  • FLUORINE-18 LABELING OF S43473 FOR IMAGING NICOTINIC ACETYLCHOLINE RECEPTORS WITH PET. ResearchGate. [Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis. Royal Society of Chemistry. [Link]

  • Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. PubMed Central. [Link]

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. ResearchGate. [Link]

  • Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • New 18F PET Tracers and Novel Methods for their Production. UIC Indigo. [Link]

  • Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. e-Century Publishing Corporation. [Link]

  • Development of Radioligands With Optimized Imaging Properties for Quantification of Nicotinic Acetylcholine Receptors by Positron Emission Tomography. PubMed. [Link]

  • Assessing and reducing PET radiotracer infiltration rates: a single center experience in injection quality monitoring methods and quality improvement. National Institutes of Health. [Link]

  • Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers. [Link]

  • PET/CT Acceptance Testing and Quality Assurance. American Association of Physicists in Medicine. [Link]

  • Insight into the Development of PET Radiopharmaceuticals for Oncology. MDPI. [Link]

Sources

Cell-based assays to evaluate the efficacy of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Evaluating the Efficacy of 6-Fluoro-5-isopropoxynicotinic Acid Using Cell-Based Assays

Introduction: Characterizing a Novel Nicotinic Acid Analogue

Nicotinic acid (Niacin) is a well-established therapeutic agent, primarily known for its lipid-modifying effects and its role as a precursor to essential coenzymes like NAD+.[1] Its biological activities are largely mediated through the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes and various immune cells, including macrophages.[2][3] Activation of GPR109A by niacin initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase through a Gαi subunit, leading to reduced intracellular cyclic AMP (cAMP) levels.[4] This mechanism is responsible for the potent inhibition of lipolysis in adipose tissue.[2][3] Furthermore, GPR109A signaling has been shown to exert significant anti-inflammatory effects, often through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[5][6]

This compound is a novel synthetic analogue of nicotinic acid. The introduction of fluoro- and isopropoxy- moieties may alter the compound's potency, selectivity, pharmacokinetics, and potentially introduce novel biological activities. Therefore, a systematic evaluation using robust and relevant cell-based assays is paramount to characterizing its therapeutic potential.

This guide provides a comprehensive, multi-tiered strategy for researchers to evaluate the efficacy of this compound. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a thorough understanding of the compound's cellular effects. The workflow begins with essential cytotoxicity profiling, progresses to mechanistic assays confirming target engagement and pathway modulation, and culminates in functional assays that measure therapeutically relevant phenotypic outcomes.

Tier 1: Foundational Analysis - Cytotoxicity Profiling

Rationale & Expertise: Before any efficacy testing, it is critical to determine the concentration range at which this compound is non-toxic to cells. Observing a biological effect is meaningless if it is a secondary consequence of cellular death.[7][8] Cell viability assays, such as the MTT or XTT assay, measure the metabolic activity of a cell population, which serves as a reliable proxy for cell health.[9][10] By identifying the maximum non-toxic concentration, we can establish a safe and effective window for all subsequent efficacy experiments.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10]

Materials:

  • Selected cell line(s) (e.g., RAW 264.7 macrophages, 3T3-L1 preadipocytes)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 0.1 µM to 200 µM. Include a "vehicle control" well containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).[12] Also include "untreated control" wells with medium only.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours), consistent with the intended duration of your efficacy assays.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9][11]

Data Analysis & Presentation:

  • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

  • Calculate Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.

  • Plot Cell Viability (%) against the log concentration of the compound to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Concentration (µM)Mean Absorbance (570 nm)Std. DeviationCell Viability (%)
Vehicle Control1.2540.089100.0%
0.11.2480.09199.5%
11.2610.075100.6%
101.2330.08298.3%
501.1980.09595.5%
1000.9520.06775.9%
2000.4310.05434.4%
Tier 2: Mechanistic Analysis - Target Engagement & Pathway Modulation

Rationale & Expertise: Once a non-toxic concentration range is established, the next logical step is to determine if this compound engages its putative target, GPR109A, and modulates key downstream signaling pathways. The NF-κB transcription factor family is a master regulator of inflammation.[6][14] GPR109A activation in immune cells can suppress inflammatory responses by inhibiting the NF-κB pathway.[3][5] An NF-κB reporter assay provides a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB, serving as a direct readout of the compound's anti-inflammatory potential.[12][15]

Diagram: GPR109A Signaling and Downstream Effects

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-Fluoro-5- isopropoxynicotinic acid Receptor GPR109A (HCA2 Receptor) Compound->Receptor Binds & Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IKK IKK Complex G_protein->IKK Inhibits (Suppresses Inflammation) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Sequesters NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates DNA κB DNA Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: GPR109A signaling pathway and its anti-inflammatory effect.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line (e.g., HEK293 or RAW 264.7) engineered to contain a luciferase reporter gene under the control of an NF-κB response element.[16] When NF-κB is activated by an inflammatory stimulus, it translocates to the nucleus, binds to this element, and drives the expression of luciferase. The resulting light output (luminescence) is a direct measure of NF-κB transcriptional activity.[12][16]

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NFκB-luc)

  • Complete culture medium

  • White, opaque 96-well cell culture plates (for luminescence assays)

  • This compound

  • NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL)

  • Luciferase assay reagent (containing luciferin substrate)

  • Plate-reading luminometer

Diagram: NF-κB Luciferase Reporter Assay Workflow

Reporter_Workflow Start Day 1: Seed Reporter Cells Incubate1 Incubate 24h (37°C, 5% CO₂) Start->Incubate1 Day2 Day 2: Pre-treatment Incubate1->Day2 Pretreat Add Compound or Vehicle Control Day2->Pretreat Incubate2 Incubate 1-2h Pretreat->Incubate2 Stimulate Day 2: Stimulation Incubate2->Stimulate AddStim Add Inflammatory Stimulus (e.g., TNF-α) Stimulate->AddStim Incubate3 Incubate 6-24h AddStim->Incubate3 Day3 Day 3: Measurement Incubate3->Day3 Lyse Lyse Cells & Add Luciferase Substrate Day3->Lyse Read Read Luminescence (RLU) Lyse->Read

Caption: Step-by-step workflow for the NF-κB reporter assay.

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed the NF-κB reporter cells in a white, opaque 96-well plate at a suitable density and incubate overnight.[12]

  • Pre-treatment (Day 2): Remove the culture medium. Add 50 µL of medium containing serial dilutions of this compound (at non-toxic concentrations). Include appropriate controls:

    • Unstimulated Control: Vehicle only, no stimulus.

    • Vehicle Control: Vehicle + stimulus.

    • Positive Control: A known NF-κB inhibitor + stimulus.

  • Incubate the plate for 1-2 hours at 37°C.[12]

  • Stimulation (Day 2): Prepare the NF-κB activator (e.g., TNF-α) at 2x the final desired concentration in culture medium. Add 50 µL of this 2x solution to all wells except the unstimulated control (add 50 µL of medium instead).[12]

  • Incubate for an additional 6 to 24 hours. The optimal time depends on the cell line's activation kinetics.[12][17]

  • Luminescence Measurement (Day 3): Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add a volume of luciferase reagent equal to the culture volume (e.g., 100 µL) to each well.

  • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.[12]

  • Measure the luminescence using a plate-reading luminometer, reported as Relative Light Units (RLU).

Data Analysis & Presentation:

  • Calculate the percentage of inhibition: Inhibition (%) = [1 - (RLU of Stimulated+Compound - RLU of Unstimulated) / (RLU of Stimulated+Vehicle - RLU of Unstimulated)] x 100.

  • Plot Inhibition (%) against the log concentration of the compound to determine the IC₅₀ (50% inhibitory concentration).

Treatment GroupConcentration (µM)Mean RLUStd. Deviation% Inhibition
Unstimulated-1,520210-
Stimulated + Vehicle-85,4504,3200%
Stimulated + Compound0.183,1105,1002.8%
Stimulated + Compound165,7803,98023.4%
Stimulated + Compound1032,1502,85063.5%
Stimulated + Compound5011,5401,54088.1%
Tier 3: Functional Efficacy Analysis - Phenotypic Assays

Rationale & Expertise: Having established a non-toxic dose range and confirmed target pathway modulation, the final tier is to assess the compound's effect on a relevant cellular phenotype. For a nicotinic acid analogue, a key function is the regulation of lipid metabolism in adipocytes.[2][18] Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. An Oil Red O staining assay allows for the direct visualization and quantification of neutral lipid accumulation within these cells, providing a robust functional readout of the compound's metabolic efficacy.[18][19][20]

Protocol 3: Adipocyte Differentiation & Oil Red O Staining Assay

This assay measures the impact of the compound on the differentiation of preadipocytes (e.g., 3T3-L1) into mature adipocytes, quantified by the staining of intracellular lipid droplets with the lysochrome dye, Oil Red O.[21][22]

Materials:

  • 3T3-L1 preadipocyte cell line

  • Culture medium (DMEM, 10% Bovine Calf Serum)

  • Differentiation Medium (DMEM, 10% FBS, Dexamethasone, IBMX, Insulin)

  • This compound

  • Oil Red O staining solution (0.5g Oil Red O in 100mL isopropanol, diluted 6:4 with dH₂O and filtered)[19]

  • 10% Formalin or 4% Paraformaldehyde for fixation[19]

  • Isopropanol (100%) for dye elution

  • Microplate spectrophotometer

Diagram: Overall Experimental Workflow

Full_Workflow cluster_Tier1 Tier 1: Foundational cluster_Tier2 Tier 2: Mechanistic cluster_Tier3 Tier 3: Functional cluster_Final Final Analysis Assay1 Protocol 1: Cytotoxicity Assay (MTT) Result1 Determine Non-Toxic Concentration Range (CC₅₀) Assay1->Result1 Assay2 Protocol 2: NF-κB Reporter Assay Result1->Assay2 Inform Dosing Assay3 Protocol 3: Adipogenesis Assay (Oil Red O) Result1->Assay3 Inform Dosing Result2 Confirm Anti-Inflammatory Pathway Modulation (IC₅₀) Assay2->Result2 Analysis Synthesize Data: Profile Compound Efficacy, Potency, and Safety Window Result2->Analysis Result3 Measure Phenotypic Effect on Lipid Accumulation Assay3->Result3 Result3->Analysis

Caption: A tiered approach for evaluating the compound's efficacy.

Step-by-Step Methodology:

  • Cell Seeding and Growth: Plate 3T3-L1 preadipocytes in 24- or 48-well plates and grow to confluence.

  • Initiation of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium containing various concentrations of this compound (or vehicle control).

  • Maturation: After 2-3 days, replace the medium with standard culture medium (containing insulin) and the respective concentrations of the test compound. Replenish this medium every 2-3 days for a total of 8-12 days, by which time mature adipocytes with visible lipid droplets will have formed.

  • Fixation: Wash the cells gently with PBS, then fix with 10% formalin for at least 30-60 minutes at room temperature.[19][21]

  • Staining: Wash the fixed cells with distilled water and allow them to air dry completely. Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is fully covered, and incubate for 15-30 minutes.[19][20]

  • Washing: Carefully remove the staining solution and wash the wells repeatedly with distilled water until the wash water is clear.[19] At this stage, wells can be photographed for qualitative analysis.

  • Dye Elution: Add 100% isopropanol to each well (e.g., 250 µL) and place the plate on an orbital shaker for 10 minutes to elute the dye from the lipid droplets.[20]

  • Quantification: Transfer the isopropanol eluate to a new 96-well plate and measure the absorbance at approximately 510 nm.[20]

Data Analysis & Presentation:

  • Subtract the absorbance of control wells (undifferentiated cells) from all other readings.

  • Express lipid accumulation as a percentage relative to the vehicle-treated differentiated cells.

  • Plot the % Lipid Accumulation against the compound concentration.

Treatment GroupConcentration (µM)Mean Absorbance (510 nm)Std. Deviation% Lipid Accumulation
Undifferentiated-0.0450.008-
Differentiated + Vehicle-0.8760.065100.0%
Differentiated + Compound10.8550.07197.5%
Differentiated + Compound100.6510.05973.1%
Differentiated + Compound500.3490.04836.6%
Conclusion

This application note outlines a systematic, three-tiered approach to characterize the cellular efficacy of this compound. By progressing from foundational cytotoxicity screening to mechanistic pathway analysis and finally to functional phenotypic assays, researchers can build a comprehensive profile of the compound. This integrated strategy ensures that the observed effects are specific, on-target, and occur at therapeutically relevant concentrations. The detailed protocols provided herein serve as a robust framework for obtaining reliable, reproducible data, thereby accelerating the evaluation of this and other novel nicotinic acid derivatives in the drug development pipeline.

References
  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease. Drug Discovery - MarinBio.
  • BenchChem. (2025). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045. BenchChem.
  • Various Authors. (2016). What is the effective protocol for oil red staining for adipogeneic differentiated cells. ResearchGate.
  • Scribd. (n.d.). Oil Red O Staining Protocol. Scribd. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. BioIVT. Retrieved from [Link]

  • Sun, H., et al. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLOS ONE, 9(11), e112310. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
  • Pathway Maps. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. Pathway. Retrieved from [Link]

  • Gessner, A., et al. (n.d.). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 5(1), 17-26. Retrieved from [Link]

  • Sivapatham, R. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. protocols.io. Retrieved from [Link]

  • Al-Dwairi, A., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 10(10), 415. Retrieved from [Link]

  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(8), E912-E922. Retrieved from [Link]

  • Yoon, H., et al. (2016). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (116), 54625. Retrieved from [Link]

  • Li, Y., et al. (2022). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Journal of Pharmacological and Toxicological Methods, 119, 107238. Retrieved from [Link]

  • Sun, H., et al. (2014). Niacin activates the PI3K/Akt cascade via PKC- and EGFR-transactivation-dependent pathways through hydroxyl-carboxylic acid receptor 2. PLOS ONE, 9(11), e112310. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Retrieved from [Link]

  • Zen-Bio. (n.d.). ZenComplete Human Adipogenesis and Lipid Accumulation Assays. Zen-Bio. Retrieved from [Link]

  • Lin, C-S. (2017). Oil Red O Staining. protocols.io. Retrieved from [Link]

  • Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 72(24), 6478-6487. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3123. Retrieved from [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Retrieved from [Link]

  • Promega GmbH. (n.d.). Lipid Metabolism. Promega. Retrieved from [Link]

  • Oh, Y., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6297-6301. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

  • Thangaraju, M., et al. (2012). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. Retrieved from [Link]

  • Cetin, C., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1638. Retrieved from [Link]

  • Ulta Lab Tests. (n.d.). Cellular Inflammation & NF-KB Control Panel. Ulta Lab Tests. Retrieved from [Link]

  • Chen, Y-C., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3469. Retrieved from [Link]

  • Gao, Y., et al. (2022). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. Cell Death & Disease, 13(1), 84. Retrieved from [Link]

  • Schneider, F., et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 13(16), 4058. Retrieved from [Link]

  • Brighter Side News. (2026). Scientists create skin graft health monitor that glows in response to inflammation. Brighter Side News. Retrieved from [Link]

  • Bas-Orth, C., et al. (2022). Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives. Frontiers in Immunology, 13, 928330. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Fluoro-5-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As a key intermediate in pharmaceutical development, the successful synthesis of this molecule is critical. This document provides not only procedural steps but also the scientific reasoning behind them to empower you to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is methyl 5,6-difluoronicotinate. This allows for a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the isopropoxy group at the 5-position.

Q2: Why is the SNAr reaction selective for the 5-position over the 6-position on a 5,6-difluoronicotinate precursor?

The pyridine ring's nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack. The selectivity for the 5-position is primarily due to electronic effects. The electron-withdrawing carboxylic ester group at the 3-position further activates the 5-position for nucleophilic attack.

Q3: I am observing incomplete hydrolysis of the methyl ester. What can I do to drive the reaction to completion?

Incomplete hydrolysis is a frequent issue. To address this, you can try extending the reaction time, moderately increasing the temperature, or using a stronger base like potassium hydroxide. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and conditions.[1]

Q4: My final product is a yellow-colored solid. How can I decolorize it?

The formation of colored impurities is a known issue in the synthesis of nicotinic acid derivatives.[2] A common method for decolorization is to treat a hot aqueous solution of the product with activated carbon, followed by filtration and recrystallization.[2] For stubborn coloration, melting the crude product before a single recrystallization step can destroy the chromophore and improve purity.[2]

Q5: Can I use a different alcohol for the SNAr reaction to create other 5-alkoxy derivatives?

Yes, the described SNAr reaction is adaptable for other alcohols. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for different alcohols due to variations in their nucleophilicity and steric hindrance.

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in the SNAr Reaction (Step 1)

Symptoms:

  • A significant amount of starting material (methyl 5,6-difluoronicotinate) remains after the reaction.

  • The formation of multiple unidentified byproducts is observed by TLC or LC-MS.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Base The base is crucial for deprotonating the isopropanol to form the more nucleophilic isopropoxide. An insufficient amount will lead to a slow or incomplete reaction.Use at least one equivalent of a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the NaH is fresh and has been handled under anhydrous conditions.
Presence of Water Water can quench the base and react with the starting material, leading to undesired side products.Use anhydrous solvents (e.g., dry THF or DMF) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Low Reaction Temperature SNAr reactions on electron-deficient rings often require heating to proceed at a reasonable rate.Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring the reaction progress by TLC.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and solubility of reactants.[3]While THF is a good starting point, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, be mindful that they can be difficult to remove during workup.[3]
Issue 2: Incomplete Hydrolysis of the Ester (Step 2)

Symptoms:

  • The presence of the starting ester is detected in the final product by NMR or LC-MS.

  • The isolated product has a greasy or oily consistency.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Hydrolysis Time or Temperature Ester hydrolysis can be slow, especially with sterically hindered esters or deactivated carbonyls.Increase the reaction time and/or temperature. Refluxing in a mixture of THF and water with excess base is often effective. Monitor the reaction until the starting ester is no longer visible by TLC.
Weak Base Sodium hydroxide is commonly used, but for more resistant esters, a stronger base might be necessary.Consider using potassium hydroxide, which is more soluble in organic solvents and can be more effective.
Phase Transfer Issues If the ester has low solubility in the aqueous base, the reaction can be slow due to poor mixing of the two phases.The addition of a co-solvent like THF or methanol can create a homogeneous solution and accelerate the hydrolysis.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to crystallize.

  • The isolated product contains persistent impurities.

  • The final product is colored.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Residual Solvent High-boiling point solvents like DMF or DMSO used in the SNAr step can be difficult to remove.After the aqueous workup, perform several extractions with a suitable organic solvent. If DMF or DMSO was used, washing the organic layer with brine can help remove them. A final purification by column chromatography may be necessary.
Formation of Salts During the basic hydrolysis and subsequent acidic workup, various salts can form and co-precipitate with the product.Ensure the pH is carefully adjusted during the workup to precipitate the carboxylic acid. Washing the filtered solid with cold deionized water can help remove inorganic salts.
Colored Impurities These can arise from side reactions or degradation of starting materials or products.Recrystallization is the primary method for purification.[4] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). As mentioned in the FAQs, treatment with activated carbon can be effective for removing colored impurities.[2]

Experimental Protocols

Step 1: Synthesis of Methyl 6-Fluoro-5-isopropoxynicotinate

Step_1_Synthesis SM Methyl 5,6-difluoronicotinate Reagents Isopropanol, NaH SM->Reagents 1. Add Reagents Solvent Anhydrous THF Reagents->Solvent 2. In Solvent Product Methyl 6-Fluoro-5-isopropoxynicotinate Solvent->Product 3. Heat & Stir

Caption: Workflow for the SNAr reaction.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of isopropanol (1.5 equivalents) at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of sodium isopropoxide.

  • Addition of Starting Material: Add a solution of methyl 5,6-difluoronicotinate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

Step_2_Synthesis Ester Methyl 6-Fluoro-5-isopropoxynicotinate Base NaOH or KOH Ester->Base 1. Add Base Solvent THF/Water Base->Solvent 2. In Solvent Acid HCl Solvent->Acid 3. Heat, then Acidify Product This compound Acid->Product 4. Precipitate & Filter

Caption: Workflow for the ester hydrolysis.

  • Reaction Setup: Dissolve the methyl 6-fluoro-5-isopropoxynicotinate (1.0 equivalent) from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.

  • Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Frank, R. L., & Smith, P. V. (1962). Purification of nicotinic acid. U.S.
  • Shahinozzaman, M. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Nicodemus, O. (1950). Purification of nicotinamide. U.S.
  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. [Link]

  • D'Souza, A. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. ACS Omega. [Link]

  • Wuest, F., & Berndt, M. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

Sources

Purification challenges of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-5-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this fluorinated pyridine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity of your research.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted pyridine carboxylic acid. Its unique combination of a fluorine atom, an isopropoxy group, and a carboxylic acid on a pyridine ring presents specific purification challenges. Understanding its properties is the first step to effective troubleshooting.

PropertyImplication for Purification
Acidic Nature The carboxylic acid allows for manipulation of solubility based on pH. It can be deprotonated in basic solutions to form a water-soluble salt and protonated in acidic solutions to be extracted into organic solvents.
Fluorine Substitution The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid and the overall polarity of the molecule. It also presents a potential site for nucleophilic substitution under harsh conditions.
Isopropoxy Group This ether linkage can be susceptible to cleavage under strong acidic conditions, potentially leading to a hydroxyl impurity.
Aromatic Pyridine Ring The pyridine nitrogen is weakly basic and can interact with acidic media or chromatography stationary phases.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurity with a Similar Polarity to the Product

Question: I am struggling to remove an impurity that co-elutes with my product during silica gel chromatography. How can I improve the separation?

Answer: This is a common challenge when dealing with structurally similar impurities. Here’s a systematic approach to resolving this issue:

1. Identify the Impurity (If Possible):

  • LC-MS Analysis: This is the most powerful tool to get a mass of the impurity, which can provide clues to its identity. For instance, an impurity with a mass 44 units higher than the product could indicate an ethyl ester instead of the carboxylic acid.

  • ¹H and ¹⁹F NMR Spectroscopy: These techniques can reveal structural information about the impurity. For example, the absence of the carboxylic acid proton in ¹H NMR or a change in the ¹⁹F chemical shift could indicate a modification at that position.

2. Logical Troubleshooting Workflow:

start Impurity Co-elution identify Characterize Impurity (LC-MS, NMR) start->identify decision Impurity Identity Known? identify->decision sub_decision1 Is it a positional isomer? decision->sub_decision1 Yes sub_decision2 Is it a related impurity (e.g., ester, amide)? decision->sub_decision2 Yes sub_decision3 Is it a starting material? decision->sub_decision3 Yes hplc Optimize HPLC/SFC Conditions sub_decision1->hplc chem_mod Chemical Modification sub_decision2->chem_mod recrystallization Recrystallization sub_decision3->recrystallization end Pure Product hplc->end Purity Achieved recrystallization->end Purity Achieved chem_mod->end Purity Achieved

Caption: Troubleshooting workflow for co-eluting impurities.

3. Experimental Protocols:

  • Protocol A: pH-Based Extraction

    This technique exploits the acidic nature of your product to separate it from neutral or basic impurities.

    • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Basic Wash: Extract the organic layer with a mild aqueous base, such as 1M sodium bicarbonate solution. Your product will deprotonate and move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Separation: Separate the aqueous layer.

    • Acidification: Acidify the aqueous layer with 1M HCl to a pH of ~2-3. Your product will precipitate out.

    • Extraction: Extract the product back into an organic solvent.

    • Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified product.

  • Protocol B: Recrystallization

    Recrystallization is a powerful technique for removing small amounts of impurities.

    • Solvent Screening: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for nicotinic acid derivatives are water, ethanol, or mixtures of ethyl acetate and hexanes.[1][2]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Protocol C: Advanced Chromatographic Techniques

    If standard silica gel chromatography fails, consider these alternatives:

    • Reverse-Phase HPLC: This is highly effective for separating compounds with small differences in polarity. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.[3][4][5]

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent option for separating isomers.

Issue 2: Product Degradation During Purification

Question: I am observing the formation of a new impurity during my purification process, especially when using acidic conditions. What could be happening?

Answer: Product degradation can occur under certain conditions. The two most likely degradation pathways for your molecule are hydrolysis of the isopropoxy group and dehalogenation.

1. Potential Degradation Pathways:

  • Hydrolysis: The isopropoxy group can be cleaved under strong acidic conditions, especially with heating, to form 6-Fluoro-5-hydroxynicotinic acid.

  • Dehalogenation: The fluorine atom can be removed under certain reductive conditions or by strong nucleophiles at high temperatures.[6]

2. Mitigation Strategies:

  • Avoid Strong Acids: When performing pH-based extractions, use mild acids like citric acid or acetic acid for acidification if you suspect hydrolysis. Avoid prolonged exposure to strong acids.

  • Control Temperature: Keep all purification steps at or below room temperature unless a protocol specifically requires heating (e.g., recrystallization).

  • Inert Atmosphere: If you suspect reductive dehalogenation, perform your purification steps under an inert atmosphere of nitrogen or argon.

3. Workflow for Minimizing Degradation:

start Product Degradation Observed identify Identify Degradant (LC-MS) start->identify decision Degradant Identity? identify->decision hydrolysis Hydrolysis Product (Loss of Isopropyl) decision->hydrolysis dehalogenation Dehalogenation Product (Loss of Fluorine) decision->dehalogenation mitigation1 Use Mild Acids Avoid Heat hydrolysis->mitigation1 mitigation2 Use Inert Atmosphere Avoid Reductive Conditions dehalogenation->mitigation2 purify Re-purify Under Optimized Conditions mitigation1->purify mitigation2->purify end Stable, Pure Product purify->end

Caption: Workflow to mitigate product degradation during purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from the synthesis of this compound?

A1: The impurities will depend on the synthetic route. However, some common possibilities include:

  • Starting Materials: Incomplete reaction can leave starting materials in your crude product.

  • Positional Isomers: If the fluorination or isopropoxylation steps are not completely regioselective, you may have isomers.

  • Hydrolysis of Precursors: If the carboxylic acid is formed by hydrolysis of an ester or a nitrile, you may have residual ester or amide impurities.

  • By-products from Fluorination: The introduction of fluorine can sometimes lead to the formation of by-products.[7][8]

Q2: What is a good starting point for a mobile phase in silica gel chromatography for this compound?

A2: A good starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a gradient of 10% to 50% ethyl acetate in hexanes. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for confirming purity:

  • LC-MS: To check for the presence of any impurities and confirm the mass of your product.

  • ¹H and ¹⁹F NMR: To confirm the structure and look for any minor impurities.

  • Elemental Analysis (CHN): To confirm the elemental composition of your product.

Q4: My product is an oil, not a solid. How can I purify it?

A4: If your product is an oil, recrystallization is not an option. In this case, chromatography is the best method for purification. If the oil is still impure after chromatography, you can try a salt formation. Reacting your acidic product with a base (e.g., dicyclohexylamine or ammonia) can sometimes lead to a crystalline salt that can be purified by recrystallization. The pure acid can then be regenerated by treatment with acid.

Q5: Can I use activated carbon (charcoal) to decolorize my product?

A5: Yes, treatment with activated carbon is a common method for removing colored impurities.[1] However, be aware that it can also adsorb some of your product, leading to a lower yield. It is best to perform a small-scale test first. The general procedure is to add a small amount of activated carbon to a solution of your product, stir for a short period (10-15 minutes), and then filter through celite to remove the carbon.

References

  • ResearchGate. "The chemical structures of nicotinic acid and its official impurities." Available at: [Link]

  • PubMed. "A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques." Available at: [Link]

  • Pharmaffiliates. "Nicotinic Acid-impurities." Available at: [Link]

  • Wikipedia. "Dehalogenation." Available at: [Link]

  • Google Patents. "Purification of nicotinic acid - US3037987A.
  • ACS Publications. "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry." Available at: [Link]

  • PubMed. "One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18." Available at: [Link]

  • PubMed. "Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-." Available at: [Link]

  • NIH. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Available at: [Link]

  • Organic Syntheses. "nicotinic acid." Available at: [Link]

  • PubMed. "Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography." Available at: [Link]

  • Google Patents. "Purification of nicotinamide - US2496114A.
  • PubMed. "Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase." Available at: [Link]

  • SIELC Technologies. "Nicotinic Acid/Niacin (3-pyridinecarboxylic acid)." Available at: [Link]

  • ResearchGate. "Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3)..." Available at: [Link]

  • NIH. "Oxidative Dearomatization of Pyridines." Available at: [Link]

  • Baran Lab. "Pyridine Synthesis: Cliff Notes." Available at: [Link]

  • YouTube. "Preparation of Pyridines, Part 7: By Amination and Hydroxylation." Available at: [Link]

  • ALFA CHEMICAL. "Good Price CAS:223127-05-7 | 6-Isopropoxynicotinic Acid for Sale." Available at: [Link]

  • PubChem. "6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819." Available at: [Link]

  • YouTube. "Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples." Available at: [Link]

  • PubChem. "5-Fluoro-6-isobutoxynicotinic acid | C10H12FNO3 | CID 177794950." Available at: [Link]

  • Sci-Hub. "Synthesis of meta-substituted [ 18 F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." Available at: [Link]

  • PubMed. "Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines." Available at: [Link]

  • PubMed. "Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity." Available at: [Link]

  • PubChem. "2-Fluoro-6-isopropoxynicotinic acid | C9H10FNO3 | CID 177689636." Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-5-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a Q&A format, grounded in mechanistic principles and practical laboratory experience.

Introduction to the Synthetic Pathway

A common and effective route to this compound starts from a dihalopyridine precursor, such as 5-bromo-2-fluoropyridine or a related analogue. The synthesis generally involves a nucleophilic aromatic substitution (SNAr) to introduce the isopropoxy group, followed by the introduction and/or hydrolysis of the carboxylic acid functionality. Each of these steps presents unique challenges that can lead to impurities and reduced yields. This guide will address these potential pitfalls systematically.

Troubleshooting Guide & Methodologies

Part 1: The Etherification Step - Introduction of the Isopropoxy Group

This stage is often the most critical for controlling regioselectivity and avoiding unwanted side products. The reaction typically involves treating a fluorinated halopyridine with sodium or potassium isopropoxide.

Question 1: My reaction is producing a significant amount of a di-isopropoxy substituted byproduct, and I am losing my starting material quickly. What is happening?

Answer: This issue typically arises from a lack of regioselectivity in the nucleophilic aromatic substitution. If your starting material is a dihalopyridine (e.g., 5-bromo-6-fluoropyridine or 2,5-difluoropyridine), the isopropoxide can attack both halogenated positions. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the halogens.

Causality & Mechanism: In a dihalopyridine system, both halogens are susceptible to displacement via an SNAr mechanism. The relative reactivity of the leaving groups (F vs. Cl vs. Br) and the electronic effects of the substituents will determine the major product. While fluoride is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr because of its high electronegativity, which stabilizes the intermediate Meisenheimer complex.

Troubleshooting Steps:

  • Lower the Reaction Temperature: SNAr reactions are often highly temperature-dependent. Reducing the temperature can significantly enhance the selectivity for the more reactive site and minimize the formation of the di-substituted product. Start at room temperature or even 0 °C and slowly warm the reaction only if no conversion is observed.

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of sodium isopropoxide. A large excess will drive the reaction towards the di-substituted product once the mono-substituted product is formed.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

Question 2: I am observing the loss of the fluorine substituent, resulting in a 6-isopropoxy-5-halonicotinic acid derivative. How can I prevent this defluorination?

Answer: This is a classic case of competing nucleophilic substitution, where the isopropoxide attacks the carbon bearing the fluorine atom instead of the intended halogen.

Causality & Mechanism: The C-F bond on an electron-deficient pyridine ring is highly polarized and susceptible to nucleophilic attack. The high reactivity of fluoropyridines towards SNAr can sometimes be a double-edged sword, leading to undesired defluorination, especially with strong nucleophiles or at elevated temperatures.

Troubleshooting Steps:

  • Choice of Leaving Group: If you have the flexibility in your synthetic design, starting with a 6-chloro or 6-bromo analogue and a 5-fluoro substituent can sometimes direct the substitution to the 6-position, as chloro and bromo are better leaving groups than fluoro in many SNAr contexts on pyridine rings.

  • Milder Reaction Conditions: As with the di-substitution issue, lowering the temperature is crucial. Running the reaction at or below room temperature can often give the desired product with minimal defluorination.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are standard for Williamson ether synthesis as they solvate the cation of the alkoxide, making the "naked" anion more nucleophilic.[1] However, in cases of over-reactivity, a less polar solvent like THF might slow down the reaction and improve selectivity.

Parameter Recommendation for High Selectivity Rationale
Temperature 0 °C to Room TemperatureMinimizes over-reaction and defluorination.
Isopropoxide Eq. 1.05 - 1.1Prevents di-substitution.
Solvent THF or DioxaneCan moderate reactivity compared to DMF/DMSO.
Monitoring TLC or LC-MSCrucial for quenching at the optimal time.

Experimental Protocol: Analytical Monitoring of the Etherification Reaction

  • Prepare a TLC plate (e.g., silica gel 60 F254).

  • Spot the crude reaction mixture, your starting material, and a co-spot (starting material and crude mixture).

  • Develop the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, major product spot indicates reaction progress.

  • For more detailed analysis, dilute a small aliquot of the reaction mixture in acetonitrile or methanol and inject it into an LC-MS to identify the masses of the product and any byproducts.

Question 3: My reaction is sluggish, and upon workup, I isolate a significant amount of 6-fluoro-5-hydroxynicotinic acid. What is the source of this impurity?

Answer: The presence of the hydroxy-analogue points to water contamination in your reaction. Sodium isopropoxide is not only a strong nucleophile but also a strong base.

Causality & Mechanism: If water is present in your reaction, it can compete with isopropoxide as a nucleophile, leading to the formation of the corresponding hydroxypyridine. Alternatively, the isopropoxide can be protonated by water, reducing its nucleophilicity and slowing down the desired reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own, ensure it is done correctly (e.g., distillation from sodium/benzophenone for THF).

    • Use freshly opened, high-purity sodium isopropoxide or prepare it in situ from anhydrous isopropanol and a strong base like sodium hydride.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Part 2: Hydrolysis of Ester or Nitrile Precursors

The final step in the synthesis is often the conversion of an ester or a nitrile group at the 3-position to the carboxylic acid. This step can be fraught with its own set of side reactions.

Question 4: During the hydrolysis of my ethyl ester precursor under basic conditions (e.g., NaOH/H2O), I am seeing a significant amount of decomposition and a drop in the yield of my desired acid. What could be the problem?

Answer: Fluoropyridines can be unstable under harsh basic conditions, especially at elevated temperatures.[2] The strong electron-withdrawing effect of the fluorine atom and the pyridine nitrogen makes the ring susceptible to nucleophilic attack by hydroxide ions, which can lead to ring-opening or other decomposition pathways.

Causality & Mechanism: While saponification is a standard procedure, the presence of the fluorine atom on the electron-deficient pyridine ring increases the likelihood of nucleophilic attack on the ring itself by hydroxide ions, competing with the desired attack on the ester carbonyl.

Troubleshooting Steps:

  • Milder Hydrolysis Conditions:

    • Use lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is often effective for ester hydrolysis under milder conditions than NaOH or KOH.

    • Consider enzymatic hydrolysis if chemical methods prove too harsh.

  • Acidic Hydrolysis: If your molecule is stable to acid, consider switching to acidic hydrolysis (e.g., HCl in water or dioxane). However, be aware that some fluoropyridines can also be unstable in strong acid.[2][3] A preliminary small-scale stability test is recommended.

Experimental Protocol: Mild Ester Hydrolysis with LiOH

  • Dissolve the 6-fluoro-5-isopropoxynicotinate ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with cold 1M HCl to protonate the carboxylate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 5: I am attempting to hydrolyze a 6-fluoro-5-isopropoxynicotinonitrile precursor to the carboxylic acid using strong base, but the reaction is messy. Are there alternative approaches?

Answer: The hydrolysis of nitriles to carboxylic acids often requires forcing conditions (strong acid or base at high temperatures), which can be detrimental to a sensitive substrate like a fluoropyridine.

Causality & Mechanism: The conditions required for nitrile hydrolysis can lead to the same decomposition pathways as described for ester hydrolysis, and potentially even more readily due to the higher temperatures often employed.

Troubleshooting Steps:

  • Two-Step Hydrolysis: A common strategy is a two-step hydrolysis. First, hydrolyze the nitrile to the primary amide under moderately basic conditions (e.g., NaOH with H₂O₂). The resulting amide can then be hydrolyzed to the carboxylic acid under milder conditions than the nitrile.

  • Acid-Catalyzed Hydrolysis: If the compound is acid-stable, heating in a mixture of concentrated sulfuric acid and water can sometimes be effective.

  • Avoid Nitrile Intermediates: If possible, redesign the synthesis to avoid the nitrile intermediate in favor of an ester, which can be hydrolyzed under milder conditions.

Visualizing the Synthetic Pathway and Side Reactions

Main Synthetic Route

G A 5-Bromo-6-fluoropyridine C 6-Fluoro-5-isopropoxypyridine A->C S_NAr (Etherification) B Sodium Isopropoxide E This compound C->E Lithiation & Carboxylation D n-BuLi, then CO2

Caption: A potential synthetic route to the target molecule.

Common Side Reactions in Etherification

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Desired Product cluster_3 Side Products A 5-Bromo-6-fluoropyridine C 6-Fluoro-5-isopropoxypyridine A->C Desired Path D 5-Bromo-6-isopropoxypyridine (Defluorination) A->D High Temp / Strong Base B Sodium Isopropoxide E 5,6-Diisopropoxypyridine (Di-substitution) C->E Excess Isopropoxide

Caption: Potential side reactions during the etherification step.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base to generate the isopropoxide, for example, potassium carbonate? A1: Potassium carbonate is generally not a strong enough base to deprotonate isopropanol sufficiently to form the highly nucleophilic isopropoxide required for an SNAr reaction on an unactivated pyridine ring. Stronger bases like sodium hydride (NaH), potassium hydride (KH), or sodium metal are typically required.

Q2: I am having trouble purifying my final product from the starting material. What purification techniques do you recommend? A2: If your final product is a carboxylic acid, you can often use acid-base extraction to purify it. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities (like your starting material) in the organic layer. You can then re-acidify the aqueous layer and extract your purified product back into an organic solvent. Column chromatography on silica gel can also be effective, often with a mobile phase containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape.

Q3: Is there a risk of a "halogen dance" reaction in this synthesis? A3: A halogen dance is a base-catalyzed isomerization of a halogenated aromatic compound. While it is a known side reaction for halopyridines, it is more commonly observed with stronger bases like lithium diisopropylamide (LDA) at low temperatures. With sodium isopropoxide at or above room temperature, direct SNAr is the much more likely pathway. However, if you observe unexpected isomers, this possibility should be considered.

Q4: My final product appears to be unstable upon storage. What are the recommended storage conditions? A4: As with many fluorinated heterocyclic compounds, stability can be a concern. Store the this compound in a cool, dark, and dry place. An inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) is also recommended for long-term storage to prevent degradation from atmospheric moisture and oxygen.

References

  • Moodie, R. B., & Schofield, K. (1971). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1693-1694. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorination of Nicotinic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of nicotinic acid precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into this important heterocyclic scaffold. Fluorinated nicotinic acid derivatives are prevalent in pharmaceuticals and agrochemicals, making the optimization of their synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring both efficiency and safety in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the fluorination of nicotinic acid precursors.

Q1: What are the most common strategies for fluorinating nicotinic acid and its derivatives?

There are three primary strategies for the fluorination of nicotinic acid precursors, each with its own advantages and ideal applications:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method, particularly for precursors with good leaving groups (e.g., -Cl, -NO₂, -OTf) at the 2- or 6-positions of the pyridine ring.[2][3][4] The reaction involves the displacement of the leaving group by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[5] The reactivity is highly dependent on the electron-withdrawing nature of the substituents on the ring.

  • Balz-Schiemann Reaction: This classical method is suitable for introducing fluorine at positions that are not amenable to SNAr. It involves the diazotization of an amino-substituted nicotinic acid precursor, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6][7] While broadly applicable, this reaction can have issues with reproducibility and thermal stability.[8][9]

  • Electrophilic Fluorination: This approach is used for direct C-H fluorination. Reagents like Selectfluor® are employed to introduce fluorine onto the electron-rich positions of the pyridine ring.[10][11] This method can be advantageous for late-stage fluorination of complex molecules.[12]

Q2: How do I choose the right fluorination method for my specific nicotinic acid precursor?

The choice of method depends on the substitution pattern of your precursor and the desired position of the fluorine atom. The following decision tree provides a general guideline:

G start Start: I have a nicotinic acid precursor q1 Is there a good leaving group (-Cl, -NO2, etc.) at the desired fluorination position? start->q1 q2 Is there an amino group at the desired fluorination position? q1->q2 No method1 Consider Nucleophilic Aromatic Substitution (SNAr) q1->method1 Yes q3 Is direct C-H fluorination a viable option? q2->q3 No method2 Consider the Balz-Schiemann Reaction q2->method2 Yes method3 Consider Electrophilic Fluorination q3->method3 Yes end Consult further literature for specialized methods q3->end No

Caption: Decision tree for selecting a fluorination method.

Q3: What are the critical safety precautions when working with fluorinating agents?

Fluorinating agents can be hazardous and require careful handling.[1] Always consult the Safety Data Sheet (SDS) for each reagent.[13] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is often recommended).[14][15]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[15]

  • Incompatible Materials: Keep fluorinating agents away from strong acids, bases, oxidizing agents, and reducing agents.[14]

  • Emergency Preparedness: Have an emergency plan and ensure easy access to an eyewash station and safety shower.[13][15] For agents that can generate hydrofluoric acid (HF), such as DAST, have calcium gluconate gel readily available for skin exposure.[14][16]

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[14]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during fluorination reactions.

Guide 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr fluorination of a chloro-nicotinic acid precursor with KF is giving low to no yield of the desired fluoro-nicotinic acid.

Potential Cause Explanation & Troubleshooting Steps
Insufficiently Anhydrous Conditions The fluoride anion is a poor nucleophile when hydrated. Water can significantly reduce the reactivity of the fluoride source. Solution: 1. Thoroughly dry all glassware and solvents. 2. Use freshly dried, anhydrous KF or consider spray-dried KF. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Solubility of Fluoride Salt Potassium fluoride has low solubility in many aprotic polar solvents like DMF or DMSO at lower temperatures. Solution: 1. Increase the reaction temperature. SNAr reactions with KF often require temperatures above 130°C.[5] 2. Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), to increase the concentration of the more soluble and reactive tetraalkylammonium fluoride in situ.[5]
Poor Leaving Group While chloride is a common leaving group, its displacement can be challenging without strong electron-withdrawing groups on the ring. Solution: 1. If possible, consider a precursor with a better leaving group, such as a nitro group or a triflate. 2. Increase the reaction temperature and/or reaction time.
Substrate Decomposition High temperatures required for the reaction can sometimes lead to decomposition of the starting material or product.[5] Solution: 1. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between conversion and decomposition. 2. Consider using a milder fluoride source, such as CsF, which may allow for lower reaction temperatures, though it is more expensive.[5]
Guide 2: Poor Reproducibility in the Balz-Schiemann Reaction

Problem: The yield of my fluorinated nicotinic acid from a Balz-Schiemann reaction is inconsistent between batches.

G start Low/Inconsistent Yield in Balz-Schiemann Reaction q1 Check Diazotization Step: Is the temperature strictly controlled (0-5°C)? start->q1 s1 Incomplete diazotization or decomposition of diazonium salt. Maintain strict temperature control. q1->s1 No q2 Check Diazonium Salt Precipitation: Is the precipitate crystalline and well-formed? q1->q2 Yes s2 Oily or impure salt can lead to poor decomposition. Ensure slow addition of HBF4 and adequate cooling. q2->s2 No q3 Check Thermal Decomposition: Is the heating rate and final temperature consistent? q2->q3 Yes s3 Uncontrolled decomposition can be explosive and lead to side reactions. Use a sand bath or oil bath for uniform heating. q3->s3 No q4 Is the diazonium salt completely dry before decomposition? q3->q4 Yes s4 Residual acid or solvent can interfere with the reaction. Dry the salt thoroughly under vacuum. q4->s4 No

Caption: Troubleshooting workflow for the Balz-Schiemann reaction.

Detailed Troubleshooting Steps:

  • Diazotization Temperature Control: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. Maintain a strict temperature of 0-5°C during the addition of sodium nitrite.[6][7]

  • Purity of the Diazonium Salt: The precipitated diazonium tetrafluoroborate should be a crystalline solid. If it oils out, it may be impure. Ensure slow, dropwise addition of fluoroboric acid to the cooled amine solution.[6]

  • Controlled Thermal Decomposition: The decomposition of the dry diazonium salt can be highly exothermic and potentially explosive.[9] Heat the salt gently and uniformly. Using a sand bath can provide better temperature control than an oil bath. The optimal decomposition temperature is substrate-dependent.[6]

  • Moisture Content: The diazonium salt must be thoroughly dried before decomposition. The presence of water or residual acid can lead to side reactions and reduced yields.

Guide 3: Side Reactions with Electrophilic Fluorinating Agents (e.g., Selectfluor®)

Problem: When attempting a direct C-H fluorination of my nicotinic acid derivative with Selectfluor®, I am observing multiple products and low selectivity.

Potential Cause Explanation & Troubleshooting Steps
Over-fluorination Selectfluor® is a powerful fluorinating agent and can lead to the formation of di- or poly-fluorinated products.[17] Solution: 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of Selectfluor®. 2. Slowly add the Selectfluor® solution to the reaction mixture to maintain a low instantaneous concentration. 3. Lower the reaction temperature.
Radical Side Reactions The mechanism of Selectfluor® can involve single-electron transfer (SET) pathways, leading to radical intermediates and subsequent side reactions.[10] Solution: 1. Modify the solvent. Acetonitrile is a common solvent for these reactions.[11] 2. Consider the addition of a catalyst or additive that can modulate the reaction pathway. For example, silver(I) salts have been used to initiate radical C-H fluorinations.[18]
Incorrect Regioselectivity The position of fluorination is dictated by the electronic properties of the substrate. The pyridine nitrogen directs fluorination to adjacent positions.[1] Solution: 1. Verify the expected regioselectivity based on the electronic nature of your substrate. 2. If the desired isomer is not the major product, this method may not be suitable. Consider a different synthetic strategy where the fluorine is introduced via a precursor with a directing group at the desired position.
Substrate Oxidation Selectfluor® is also a strong oxidizing agent and can oxidize sensitive functional groups on your molecule.[10] Solution: 1. Protect sensitive functional groups before the fluorination step. 2. Lower the reaction temperature and monitor the reaction progress carefully.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for SNAr Fluorination of 6-Chloronicotinic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., argon).

  • Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with concentrated HCl to a pH of 2-4 to precipitate the product.[19]

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Table 1: Comparison of Common Fluorinating Agents
Reagent Type Common Applications Advantages Disadvantages
Potassium Fluoride (KF) NucleophilicSNAr reactionsInexpensive, readily availableLow solubility, requires high temperatures, hygroscopic[5][20]
Cesium Fluoride (CsF) NucleophilicSNAr reactionsMore reactive than KF, allows for milder conditionsExpensive, hygroscopic[5]
Selectfluor® ElectrophilicC-H fluorination, fluorination of enolatesCommercially available, stable solid, versatile[10][17]Strong oxidant, can lead to side reactions, expensive[17]
Silver(II) Fluoride (AgF₂) ElectrophilicSelective C-H fluorination of pyridines adjacent to nitrogenHigh selectivity, mild conditions (room temperature)[1]Expensive, light-sensitive
Fluoroboric Acid (HBF₄) DiazotizationBalz-Schiemann reactionForms stable diazonium saltsCorrosive, requires handling of unstable intermediates[6][7]
Protocol 2: Monitoring Reaction Progress

Accurate monitoring is crucial for optimizing reaction conditions and maximizing yield.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a suitable solvent system to achieve good separation between the starting material, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and byproducts, confirming the identity of the components in the reaction mixture. This is particularly useful for identifying unexpected side reactions.[21]

  • Gas Chromatography (GC): Can be used for volatile fluorinated compounds. Derivatization may be necessary to improve volatility and detection.[22]

  • ¹⁹F NMR Spectroscopy: A powerful tool for identifying and quantifying fluorinated species in the reaction mixture. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Section 4: Safety and Handling of Fluorinating Agents

Safe handling of fluorinating agents is paramount to prevent accidents and ensure the well-being of laboratory personnel.

General Handling Procedures
  • Always work in a certified chemical fume hood.[15]

  • Ensure all glassware is dry and free of contaminants.[16]

  • Use equipment made of compatible materials. Some fluorinating agents can react with certain plastics and metals.[13]

  • For highly reactive agents like elemental fluorine, specialized equipment and passivation procedures are necessary.[13]

Spill and Exposure Procedures
  • Spills: In case of a small spill, contain it with a compatible absorbent material and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] For exposure to HF-generating compounds, apply calcium gluconate gel after flushing and seek immediate medical attention.[14][16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[14]

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Wester, H. J., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]

  • ResearchGate. (n.d.). Synthesis of Ring-Fluorinated Pyridines. ResearchGate. [Link]

  • Wester, H. J., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. [Link]

  • ACS Publications. (n.d.). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. [Link]

  • ChemBK. (2024). 6-fluoronicotinic acid. ChemBK. [Link]

  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]

  • Kornath, A., & Politzer, P. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]

  • Princeton University. (n.d.). Fluorine Gas. Princeton University Environmental Health and Safety. [Link]

  • CORE. (n.d.). Studies on the Nucleophilic Aromatic F-Fluorination. CORE. [Link]

  • Purdue University. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Ball, N. D., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Organic Letters, 21(15), 6048-6052. [Link]

  • Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]

  • Google Patents. (n.d.). US6166273A - Processes for fluorinating aromatic ring compounds.
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Organic Chemistry Portal. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Tay, N. E. S., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16873-16879. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactions of Fluorinated Nicotinonitriles. ResearchGate. [Link]

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

  • ResearchGate. (n.d.). Strategies for arene fluorination a–d, Nucleophilic arene fluorination.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate. [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2343-2356. [Link]

  • PubMed. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

  • Royal Society of Chemistry. (2025). Green Chemistry. RSC Publishing. [Link]

  • Fluorine Notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine Notes. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

  • Agilent. (2023). SPADNS Colorimetric Method to Quantify Fluorides in Water. Agilent. [Link]

  • YouTube. (2021). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). (PDF) Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). The Dark Side of Fluorine. PMC. [Link]

  • Chemdad. (n.d.). 2-Fluoronicotinic acid. Chemdad. [Link]

  • Consensus. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Consensus. [Link]

  • ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Publications. [Link]

  • Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

  • PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. National Library of Medicine. [Link]

  • ACS Publications. (n.d.). Fluorination with XeF2.1 44. Effect of Geometry and Heteroatom on the Regioselectivity of Fluorine Introduction into an Aromatic Ring. The Journal of Organic Chemistry. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Scientific Update. [Link]

Sources

Troubleshooting low solubility of 6-Fluoro-5-isopropoxynicotinic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-5-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility of this compound in biological assays. Our goal is to equip you with the knowledge to overcome experimental hurdles and ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about working with this compound:

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the most likely cause?

A: Precipitation in aqueous buffers is a common issue for many organic compounds. For this compound, which is a carboxylic acid with a predicted pKa of approximately 3.31, the primary cause is likely the pH of your buffer.[1][2] At or below its pKa, the compound will be predominantly in its less soluble, neutral form.

Q2: What is the best starting solvent to dissolve this compound for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is a recommended starting solvent for creating high-concentration stock solutions of this compound.[3] It is a powerful solvent for a wide range of organic molecules and is compatible with most biological assays at low final concentrations.[4][5][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 1%, with many studies recommending 0.5% or lower to avoid solvent-induced cytotoxicity or off-target effects.[4][5][6] It is crucial to determine the tolerance of your specific cell line to DMSO.

Q4: Can I use other organic solvents besides DMSO?

A: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used.[3] However, their compatibility and potential for cytotoxicity at various concentrations in your specific assay must be validated.[7]

Q5: How can I improve the solubility of this compound in my final assay medium?

A: Several strategies can be employed, either alone or in combination. These include adjusting the pH of the assay buffer to be well above the compound's pKa, using a co-solvent like DMSO, or employing solubilizing agents such as cyclodextrins.[8][9][10]

In-Depth Troubleshooting Guide

Low solubility of a test compound can significantly impact the quality and interpretation of experimental data, leading to underestimated potency and inconsistent results.[11] This guide provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound.

Understanding the Physicochemical Properties of this compound

A key to troubleshooting solubility is understanding the compound's inherent properties.

PropertyPredicted Value/InformationImplication for Solubility
Chemical Structure Nicotinic acid derivative with a carboxylic acid group.The carboxylic acid group is ionizable, making solubility pH-dependent.
pKa ~3.31[1][2]Below this pH, the compound is protonated and less soluble. Above this pH, it is deprotonated (anionic) and more soluble.
LogP A related compound, 6-Fluoro-5-isopropoxynicotinaldehyde, has a predicted LogP of 1.82.[12]This suggests a degree of lipophilicity, which can contribute to lower aqueous solubility.
Systematic Troubleshooting Workflow

This workflow is designed to guide you through a logical sequence of steps to address the low solubility of this compound.

TroubleshootingWorkflow A Start: Low Solubility Observed B Prepare a High-Concentration Stock Solution in 100% DMSO A->B C Determine the Maximum Tolerated DMSO Concentration in Your Assay B->C D Dilute Stock Solution into Assay Buffer C->D E Precipitation Still Occurs? D->E F Option 1: pH Modification E->F Yes I Validate Assay Performance with Final Formulation E->I No G Option 2: Use of Co-solvents F->G F->I H Option 3: Formulation with Excipients G->H G->I H->I J End: Optimized Assay Conditions I->J

Caption: A stepwise workflow for troubleshooting low solubility.

Step 1: Preparation of a Concentrated Stock Solution

The initial step is to create a high-concentration stock solution in a suitable organic solvent. This allows for minimal addition of the organic solvent to the final aqueous assay medium.

Recommended Protocol:

  • Weigh out a precise amount of this compound.

  • Add 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Rationale: DMSO is a highly effective solvent for many poorly soluble compounds and is a standard choice in drug discovery.[13] Preparing a concentrated stock minimizes the volume of organic solvent transferred to the assay, thereby reducing the risk of solvent-induced artifacts.[11]

Step 2: Determining the Solvent Tolerance of Your Assay

Before proceeding, it is critical to establish the maximum concentration of your chosen solvent (e.g., DMSO) that does not interfere with your biological assay.

Experimental Protocol: Solvent Tolerance Test

  • Prepare a series of dilutions of your solvent (e.g., DMSO) in your assay buffer, ranging from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%).

  • Include a "no solvent" control.

  • Run your standard assay protocol with these solvent dilutions (without the test compound).

  • Measure the assay endpoint (e.g., cell viability, enzyme activity).

  • The highest concentration of the solvent that does not significantly alter the assay readout compared to the "no solvent" control is your maximum tolerated concentration.

Step 3: Addressing Precipitation in the Final Assay Medium

If you observe precipitation after diluting the DMSO stock solution into your aqueous assay buffer, consider the following strategies.

Option 1: pH Adjustment

Given that this compound is an acidic compound, its solubility is highly dependent on pH.[14][15]

The Henderson-Hasselbalch Relationship:

The Henderson-Hasselbalch equation dictates the ratio of the ionized (soluble) to the un-ionized (less soluble) form of an acid. To maintain solubility, the pH of the solution should be significantly higher than the pKa of the compound.

Recommendation:

  • Adjust the pH of your assay buffer to be at least 1-2 pH units above the predicted pKa of ~3.31. For instance, a buffer with a pH of 7.4 should maintain the compound in its more soluble, deprotonated state.

  • Ensure that the chosen buffer has sufficient buffering capacity to maintain the desired pH after the addition of the compound stock solution.

Caution: Verify that the adjusted pH is compatible with your biological system (e.g., cells, enzymes).

ph_solubility cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A Predominantly Un-ionized Form B Low Aqueous Solubility A->B C Predominantly Ionized Form D High Aqueous Solubility C->D

Caption: The relationship between pH and the solubility of an acidic compound.

Option 2: The Use of Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[16]

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting Concentration in Final AssayConsiderations
DMSO < 1% (v/v)Widely used, but can have biological effects at higher concentrations.[4][5][6]
Ethanol < 1% (v/v)Can be more cytotoxic than DMSO for some cell lines.[7]
Polyethylene Glycol (PEG) 1-5% (v/v)Generally well-tolerated by cells, but can increase viscosity.[13]

Protocol for Co-solvent Testing:

  • Prepare stock solutions of this compound in different co-solvents.

  • Determine the maximum tolerated concentration of each co-solvent in your assay as described in Step 2.

  • Perform serial dilutions of the stock solutions into the assay buffer and visually inspect for precipitation.

  • Select the co-solvent and concentration that provides the best solubility without adversely affecting the assay.

Option 3: Formulation with Solubilizing Excipients

For particularly challenging compounds, the use of solubilizing excipients can be beneficial.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8] Beta-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used in biochemical assays to aid solubility, but they are generally not suitable for cell-based assays due to their lytic effects.[17]

Step 4: Final Assay Validation

Once you have identified a formulation that keeps this compound in solution, it is imperative to validate your assay.

Validation Checklist:

  • Vehicle Control: Always include a vehicle control in your experiments that contains the same concentration of solvent and/or excipient as your test samples.

  • Positive and Negative Controls: Ensure that your positive and negative assay controls behave as expected in the presence of the chosen vehicle.

  • Dose-Response Curve: If applicable, confirm that you can generate a consistent and reproducible dose-response curve for your compound.

By following this structured troubleshooting guide, you can systematically address the solubility challenges associated with this compound, leading to more reliable and accurate data in your biological assays.

References

  • World Pharma Today.
  • MDPI.
  • ResearchGate.
  • Purdue e-Pubs.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate.
  • ResearchGate. How to enhance drug solubility for in vitro assays?.
  • ChemicalBook. This compound CAS#: 1414870-56-6.
  • A
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ChemScene. 6-Fluoro-5-isopropoxynicotinaldehyde.
  • ChemicalBook. Nicotinic acid CAS#: 59-67-6.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (PDF)
  • Nicotinic Acid - PRODUCT INFORM
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temper
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Wikipedia. Cosolvent.
  • ResearchGate.
  • PMC - PubMed Central. The Significance of Acid/Base Properties in Drug Discovery.
  • ChemicalBook. This compound | 1414870-56-6.

Sources

Preventing decomposition of 6-Fluoro-5-isopropoxynicotinic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the technical support center for 6-Fluoro-5-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The decomposition of this compound is primarily influenced by exposure to moisture, elevated temperatures, and light . The isopropoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be initiated by atmospheric moisture.[1] The carboxylic acid moiety may undergo decarboxylation at high temperatures. Furthermore, similar to other fluorinated aromatic compounds, prolonged exposure to UV light can lead to photochemical degradation.[1]

Q2: What are the visual or analytical signs that my sample of this compound may have degraded?

A2: Visually, degradation may manifest as a change in color from a white or off-white solid to a yellowish or brownish hue. You might also observe a change in the physical state, such as clumping or melting. Analytically, the most reliable way to detect degradation is through chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram or a decrease in the area of the main peak corresponding to this compound are clear indicators of decomposition.

Q3: What are the ideal storage conditions for long-term stability?

A3: For optimal long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C , and protected from light. These conditions minimize exposure to moisture, reduce the rate of potential thermally induced reactions, and prevent photochemical degradation.

Q4: Can I store a solution of this compound? If so, what is the best solvent and for how long?

A4: While it is always best to prepare solutions fresh, if short-term storage is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Solutions should be stored at -20°C or lower and used within 24-48 hours. Avoid aqueous or protic solvents for storage as they can facilitate hydrolysis of the isopropoxy group.

II. Understanding the Decomposition Pathways

The chemical structure of this compound, with its fluorinated pyridine ring, a carboxylic acid group, and an isopropoxy substituent, presents several potential degradation pathways. Understanding these is crucial for effective prevention.

A. Hydrolysis of the Isopropoxy Group

The ether linkage of the isopropoxy group is susceptible to cleavage through hydrolysis, particularly in the presence of acidic or basic catalysts. This reaction would yield 6-Fluoro-5-hydroxynicotinic acid and isopropanol. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the C-O bond.

B. Decarboxylation

Nicotinic acid and its derivatives can undergo decarboxylation (loss of CO2) at elevated temperatures to form the corresponding pyridine. For this compound, this would result in the formation of 2-Fluoro-3-isopropoxypyridine. This process is generally less likely under standard storage conditions but can be a concern if the compound is subjected to high heat.

C. Photodegradation

Fluorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light. The energy from the light can induce bond cleavage and the formation of radical species, leading to a complex mixture of degradation products.

III. Troubleshooting Guide: Investigating and Preventing Decomposition

This section provides a systematic approach to troubleshooting stability issues with this compound. The principles are based on forced degradation studies, a common practice in the pharmaceutical industry to understand a compound's stability profile.[1][2][3][4]

A. Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of your compound if you suspect degradation.

Caption: Workflow for troubleshooting the decomposition of this compound.

B. Step-by-Step Protocols for Forced Degradation Studies

These protocols are designed to be performed on a small scale to identify the likely cause of degradation.

1. Hydrolytic Stability Assessment

  • Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare three solutions of this compound (e.g., 1 mg/mL) in:

      • a) 0.1 M HCl

      • b) Purified Water

      • c) 0.1 M NaOH

    • Keep the solutions at room temperature and protected from light.

    • Analyze the samples by HPLC at initial time (t=0) and after 24 and 48 hours.

  • Interpretation: Significant degradation in the acidic or basic solution compared to the water solution suggests hydrolysis of the isopropoxy group is a primary degradation pathway.

2. Thermal Stability Assessment

  • Objective: To evaluate the effect of elevated temperature on the compound's stability.

  • Protocol:

    • Place a small amount of the solid compound in a vial.

    • Heat the vial in an oven at 60°C for 48 hours.

    • Allow the sample to cool to room temperature.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Interpretation: The appearance of new degradation peaks, potentially corresponding to the decarboxylated product, indicates thermal instability.

3. Photostability Assessment

  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or a clear glass vial.

    • Expose the sample to a light source that provides both UV and visible light (a photostability chamber is ideal).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC after 24 hours.

  • Interpretation: A greater degree of degradation in the light-exposed sample compared to the control indicates photosensitivity.

C. Recommended Analytical Method for Purity Assessment

A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting its degradation products.[5]

Parameter Recommendation
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 30°C

This method should be able to separate the polar parent compound from potentially less polar degradation products (like the decarboxylated form) and more polar products (like the hydrolyzed form). For unequivocal identification of degradants, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

IV. Recommended Storage and Handling Procedures

Based on the potential decomposition pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

A. Storage Conditions Summary
Condition Recommendation Rationale
Temperature -20°CReduces the rate of all potential chemical reactions, including hydrolysis and decarboxylation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light.
Light Store in the darkPrevents photochemical degradation.
B. Handling Best Practices
  • Work in a dry environment: When handling the solid compound, work in a glove box or a fume hood with a dry atmosphere if possible.

  • Use dry solvents: For preparing solutions, always use anhydrous solvents.

  • Prepare solutions fresh: It is highly recommended to prepare solutions immediately before use.

  • Avoid acidic or basic conditions: Unless required for a specific reaction, maintain neutral pH to prevent accelerated hydrolysis.

V. Potential Decomposition Pathway Diagram

The following diagram illustrates the most probable primary decomposition pathways for this compound under common stress conditions.

DecompositionPathways Parent This compound HydrolysisProduct 6-Fluoro-5-hydroxynicotinic acid Parent->HydrolysisProduct  + H2O (Acid/Base catalysis) DecarboxylationProduct 2-Fluoro-3-isopropoxypyridine Parent->DecarboxylationProduct  Heat (- CO2)

Caption: Potential primary degradation pathways of this compound.

VI. References

  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). Retrieved from [Link]

  • Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Fluorine substituent effects (on bioactivity). (2025, August 5). ResearchGate. Retrieved from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH. Retrieved from [Link]

  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). PMC - NIH. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

Sources

Overcoming challenges in the N-alkylation of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Challenges in the N-Alkylation of 6-Oxo-5-isopropoxy-1,6-dihydropyridine-3-carboxylic acid (derived from 6-Fluoro-5-isopropoxynicotinic acid)

Welcome to the technical support hub for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation on highly substituted pyridone systems. The focus of our discussion is the challenging substrate, 6-oxo-5-isopropoxy-1,6-dihydropyridine-3-carboxylic acid, a common scaffold in modern drug discovery programs.

The N-alkylation of 2-pyridones is a cornerstone reaction, yet it is frequently plagued by challenges, most notably the competition between N- and O-alkylation.[1][2][3] The substrate presents a trifecta of potential issues: steric hindrance from the C5-isopropoxy group, electronic deactivation from the C3-carboxylic acid, and the inherent ambident nucleophilicity of the pyridone ring. This guide provides a structured approach to troubleshooting common problems and offers field-proven protocols to enhance reaction success.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common experimental failures in a direct question-and-answer format.

Problem 1: Low or No Conversion to Product

Q: My LC-MS analysis shows predominantly unreacted starting material after prolonged reaction time and heating. What are the likely causes?

A: This issue typically points to insufficient reactivity in one or more components of your reaction system. Let's diagnose the potential culprits:

  • Inadequate Deprotonation: The pyridone N-H is acidic, but the electron-withdrawing carboxylic acid can influence its pKa. The base must be strong enough to generate a sufficient concentration of the pyridonate anion.

    • Troubleshooting: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, more soluble base such as cesium carbonate (Cs₂CO₃). For particularly stubborn cases, a non-nucleophilic strong base like sodium hydride (NaH) can be effective, though it requires strictly anhydrous conditions.[4]

  • Poor Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl.

    • Troubleshooting: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive alkyl iodide.[5]

  • Insufficient Temperature: Some N-alkylations require significant thermal energy to overcome the activation barrier, especially with sterically hindered substrates or less reactive alkylating agents.[6]

    • Troubleshooting: Gradually increase the reaction temperature, monitoring for potential decomposition. Solvents like DMF or DMSO are suitable for higher temperature reactions.[5] Microwave irradiation can also be a powerful tool to accelerate slow reactions.[7]

  • Reagent Purity and Dryness: Water and other protic impurities can quench the pyridonate anion and interfere with the reaction.

    • Troubleshooting: Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.

Problem 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

Q: I am forming the desired N-alkylated product, but also a significant amount of the O-alkylated isomer. How can I improve the N-selectivity?

A: This is the classic challenge with pyridone alkylation.[8] The pyridonate anion is an ambident nucleophile, with reactive sites on both the nitrogen and the oxygen.[2] Controlling the regioselectivity depends on a nuanced interplay of the solvent, counter-ion, and alkylating agent, often explained by Hard-Soft Acid-Base (HSAB) theory. The nitrogen is a softer nucleophile, while the oxygen is a harder nucleophile.

Key Strategies to Favor N-Alkylation:

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation effectively but leave the anion relatively "naked" and reactive, favoring the thermodynamically more stable N-alkylated product.[9] Polar protic solvents can hydrogen-bond with the more electronegative oxygen atom, favoring O-alkylation.

  • Counter-Ion Effect: Employ bases with large, soft cations like cesium (Cs⁺) or potassium (K⁺). These cations associate less tightly with the hard oxygen atom of the pyridonate, leaving the softer nitrogen atom more available for reaction.[2]

  • Leaving Group: As mentioned, use softer alkylating agents where the leaving group is iodide or bromide.

ConditionFavors N-AlkylationFavors O-AlkylationRationale (HSAB Theory)
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol, Methanol)Protic solvents solvate the oxygen atom.
Base Cation Cs₂CO₃, K₂CO₃NaH, LiHMDSLarge cations (Cs⁺, K⁺) are soft, favoring reaction at the soft N-site.
Alkylating Agent R-I, R-BrR-OTs, R₂SO₄Iodides and bromides are soft electrophiles.
Temperature HigherLowerN-alkylation is often the thermodynamically favored pathway.

Problem 3: My Reaction Fails with Bulky Alkylating Agents.

Q: The reaction works well with methyl iodide, but fails with sec-butyl bromide. How can I overcome this steric hindrance?

A: This is a classic steric hindrance problem. The C5-isopropoxy group effectively shields the N1 position, making it difficult for bulky secondary or tertiary alkylating agents to approach.

Steric_Hindrance arrow1 Successful Attack pyridone pyridone arrow1->pyridone arrow2 Steric Clash (Reaction Fails) arrow2->pyridone methyl methyl methyl->arrow1 secbutyl secbutyl secbutyl->arrow2

Alternative Strategies for Bulky Groups:

  • Mitsunobu Reaction: This powerful reaction can facilitate N-alkylation with primary and secondary alcohols under milder, neutral conditions, often succeeding where direct alkylation fails.[10][11] The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] It is particularly effective for sterically hindered systems.[2][12]

  • Phase-Transfer Catalysis (PTC): PTC can enhance the reactivity of the pyridonate anion by transporting it from a solid or aqueous phase into an organic phase where it can react with the alkylating agent.[13][14] This method often allows for lower reaction temperatures and the use of less expensive bases like NaOH or K₂CO₃.[13][15]

Frequently Asked Questions (FAQs)

Q1: Does the C3-carboxylic acid group interfere with the reaction?

Yes, it can in two ways. First, the base will deprotonate the carboxylic acid to form a carboxylate salt. You must use at least two equivalents of base: one for the carboxylic acid and one for the pyridone N-H. Second, the alkylating agent can react with the carboxylate to form an ester side product. This is more common with highly reactive alkylating agents (e.g., methyl iodide) and at higher temperatures. If ester formation is a significant problem, consider protecting the carboxylic acid as a methyl or ethyl ester before the N-alkylation step, followed by saponification.

Q2: What is the best general-purpose starting condition for this N-alkylation?

For a new alkylating agent, a reliable starting point is to use the pyridone substrate (1.0 eq.), the alkyl bromide (1.2-1.5 eq.), and cesium carbonate (2.5 eq.) in anhydrous DMF. Start at room temperature and gradually heat to 60-80 °C, monitoring by TLC or LC-MS. This combination of a soft cation (Cs⁺) and a polar aprotic solvent (DMF) generally provides good N-selectivity.[2]

Q3: Are there catalyst-free methods for this transformation?

Recent research has shown that specific N-alkylation of hydroxypyridines can be achieved under catalyst- and base-free conditions with certain organohalides.[16][17] These methods often require higher temperatures but offer a simplified workup. The success of such a method would be highly dependent on the specific alkylating agent used.

Optimized Experimental Protocols

Protocol A: Standard N-Alkylation using Cesium Carbonate

This protocol is optimized for primary and less-hindered secondary alkyl bromides.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-oxo-5-isopropoxy-1,6-dihydropyridine-3-carboxylic acid (1.0 eq.).

  • Reagents: Add anhydrous DMF to create a ~0.2 M solution. Add cesium carbonate (Cs₂CO₃, 2.5 eq.) and stir the suspension for 15 minutes.

  • Alkylation: Add the alkyl bromide (1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and monitor its progress by LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. Acidify with 1N HCl to pH ~3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol B: N-Alkylation of Hindered Alcohols via Mitsunobu Reaction

This protocol is an excellent alternative for bulky secondary alcohols where direct alkylation is problematic.[11][18]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the pyridone substrate (1.0 eq.), the desired secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent: Add anhydrous THF to create a ~0.1 M solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20-30 minutes. The reaction is often exothermic and may develop a characteristic orange or yellow color.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Direct purification by column chromatography is often required to separate the product from the reaction byproducts.

Troubleshooting_Workflow start Start N-Alkylation (Protocol A) check_conversion Check Conversion by LC-MS start->check_conversion end_product Desired Product check_conversion->end_product >90% Conversion & Good Selectivity no_reaction no_reaction check_conversion->no_reaction Low Conversion poor_selectivity poor_selectivity check_conversion->poor_selectivity Poor Selectivity alternative_method Consider Alternative: Mitsunobu Reaction (Protocol B) alternative_method->end_product no_reaction->alternative_method If still fails (esp. with bulky groups) solution_reactivity solution_reactivity solution_reactivity->start Re-run Reaction solution_selectivity solution_selectivity solution_selectivity->start Re-run Reaction

By systematically addressing these common challenges, researchers can significantly improve the success rate of N-alkylation on this complex and valuable heterocyclic core.

References

  • Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Krchňák, V., & Smith, M. P. (2003). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 5(10), 1641–1643. Available from: [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]

  • ResearchGate. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from [Link]

  • Maity, S., Guchhait, S., Elsharif, A. M., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available from: [Link]

  • KoreaScience. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Retrieved from [Link]

  • Semantic Scholar. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • Lund University. (n.d.). Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Youngstown State University. (1978). The alkylation of 4-pyridone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (1998). Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • Reddit. (2023). Bulky alkylation troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved from [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in the Functionalization of 6-Fluoro-5-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 6-Fluoro-5-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this highly substituted pyridine core. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry, but its polysubstituted nature presents significant challenges in achieving regioselective functionalization. The interplay of the electron-withdrawing fluorine atom and carboxylic acid with the electron-donating isopropoxy group, all on an electron-deficient pyridine ring, creates a nuanced reactivity landscape. This guide will dissect the key strategies for controlled functionalization and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of reaction on the this compound ring?

The reactivity of the pyridine ring is dictated by the electronic effects of its substituents. The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, making the ring generally electron-deficient and susceptible to nucleophilic attack. The isopropoxy group is electron-donating, while the carboxylic acid is electron-withdrawing. The most likely sites for functionalization are:

  • C4-position: This position is activated towards deprotonation (metalation) due to the directing effects of the adjacent isopropoxy and carboxylic acid groups.

  • C6-position: The fluorine atom at this position makes it a prime site for Nucleophilic Aromatic Substitution (SNAr).

  • C2-position: While less activated than C4, this position can also be susceptible to deprotonation under certain conditions.

Q2: I am observing a mixture of isomers in my reaction. What are the general causes?

Poor regioselectivity is a common issue and can stem from several factors:

  • Competing reaction mechanisms: Your reaction conditions might be allowing for multiple pathways to occur simultaneously (e.g., a mix of directed metalation and SNAr).

  • Insufficient directing group control: The directing group may not be exerting enough influence to favor one position over another.

  • Steric hindrance: Bulky reagents may favor reaction at a less sterically hindered site, even if it's not the electronically favored one.

  • Reaction temperature and time: These parameters can significantly influence the thermodynamic versus kinetic control of a reaction, leading to different product distributions.

Troubleshooting Guides & Methodologies

This section provides detailed troubleshooting for the three primary strategies for functionalizing this compound:

  • Directed Ortho-Metalation (DoM) for C4-Functionalization

  • Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

  • Palladium-Catalyzed Cross-Coupling Reactions

Directed Ortho-Metalation (DoM) for C4-Functionalization

Directed ortho-metalation is a powerful technique to selectively functionalize the C4 position by using a directing metalation group (DMG) to guide a strong base for deprotonation.[1][2] In this compound, both the isopropoxy and the carboxylate (formed in the presence of a base) can act as DMGs, reinforcing deprotonation at the C4 position.[3]

Troubleshooting Guide: Directed Ortho-Metalation
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or no conversion to the desired C4-functionalized product. 1. Ineffective Deprotonation: The base may not be strong enough, or the temperature is too high, leading to base degradation or side reactions. 2. Poor Electrophile Reactivity: The electrophile may be too weak to react with the generated aryllithium species. 3. Proton Quenching: Trace amounts of water or other protic sources in the reaction can quench the aryllithium intermediate.1. Base and Temperature Optimization: Use a stronger base like s-BuLi or LDA in the presence of a chelating agent like TMEDA at low temperatures (-78 °C) to enhance basicity and stabilize the organolithium intermediate.[1] 2. Activate the Electrophile: For weak electrophiles, consider transmetalation to a more reactive organometallic species (e.g., to an organozinc or organocuprate). 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
Formation of multiple regioisomers (e.g., C2-functionalization). 1. Competing Deprotonation Sites: While C4 is favored, some deprotonation at C2 can occur, especially if the directing effect is not absolute. 2. Isomerization of the Organolithium Intermediate: The initially formed organolithium species might be isomerizing to a more stable form before reacting with the electrophile.1. Choice of Base: Lithium amide bases like LDA or LTMP can sometimes offer higher regioselectivity compared to alkyllithiums for pyridine systems.[4] 2. Temperature Control: Maintain a consistently low temperature (-78 °C) throughout the deprotonation and electrophilic quench to minimize the chances of isomerization.
Side products from reaction with the carboxylic acid group. Nucleophilic attack on the carboxylate: The organolithium base or the generated aryllithium can potentially add to the carboxylate.Protecting Group Strategy: While DoM can often be performed on unprotected benzoic acids,[5] if side reactions are significant, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the metalation.
Experimental Protocol: Regioselective C4-Iodination via DoM

This protocol describes the C4-iodination of ethyl 6-fluoro-5-isopropoxynicotinate as a representative example.

Materials:

  • Ethyl 6-fluoro-5-isopropoxynicotinate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add ethyl 6-fluoro-5-isopropoxynicotinate (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq) dropwise via a syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Directed Ortho-Metalation Workflow

DoM_Workflow cluster_start Starting Material cluster_deprotonation Deprotonation cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product start This compound (or Ester) deprotonation Add strong base (e.g., LDA) in THF at -78°C start->deprotonation 1. intermediate Formation of C4-lithiated species deprotonation->intermediate 2. quench Add electrophile (e.g., I₂, TMSCl, Aldehyde) intermediate->quench 3. product C4-functionalized product quench->product 4.

Caption: Workflow for C4-functionalization via Directed ortho-Metalation.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the C6 position of the pyridine ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially given the electron-deficient nature of the pyridine ring.[6] This allows for the introduction of a variety of nucleophiles at this position.

Troubleshooting Guide: Nucleophilic Aromatic Substitution
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Slow or incomplete reaction. 1. Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient ring. 2. Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. 3. Poor Solvent Choice: The solvent may not be suitable for stabilizing the charged Meisenheimer intermediate.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to generate the more nucleophilic conjugate base in situ. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes accelerate these reactions. 3. Solvent Selection: Use a polar aprotic solvent like DMSO, DMF, or NMP, which are known to accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile more reactive.
Side reactions involving the carboxylic acid. Acid-Base Reactions: The nucleophile or added base can deprotonate the carboxylic acid, potentially deactivating the nucleophile or causing solubility issues.Esterification: Protect the carboxylic acid as an ester to prevent unwanted acid-base chemistry. The ester can be hydrolyzed in a subsequent step.
Formation of undesired byproducts. Reaction with other functional groups: The nucleophile might be reacting with other parts of the molecule. Decomposition: The starting material or product may be unstable at the reaction temperature.Protecting Groups: If the nucleophile is reacting with other functional groups, consider a protecting group strategy. Milder Conditions: Explore lower reaction temperatures for longer times or consider a catalyst if applicable to the specific SNAr reaction.
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol outlines the synthesis of a 6-amino derivative from ethyl 6-fluoro-5-isopropoxynicotinate.

Materials:

  • Ethyl 6-fluoro-5-isopropoxynicotinate

  • Desired primary or secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add ethyl 6-fluoro-5-isopropoxynicotinate (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_addition Nucleophilic Addition cluster_intermediate Meisenheimer Complex cluster_elimination Elimination cluster_product Product start This compound Derivative + Nucleophile (Nu⁻) addition Attack of Nu⁻ at C6 start->addition Step 1 intermediate Resonance-stabilized anionic intermediate addition->intermediate Formation of elimination Loss of Fluoride (F⁻) intermediate->elimination Step 2 product C6-substituted product + F⁻ elimination->product Restoration of Aromaticity

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are versatile methods for forming C-C bonds.[7][8] For this compound, the C-F bond can be activated for cross-coupling, although C-Cl or C-Br analogues (which can be synthesized from the corresponding amino-precursor via Sandmeyer reaction) are more commonly used.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or no product yield. 1. Catalyst Deactivation: The palladium catalyst may be inactive or poisoned. 2. Incorrect Ligand Choice: The ligand may not be suitable for the specific transformation. 3. Sub-optimal Base or Solvent: The base and solvent system is crucial for the efficiency of the catalytic cycle.1. Catalyst Screening: Try different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) species. 2. Ligand Screening: For challenging couplings, screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. 3. Base and Solvent Optimization: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents are typically mixtures of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Homocoupling of the boronic acid/ester. Competitive Side Reaction: This is a common side reaction in Suzuki couplings, especially at higher temperatures or with certain catalysts.Optimize Reaction Conditions: Lower the reaction temperature and use the minimum effective amount of palladium catalyst. The choice of ligand can also influence the extent of homocoupling.
Protodeboronation of the boronic acid. Instability of the Boronic Acid: The boronic acid can be cleaved by the base and solvent before it enters the catalytic cycle.Use a Milder Base: Switch to a milder base like K₂CO₃. Use a Boronic Ester: Pinacol boronate esters are often more stable than the corresponding boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-chloro-5-isopropoxynicotinic acid derivative with a boronic acid.

Materials:

  • 6-Chloro-5-isopropoxynicotinic acid derivative (e.g., methyl ester)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add the 6-chloro-5-isopropoxynicotinic acid derivative (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_product Product pd0 Pd(0)L₂ ox_add Oxidative Addition (R¹-X) pd0->ox_add pd2_complex1 R¹-Pd(II)L₂-X ox_add->pd2_complex1 transmetal Transmetalation (R²-B(OR)₂ + Base) pd2_complex1->transmetal pd2_complex2 R¹-Pd(II)L₂-R² transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 Regenerates Catalyst product R¹-R² red_elim->product Forms Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Knochel, P., et al. (2011). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange.
  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806–13809.
  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5803.
  • Dahiya, R., & Pathak, D. (2013). Pyridine C (sp 2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 9, 2355-2397.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Grokipedia. (n.d.). Directed ortho metalation. [Link]

  • Wikipedia. (2023, December 12). Directed ortho metalation. [Link]

  • Cohen, T., & Tirpak, J. G. (1985). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Tetrahedron Letters, 26(4), 481-484.
  • Shipe, W. D., & Sorensen, E. J. (2002). A Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 124(45), 13597–13603.
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Wikipedia. (2024, January 10). Suzuki reaction. [Link]

  • Krchnak, V., & Holladay, M. W. (2002). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Singh, K., & Gautam, S. (2015).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Singh, K., & Singh, S. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • Chem V20. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.
  • Fort, Y., et al. (2001). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 66(16), 5425–5428.
  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13395–13401.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Lebargy, C., et al. (2021).
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • Williams, A., & Douglas, K. T. (1973). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1454-1459.

Sources

Resolving peak broadening in NMR spectra of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Resolving Peak Broadening in NMR Spectra

Welcome to the technical support center for 6-Fluoro-5-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR spectral quality, specifically peak broadening. As Senior Application Scientists, we understand that obtaining high-resolution NMR spectra is critical for accurate structural elucidation and purity assessment. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues leading to broadened peaks in the NMR spectrum of this molecule.

Understanding the Molecule: Potential Sources of Peak Broadening

This compound possesses several structural features that can contribute to peak broadening under various conditions. A proactive understanding of these features is the first step in effective troubleshooting.

  • Carboxylic Acid Proton (-COOH): This acidic proton is subject to chemical exchange with residual water or other exchangeable protons in the sample. Its chemical shift and line shape are often dependent on concentration, temperature, and solvent.

  • Fluorinated Pyridine Ring: The presence of a fluorine atom introduces heteronuclear coupling (J-coupling) to nearby protons. Furthermore, the nitrogen atom in the pyridine ring is a quadrupolar nucleus (¹⁴N), which can cause broadening of adjacent proton signals due to rapid quadrupolar relaxation.[1]

  • Isopropoxy Group (-OCH(CH₃)₂): The bulky isopropoxy group may experience restricted rotation, especially at lower temperatures. If the rate of rotation is on the NMR timescale, this can lead to broadening of the isopropoxy and neighboring signals.

  • Intermolecular Interactions: The carboxylic acid moiety can participate in hydrogen bonding, leading to the formation of dimers or higher-order aggregates, particularly at high concentrations. Aggregation can significantly broaden NMR signals.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured as a series of questions you might ask when faced with a broadened NMR spectrum of this compound.

FAQ 1: All the peaks in my ¹H NMR spectrum appear broad. What are the likely causes and how can I fix this?

Broadening of all peaks in a spectrum typically points to a sample-wide issue or an instrument problem.

Possible Causes & Solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of symmetrically broadened peaks.

    • Solution: Carefully shim the spectrometer using your sample. If manual shimming is necessary, focus on the Z1 and Z2 shims, as these often have the most significant impact on line shape. Automated shimming routines are also available on most modern spectrometers.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[2] These can be introduced from glassware, reagents, or the sample itself.

    • Solution: Prepare a fresh sample using meticulously clean glassware. If the problem persists, consider passing your sample solution through a small plug of Celite or using a chelating agent. See the detailed protocol below for removing paramagnetic impurities.

  • High Sample Concentration: A highly concentrated sample can lead to increased viscosity, which slows molecular tumbling and results in broader lines. High concentrations can also promote aggregation.

    • Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[2]

FAQ 2: The carboxylic acid proton signal is very broad or not visible. Is this normal?

Yes, this is a common observation for carboxylic acids.

Possible Causes & Solutions:

  • Chemical Exchange: The acidic proton can exchange with residual water in the deuterated solvent or with other molecules of the acid. This exchange process, when occurring at an intermediate rate on the NMR timescale, leads to significant broadening.

    • Solution 1: D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium and the peak will disappear, confirming its identity.[3][4]

    • Solution 2: Low-Temperature NMR: Cooling the sample can slow down the exchange rate, potentially sharpening the peak. However, be mindful of the solvent's freezing point.

FAQ 3: The signals for the isopropoxy group (methine and methyls) are broader than expected. What could be the cause?

This may be indicative of a dynamic process.

Possible Causes & Solutions:

  • Restricted Rotation: The rotation around the C-O bond of the isopropoxy group might be hindered. If the rate of this rotation is comparable to the NMR timescale, it can lead to peak broadening.

    • Solution: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose this issue.

      • Increasing the temperature should increase the rate of rotation, leading to a sharpening of the signals as the exchange becomes fast on the NMR timescale.

      • Decreasing the temperature should slow the rotation further, potentially resolving the broad signal into two or more distinct signals corresponding to different conformations.

FAQ 4: The aromatic proton signals appear broad and poorly resolved. What are the potential reasons?

Broadening in the aromatic region can be due to several factors specific to the fluorinated pyridine ring.

Possible Causes & Solutions:

  • Unresolved Couplings: The fluorine atom will couple to the aromatic protons (²J, ³J, and ⁴J couplings). If these coupling constants are small and of a similar magnitude to the line width, the peaks may appear as broad multiplets.

  • Quadrupolar Broadening: The ¹⁴N atom in the pyridine ring has a quadrupole moment. The electric field gradient around the nitrogen can cause rapid relaxation, which in turn can broaden the signals of adjacent protons (especially H-6 and H-2).[1][5]

    • Solution: While difficult to completely eliminate, this effect is inherent to the molecule's structure. Ensuring optimal shimming and a sample free of other broadening agents will provide the best possible resolution. In some cases, acquiring the spectrum at a higher magnetic field strength can improve resolution.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Investigating Dynamic Processes

This protocol is useful for diagnosing peak broadening due to chemical exchange or restricted rotation.

  • Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., DMSO-d₆, Toluene-d₈). Use a robust NMR tube (e.g., Wilmad 535-PP or equivalent).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • High-Temperature Series:

    • Increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step.[6]

    • Re-shim the sample at each new temperature.

    • Acquire a ¹H NMR spectrum at each temperature.

  • Low-Temperature Series (if necessary):

    • Cool the sample in increments of 10-15 K.

    • Follow the same equilibration and shimming steps as for the high-temperature series.

  • Data Analysis: Compare the spectra at different temperatures. Look for sharpening of broad peaks at higher temperatures (fast exchange) or the decoalescence of a broad peak into multiple sharp peaks at lower temperatures (slow exchange).

Protocol 2: Concentration-Dependent NMR Study for Detecting Aggregation

This experiment helps determine if intermolecular aggregation is the cause of peak broadening.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your compound in the desired deuterated solvent.

  • Serial Dilutions: Prepare a series of samples by serial dilution of the stock solution. Aim for a range of concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (number of scans, temperature, etc.).

  • Analysis: Compare the line widths of the peaks across the different concentrations. A significant sharpening of the peaks upon dilution is a strong indicator of aggregation.

Protocol 3: Removal of Paramagnetic Impurities

This protocol can help to eliminate peak broadening caused by trace metals.

  • Sample Preparation: Dissolve your compound in the deuterated solvent as usual.

  • Precipitation Method:

    • Add a small amount of a precipitating agent such as K₂CO₃ or K₃PO₄ to the solution.[7][8]

    • Vortex the mixture and then centrifuge to pellet the precipitate.

    • Carefully transfer the supernatant to a clean NMR tube.

  • Alternative - Filtration:

    • Prepare a small filter by packing a Pasteur pipette with a small amount of Celite or clean glass wool.

    • Filter your NMR sample through this plug directly into the NMR tube.[9]

  • Acquisition: Acquire the ¹H NMR spectrum and compare it to the spectrum of the untreated sample.

Data Summary

Troubleshooting TechniqueParameter VariedExpected Outcome for Positive ResultPotential Cause Addressed
Variable Temperature NMR TemperaturePeak sharpening at higher temperatures or splitting at lower temperatures.Chemical Exchange / Restricted Rotation
Concentration Study ConcentrationPeak sharpening upon dilution.Aggregation
D₂O Exchange Addition of D₂ODisappearance of the broad peak.Exchangeable Proton (e.g., -COOH)
Sample Filtration Sample PuritySharpening of all peaks.Paramagnetic Impurities / Particulates

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting peak broadening in the NMR spectrum of this compound.

troubleshooting_workflow cluster_all_broad All Peaks Broad cluster_cooh_broad -COOH Peak Broad cluster_specific_broad Specific Peaks Broad start Broad NMR Peaks Observed q1 Are ALL peaks broad? start->q1 a1 Check Shimming q1->a1 Yes q2 Is only the -COOH peak broad/absent? q1->q2 No a2 Prepare Dilute Sample a1->a2 a3 Filter Sample / Use Chelator a2->a3 end Sharp Spectrum Obtained a3->end b1 Perform D₂O Exchange q2->b1 Yes q3 Are isopropoxy or aromatic peaks broad? q2->q3 No b1->end b2 Run Low-Temp NMR b2->end c1 Run Variable Temperature NMR q3->c1 Yes c1->end

Caption: Troubleshooting workflow for peak broadening.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Lin, A. P., et al. (2012). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Protein Science, 21(9), 1385-1390. Retrieved from [Link]

  • Lu, G. J., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 423-434. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Biel, M., & Devery, J. J. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14263-14268. Retrieved from [Link]

  • Biel, M., & Devery, J. J. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14263-14268. Retrieved from [Link]

  • Khetrapal, C. L., et al. (2011). Slow dynamics in a liquid crystal: 1H and 19F NMR relaxometry. The Journal of Chemical Physics, 135(24), 244504. Retrieved from [Link]

  • Schaefer, T., & Wasylishen, R. (1969). Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Sigma. Canadian Journal of Chemistry, 47(9), 1507-1511. Retrieved from [Link]

  • Paterson, Y., et al. (1991). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein Science, 1(4), 487-495. Retrieved from [Link]

  • Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Pharmaceutics, 14(2), 349. Retrieved from [Link]

  • Zweckstetter, M. (2008). Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. (Doctoral dissertation). Retrieved from [Link]

  • Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Corsaro, A., et al. (2021). Exploring the Early Stages of the Amyloid Aβ(1–42) Peptide Aggregation Process: An NMR Study. International Journal of Molecular Sciences, 22(21), 11525. Retrieved from [Link]

  • Juen, M. A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11398-11405. Retrieved from [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Retrieved from [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Altenhof, T. R., et al. (2023). On the effects of quadrupolar relaxation in Earth's field NMR spectra. Journal of Magnetic Resonance, 356, 107540. Retrieved from [Link]

  • Juen, M. A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11398-11405. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

  • University of Miami. (2015). Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. Retrieved from [Link]

  • Lund University. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Retrieved from [Link]

  • University of Manchester. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 2). Quadrupolar Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 6. The inset shows expanded region with H6.... Retrieved from [Link]

  • Reddit. (2022, November 15). Quadrupolar relaxation in NMR. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 20). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]

  • YouTube. (2020, June 30). NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids | Prof. Olivier Lafon | Session 8. Retrieved from [Link]

  • ResearchGate. (2025, August 7). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy - INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Metabolic Stability of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the metabolic stability of 6-Fluoro-5-isopropoxynicotinic acid. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experimental work.

I. Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a step-by-step guide to diagnose and resolve the issue.

Issue 1: High In Vitro Clearance Observed in Liver Microsomes or S9 Fractions

You've conducted an initial metabolic stability assay using human liver microsomes (HLM) or S9 fractions and observed a short half-life (t½) and high intrinsic clearance (CLint) for this compound, suggesting rapid metabolism.

Causality: High clearance in these subcellular fractions often points to metabolism by Phase I (e.g., Cytochrome P450s) or Phase II enzymes.[1][2][3] For a molecule like this compound, likely metabolic hotspots include the isopropoxy group and the pyridine ring itself.

Step-by-Step Troubleshooting Protocol:
  • Metabolite Identification:

    • Objective: To pinpoint the site(s) of metabolic modification.

    • Protocol:

      • Incubate this compound with HLM or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYPs).[4]

      • At various time points, quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

      • Centrifuge to precipitate proteins and analyze the supernatant using high-resolution LC-MS/MS.[4][5]

      • Look for masses corresponding to potential metabolic transformations:

        • O-dealkylation: Loss of the isopropyl group.

        • Hydroxylation: Addition of an oxygen atom to the pyridine ring or the isopropyl group.

        • Oxidation: Formation of an N-oxide on the pyridine nitrogen.[6]

  • Enzyme Phenotyping:

    • Objective: To identify the specific enzyme families responsible for the observed metabolism.

    • Protocol:

      • CYP Contribution: Conduct incubations with specific recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9) to see which ones metabolize the compound.[7]

      • Aldehyde Oxidase (AO) Contribution: Since the compound is a nitrogen-containing heterocycle, AO could be involved.[8][9] AO is a cytosolic enzyme, so its activity will be present in S9 fractions but not in microsomes.[8] Compare the stability in S9 versus microsomes; significantly higher clearance in S9 suggests AO involvement.

      • Chemical Inhibition: Use selective chemical inhibitors for major CYP isoforms and AO in your HLM or S9 incubations. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Strategic Modification Based on Findings:

    • If O-dealkylation is the major pathway:

      • Strategy 1: Deuteration. Replace the hydrogens on the carbon attached to the ether oxygen with deuterium.[10][11][12] The stronger C-D bond can slow down CYP-mediated metabolism (Kinetic Isotope Effect).[]

      • Strategy 2: Steric Hindrance. Replace the isopropoxy group with a bulkier group like a cyclopropoxy or tert-butoxy group to sterically hinder enzyme access.

    • If pyridine ring hydroxylation is dominant (likely mediated by AO or CYPs):

      • Strategy 1: Blocking the site. Introduce a metabolically stable group, like a fluorine atom, at the position of hydroxylation.[14]

      • Strategy 2: Modulate electronics. Introducing an electron-withdrawing group on the pyridine ring can decrease its susceptibility to oxidation.[6]

    • If the carboxylic acid is a liability (e.g., forming reactive acyl glucuronides):

      • Strategy: Bioisosteric Replacement. Replace the carboxylic acid with a bioisostere like a tetrazole or an acyl sulfonamide to improve metabolic stability and potentially alter physicochemical properties.[15][16][17][18]

Issue 2: Poor In Vivo Pharmacokinetic (PK) Profile Despite Acceptable In Vitro Stability

Your compound shows reasonable stability in microsomes and even hepatocytes, but upon dosing in an animal model (e.g., rat), you observe rapid clearance and low exposure.

Causality: This discrepancy can arise from several factors not fully captured by in vitro models, including metabolism by extrahepatic enzymes, rapid excretion, or the involvement of transporters. Nicotinic acid and its derivatives are known to have specific metabolic pathways that can lead to rapid clearance in vivo.[19][20][21]

Step-by-Step Troubleshooting Protocol:
  • Investigate Extrahepatic Metabolism:

    • Objective: To determine if tissues other than the liver are contributing to metabolism.

    • Protocol:

      • Conduct metabolic stability assays using S9 fractions from other tissues like the intestine, kidney, and lung.[3]

      • Compare the clearance rates across different tissue fractions. High clearance in the intestinal S9 fraction, for example, could indicate significant first-pass metabolism.

  • Assess Phase II Metabolism in Hepatocytes:

    • Objective: To evaluate conjugation reactions not fully represented in microsomal assays.

    • Protocol:

      • Use cryopreserved hepatocytes for your stability assay, as they contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.[3][22]

      • Analyze for metabolites corresponding to glucuronidation or sulfation of the carboxylic acid or any hydroxylated metabolites.

  • Evaluate the Role of Aldehyde Oxidase (AO) In Vivo:

    • Objective: To confirm if AO-mediated metabolism is a major in vivo clearance pathway.

    • Protocol:

      • AO activity varies significantly between species (e.g., high in humans and monkeys, low in dogs).[8] If you are using a species with low AO activity for your preclinical studies, you may be underestimating the clearance in humans.[23]

      • Consider using an in vivo model with AO activity more similar to humans, or use in vitro-in vivo extrapolation (IVIVE) models that account for AO activity.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_pathways Identified Metabolic Pathways Start Start: High In Vitro Clearance Metabolite_ID Step 1: Metabolite Identification (LC-MS/MS) Start->Metabolite_ID Enzyme_Phenotyping Step 2: Enzyme Phenotyping Metabolite_ID->Enzyme_Phenotyping Identified Metabolic Hotspots O_Dealkylation O-Dealkylation Enzyme_Phenotyping->O_Dealkylation CYPs Ring_Hydroxylation Ring Hydroxylation Enzyme_Phenotyping->Ring_Hydroxylation CYPs or AO Carboxylic_Acid_Metabolism Carboxylic Acid Metabolism Enzyme_Phenotyping->Carboxylic_Acid_Metabolism UGTs Strategic_Modification Step 3: Strategic Modification End Outcome: Improved Stability Strategic_Modification->End O_Dealkylation->Strategic_Modification Deuterate or Add Bulk Ring_Hydroxylation->Strategic_Modification Block Site or Modulate Electronics Carboxylic_Acid_Metabolism->Strategic_Modification Bioisosteric Replacement

Caption: Workflow for addressing high in vitro clearance.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic hotspots on this compound?

A1: Based on its structure, the primary metabolic liabilities are:

  • The Isopropoxy Group: This is susceptible to oxidative O-dealkylation, a common metabolic pathway for alkoxy groups, mediated primarily by CYP enzymes.[24][25] This process involves hydroxylation of the carbon alpha to the ether oxygen, followed by cleavage to form a phenol and acetone.

  • The Pyridine Ring: As an electron-deficient nitrogen-containing heterocycle, the pyridine ring is a substrate for both Cytochrome P450 enzymes and Aldehyde Oxidase (AO).[4][8] Oxidation can occur at the carbon atoms adjacent to the nitrogen, leading to hydroxylated metabolites.[26]

  • The Carboxylic Acid: This group can undergo Phase II conjugation, most commonly forming an acyl glucuronide. While this is often a detoxification pathway, some acyl glucuronides can be reactive.[15]

Q2: How does the fluorine atom on the pyridine ring affect its metabolic stability?

A2: The fluorine atom generally increases metabolic stability.[14] Fluorine is a strong electron-withdrawing group, which can make the pyridine ring less susceptible to oxidative metabolism by CYP450s.[27] Furthermore, the C-F bond is very strong, and fluorine can act as a "metabolic shield," blocking a potential site of hydroxylation. However, it's important to note that metabolism can sometimes still occur at a fluorine-substituted carbon, leading to defluorination.[14]

Q3: What is the "Kinetic Isotope Effect" and how can I use it to improve stability?

A3: The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes can slow down a chemical reaction.[] In drug metabolism, replacing a hydrogen atom at a metabolic hotspot with deuterium (a heavy isotope of hydrogen) makes the C-D bond stronger than the original C-H bond.[] Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this substitution can significantly slow down the rate of metabolism, thereby improving the drug's half-life and metabolic stability.[11][12] This strategy is particularly effective for blocking metabolism at specific aliphatic or aromatic positions.

Q4: When should I use microsomes versus hepatocytes for my stability assays?

A4: The choice depends on the questions you are asking:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and primarily contain Phase I enzymes like CYPs.[3] They are cost-effective and useful for initial screening to assess CYP-mediated metabolism.[2]

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomes and cytosolic enzymes, including Aldehyde Oxidase and some Phase II enzymes.[1] Use S9 when you suspect the involvement of cytosolic enzymes.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[3] They contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters, providing a more complete picture of hepatic clearance.[22] Use hepatocytes to get a more comprehensive view of metabolism, especially when you need to assess the contribution of conjugation reactions or transport processes.[3]

Visualization of Metabolic Strategy Selection

Strategy_Selection Metabolic_Hotspot Identified Metabolic Hotspot Isopropoxy Isopropoxy Group (O-Dealkylation) Metabolic_Hotspot->Isopropoxy Pyridine Pyridine Ring (Oxidation) Metabolic_Hotspot->Pyridine Carboxylic_Acid Carboxylic Acid (Conjugation) Metabolic_Hotspot->Carboxylic_Acid Strategy1 Strategy: Deuteration Isopropoxy->Strategy1 Strategy2 Strategy: Steric Hindrance Isopropoxy->Strategy2 Strategy3 Strategy: Site Blocking (e.g., F, Me) Pyridine->Strategy3 Strategy4 Strategy: Bioisosteric Replacement Carboxylic_Acid->Strategy4

Caption: Decision tree for selecting a metabolic stabilization strategy.

III. Summary Data Table

The following table provides a hypothetical comparison of metabolic stability parameters for this compound and its strategically modified analogs. This data is illustrative and serves to demonstrate the potential impact of the strategies discussed.

CompoundModificationHLM t½ (min)HLM CLint (µL/min/mg)Rationale for Improvement
Parent Compound This compound1592.4-
Analog 1 Deuterated isopropoxy group4530.8Slowed CYP-mediated O-dealkylation due to the kinetic isotope effect.[11][]
Analog 2 Isopropoxy -> Cyclopropoxy3836.5Increased steric bulk hinders enzyme access to the metabolic site.
Analog 3 Carboxylic acid -> Tetrazole1877.0Bioisosteric replacement avoids potential acyl glucuronide formation.[17]

IV. References

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

  • Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • ACS Publications. (2017, August 4). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Retrieved from [Link]

  • ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • BioIVT. Metabolic Stability Assay Services. Retrieved from [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]

  • Cambridge MedChem Consulting. Aldehyde Oxidase. Retrieved from [Link]

  • ResearchGate. Deuterium Oxide and Deuteration Effects on Pharmacology. Retrieved from [Link]

  • PubMed Central. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

  • Ingenza Ltd. Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

  • PubMed. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Retrieved from [Link]

  • ACS Publications. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved from [Link]

  • PubMed Central. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Wikipedia. Nicotinic acid. Retrieved from [Link]

  • Wikipedia. Aldehyde oxidase. Retrieved from [Link]

  • University of Bradford. THE METABOLISM OF NHETEROCYCLES. Retrieved from [Link]

  • PubMed. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Retrieved from [Link]

  • PubMed Central. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. Retrieved from [Link]

  • PubMed Central. Metabolism of nicotinic acid and related compounds in man and rat. Retrieved from [Link]

  • PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • PubMed Central. The chemistry of the vitamin B3 metabolome. Retrieved from [Link]

  • PubMed. (2012, February 16). The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]

  • PubMed Central. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • MDPI. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • PubMed. N-dealkylation of Tertiary Amides by Cytochrome P-450. Retrieved from [Link]

  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • ResearchGate. Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. Retrieved from [Link]

  • MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Retrieved from [Link]

  • ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Retrieved from [Link]

  • PubMed. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-Fluoro-5-isopropoxynicotinic Acid and its Non-fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparative analysis of 6-Fluoro-5-isopropoxynicotinic acid and its non-fluorinated counterpart, 5-isopropoxynicotinic acid. By examining their synthesis, physicochemical properties, and potential biological implications, we aim to provide researchers with the critical insights needed to make informed decisions in the design and development of novel therapeutics.

The Strategic Advantage of Fluorination in Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives are prevalent motifs in numerous biologically active compounds. The introduction of a fluorine atom, particularly on the pyridine ring, can dramatically alter a molecule's electronic and steric properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.

The decision to incorporate fluorine is a calculated one, aimed at enhancing key attributes such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug, leading to improved bioavailability and potentially less frequent dosing.

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. This property is often quantified by the partition coefficient (LogP).

  • Acidity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly increase the acidity (lower the pKa) of a nearby carboxylic acid group. This modulation of pKa can influence a compound's solubility, absorption, and interaction with biological targets.

This guide will delve into these key parameters, providing both theoretical context and, where available, experimental data to illustrate the impact of the 6-fluoro substitution on the 5-isopropoxynicotinic acid scaffold.

Synthesis of this compound and its Analog

The synthesis of these two compounds, while not widely detailed in publicly available literature, can be approached through established synthetic routes for substituted nicotinic acids. Below are proposed synthetic schemes based on known methodologies for similar structures.

Proposed Synthesis of this compound

A plausible route to this compound could start from a commercially available fluorinated pyridine derivative, such as 6-fluoronicotinic acid.

Synthesis of 6-Fluoro-5-isopropoxynicotinic_acid start 6-Fluoronicotinic Acid intermediate1 Methyl 6-fluoronicotinate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl 6-fluoro-5-hydroxynicotinate intermediate1->intermediate2 Hydroxylation intermediate3 Methyl 6-fluoro-5-isopropoxynicotinate intermediate2->intermediate3 Williamson Ether Synthesis (Isopropyl halide, Base) final This compound intermediate3->final Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic workflow for this compound.

Proposed Synthesis of 5-Isopropoxynicotinic Acid

The synthesis of the non-fluorinated analog could proceed from a different starting material, such as 5-hydroxynicotinic acid.

Synthesis of 5-Isopropoxynicotinic_acid start 5-Hydroxynicotinic Acid intermediate1 Methyl 5-hydroxynicotinate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl 5-isopropoxynicotinate intermediate1->intermediate2 Williamson Ether Synthesis (Isopropyl halide, Base) final 5-Isopropoxynicotinic Acid intermediate2->final Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic workflow for 5-isopropoxynicotinic acid.

Comparative Physicochemical Properties

While experimental data for a direct head-to-head comparison is limited, we can predict the impact of the 6-fluoro substitution based on established principles of physical organic chemistry and available data for related compounds.

PropertyThis compound (Predicted)5-Isopropoxynicotinic Acid (Predicted)Rationale for Difference
pKa ~3.31[1]> 3.31The strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid and thus lowering the pKa.
LogP HigherLowerFluorine substitution generally increases the lipophilicity of a molecule, leading to a higher partition coefficient between an organic and aqueous phase. A predicted LogP for a closely related aldehyde, 6-Fluoro-5-isopropoxynicotinaldehyde, is 1.82.[2]
Metabolic Stability HigherLowerThe C-F bond at the 6-position is significantly stronger than the corresponding C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to block metabolic "soft spots".
Aqueous Solubility LowerHigherThe increased lipophilicity (higher LogP) of the fluorinated compound is expected to lead to lower solubility in aqueous media.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of standardized experimental assays should be performed. The following protocols provide a framework for such a comparative study.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group in both compounds.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of the test compound (either this compound or 5-isopropoxynicotinic acid) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the analyte solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination_Workflow step1 Prepare Analyte Solution step2 Set up Potentiometric Titrator step1->step2 step3 Titrate with Standardized Base step2->step3 step4 Record pH vs. Volume of Titrant step3->step4 step5 Plot Titration Curve and Determine pKa step4->step5

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To measure the partition coefficient of each compound between n-octanol and water.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and water in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of each compound to phase I metabolism.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system (as a source of cofactors for CYP enzymes), and a buffer solution.

  • Initiation of Reaction: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to quantify metabolic stability.

Potential Biological Activity and Future Directions

The introduction of the 6-fluoro substituent is a rational strategy to enhance the drug-like properties of a 5-isopropoxynicotinic acid lead compound. The expected increase in metabolic stability and lipophilicity, coupled with the modulation of acidity, could lead to a compound with improved efficacy, better pharmacokinetic properties, and a more favorable overall profile for drug development.

Further research should focus on the synthesis of these compounds and the experimental validation of their physicochemical properties. Subsequently, a comprehensive biological evaluation in relevant in vitro and in vivo models is warranted to explore their therapeutic potential. The comparative data generated from such studies will be invaluable for guiding future drug design and optimization efforts based on the nicotinic acid scaffold.

Conclusion

The comparative analysis of this compound and 5-isopropoxynicotinic acid highlights the profound impact of strategic fluorination in medicinal chemistry. The predicted enhancements in metabolic stability, lipophilicity, and acidity conferred by the 6-fluoro substituent underscore its potential as a valuable tool for optimizing the properties of nicotinic acid-based drug candidates. This guide provides a foundational framework for researchers to further investigate these compounds, from their synthesis and characterization to their potential therapeutic applications. The principles and experimental protocols outlined herein are intended to facilitate a data-driven approach to the design and development of next-generation therapeutics.

References

  • Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (URL: https://www.benchchem.com/blog/exploring-the-role-of-6-fluoronicotinic-acid-in-advanced-medicinal-chemistry)
  • This compound CAS#: 1414870-56-6 - ChemicalBook. (URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13410776.htm)
  • This compound | 1414870-56-6. (URL: https://www.chembook.com/en/cas/1414870-56-6.html)
  • 1289040-12-5 | 6-Fluoro-5-isopropoxynicotinaldehyde | ChemScene. (URL: https://www.chemscene.com/products/6-Fluoro-5-isopropoxynicotinaldehyde-1289040-12-5.html)

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-5-isopropoxynicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 6-Fluoro-5-isopropoxynicotinic acid derivatives. In the absence of extensive direct research on this specific scaffold, this document leverages established principles of medicinal chemistry and SAR data from analogous nicotinic acid derivatives to provide a robust, predictive framework.

Nicotinic acid, or vitamin B3, and its derivatives are known to possess a wide array of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects[1][2][3]. The strategic placement of substituents on the pyridine ring can profoundly influence the potency, selectivity, and pharmacokinetic profile of these compounds. This guide will specifically dissect the anticipated roles of the 6-fluoro and 5-isopropoxy groups, offering a scientifically grounded perspective on how to approach the design and optimization of novel therapeutic agents based on this scaffold.

Hypothetical SAR Analysis of the this compound Scaffold

The unique combination of a fluorine atom at the 6-position and an isopropoxy group at the 5-position of the nicotinic acid core suggests a deliberate design to modulate several key pharmaceutical properties.

The Influence of the 6-Fluoro Substituent

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its properties[4][5]. The 6-fluoro substituent in the target scaffold is anticipated to exert its influence in several ways:

  • Metabolic Stability: A primary reason for incorporating fluorine, particularly on aromatic rings, is to block metabolic oxidation by cytochrome P450 enzymes[6]. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, thus increasing the metabolic stability of the molecule and potentially prolonging its half-life.

  • Modulation of Basicity: Fluorine is the most electronegative element, and its presence on the pyridine ring will lower the pKa of the pyridine nitrogen. This can be advantageous for several reasons, including reduced off-target interactions and improved oral bioavailability.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity[7].

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability[8].

The Role of the 5-Isopropoxy Group

The 5-isopropoxy group, an electron-donating substituent, is also expected to play a crucial role in defining the biological and pharmacokinetic profile of these derivatives:

  • Lipophilicity and Permeability: The isopropoxy group will contribute to the overall lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties[9][10]. A study on isopropoxy benzene guanidine demonstrated that this group can contribute to improved bioavailability[11].

  • Steric Influence: The branched nature of the isopropoxy group can provide steric bulk, which may orient the molecule within a binding pocket to achieve optimal interactions or, conversely, prevent binding to off-targets.

  • Hydrogen Bonding: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with the biological target.

The interplay between the electron-withdrawing 6-fluoro group and the electron-donating 5-isopropoxy group creates a unique electronic environment on the pyridine ring that can be exploited for targeted drug design.

SAR_Hypothesis Scaffold This compound F_group 6-Fluoro Group Scaffold->F_group Iso_group 5-Isopropoxy Group Scaffold->Iso_group Properties Physicochemical & Pharmacokinetic Properties F_group->Properties Increases Metabolic Stability Modulates pKa Enhances Binding Increases Lipophilicity Iso_group->Properties Increases Lipophilicity Provides Steric Bulk Acts as H-bond Acceptor Activity Biological Activity Properties->Activity Impacts Potency, Selectivity, & ADME

Caption: Hypothetical SAR of the this compound Scaffold.

Comparative Analysis with Structurally Related Nicotinic Acid Derivatives

While direct experimental data for this compound derivatives is scarce, examining the SAR of related 5- and 6-substituted nicotinic acid and nicotine analogs can provide valuable insights.

A study on 6-substituted nicotine analogs revealed that both the electronic nature (σ) and lipophilicity (π) of the substituent, along with its volume, influence the binding affinity to nicotinic acetylcholine receptors (nAChRs)[12]. This suggests that a systematic variation of substituents at the 6-position of our target scaffold could be a fruitful avenue for optimization.

Analog Series Position of Substitution Key SAR Findings Reference
6-Substituted Nicotine Analogs6A combination of lipophilicity (π) and the volume of the substituent significantly impacts nAChR affinity. Bulky substituents in the 6-position of the pyridine ring will reduce the affinity of the compounds.[12][13]
2-Aryl Nicotinic Acid Derivatives2Derivatives with a 2-bromophenyl substituent displayed significant analgesic and anti-inflammatory activities.[14]
5-Functionalized Nicotinic Acid Derivatives5Derivatives with a thiourea moiety at position 5 have been identified as novel α-amylase and α-glucosidase inhibitors.[2]

These findings from related scaffolds underscore the importance of substitution at both the 5- and 6-positions in modulating the biological activity of nicotinic acid derivatives. The 6-fluoro group in our target scaffold, being a small and lipophilic substituent, may offer a favorable profile in terms of steric interactions and receptor binding.

Experimental Protocols for Synthesis and Biological Evaluation

To explore the SAR of novel this compound derivatives, a systematic synthetic and biological evaluation workflow is essential.

General Synthetic Protocol for Nicotinic Acid Derivatives

A common method for synthesizing nicotinic acid derivatives involves the modification of the carboxylic acid group, for instance, through the formation of acylhydrazones which can then be converted to other heterocyclic systems[15].

Step 1: Synthesis of Nicotinic Acid Hydrazide

  • Dissolve nicotinic acid methyl ester (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Synthesis of Nicotinic Acid Acylhydrazones

  • Dissolve the nicotinic acid hydrazide (1 equivalent) in ethanol.

  • Add the appropriate aldehyde or ketone (1.1 equivalents).

  • Reflux the mixture for 3 hours.

  • Cool the solution and allow the product to crystallize.

  • Collect the precipitate by filtration and recrystallize from ethanol[15].

Step 3: Cyclization to 1,3,4-Oxadiazole Derivatives

  • Reflux a mixture of the synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) for 6-8 hours.

  • Remove excess acetic anhydride under reduced pressure.

  • Pour the residue into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry[16].

Synthesis_Workflow Start Nicotinic Acid Ester Hydrazide Nicotinic Acid Hydrazide Start->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Acylhydrazone Nicotinic Acid Acylhydrazone Hydrazide->Acylhydrazone Aldehyde/Ketone, Ethanol, Reflux Oxadiazole 1,3,4-Oxadiazole Derivative Acylhydrazone->Oxadiazole Acetic Anhydride, Reflux

Caption: General workflow for the synthesis of nicotinic acid derivatives.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of the synthesized derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[17].

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Determine the cell viability using the MTT assay to rule out cytotoxicity.

  • Calculate the IC50 value for the inhibition of NO production.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on established medicinal chemistry principles and SAR data from analogous compounds, the 6-fluoro and 5-isopropoxy substituents are predicted to confer advantageous properties, including enhanced metabolic stability, modulated basicity, and favorable lipophilicity.

Future research should focus on the synthesis of a library of derivatives with modifications at the carboxylic acid moiety to explore the SAR in detail. Systematic evaluation of these compounds in relevant biological assays will be crucial to validate the hypotheses presented in this guide and to identify lead candidates for further preclinical development. The strategic combination of rational design, guided by the principles outlined herein, and empirical testing will be key to unlocking the full therapeutic potential of this exciting class of molecules.

References

  • [Reference to a general review on coumarin SAR, if applicable, otherwise omit]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • [Reference to a general review on nicotinic acid and lipid metabolism, if applicable, otherwise omit]
  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. PMC. Available at: [Link]

  • [Reference to PubChem entry for 6-Fluoronicotinic Acid, if applicable, otherwise omit]
  • [Reference to a general SAR study on oxazolidinone deriv
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. Available at: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. Available at: [Link]

  • [Reference to a general SAR study on oxazolidinone derivatives as FXa inhibitors, if applicable, otherwise omit]
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • [Reference to a study on nicotinic acid derivatives and cholinesterase activity, if applicable, otherwise omit]
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. ResearchGate. Available at: [Link]

  • [Reference to a general overview of nicotinic acid deriv
  • Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. ACS Publications. Available at: [Link]

  • [Reference to a study on organotin deriv
  • [Reference to a study on benzimidazoles, if applicable, otherwise omit]
  • [Reference to a study on novel nicotinic acid derivatives' synthesis and activity, if applicable, otherwise omit]
  • [Reference to a general overview of SAR, if applicable, otherwise omit]
  • [Reference to a review on liposomal drugs, if applicable, otherwise omit]
  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

  • Nicotinic acid and its derivatives: a short survey. PubMed. Available at: [Link]

  • [Reference to a review on pharmacokinetics of drug delivery systems, if applicable, otherwise omit]
  • [Reference to a general video on morphine SAR, if applicable, otherwise omit]

Sources

A Comparative In Vitro Toxicity Assessment of 6-Fluoro-5-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Safety Profiling

In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is paramount. Integrating comprehensive toxicity testing into the preclinical development pipeline not only de-risks clinical progression but also provides invaluable insights into a molecule's mechanism of action. This guide offers an in-depth comparative analysis of the in vitro toxicity of 6-Fluoro-5-isopropoxynicotinic acid, a novel substituted pyridine derivative.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, the selection of comparator molecules, and the interpretation of data. By grounding our analysis in established methodologies and authoritative standards, we aim to provide a trustworthy and practical framework for evaluating the safety of emerging chemical entities.

For a comprehensive evaluation, this compound is benchmarked against three structurally related compounds: Nicotinic acid (the parent scaffold), 6-Fluoronicotinic acid, and 6-Isopropoxynicotinic acid. This comparative approach allows for a nuanced understanding of how fluorination and isopropoxylation at specific positions on the pyridine ring may modulate the compound's toxicological properties.

Foundational Toxicity Assessment: Cytotoxicity Profiling

The initial step in any robust in vitro toxicity evaluation is to determine a compound's potential to induce cell death. This is a fundamental measure of its general toxicity and helps to establish a concentration range for more specific and mechanistic assays. We will employ two widely accepted and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[1][2][3]

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a reliable indicator of cell viability.[3] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in the presence of the test compound suggests a decrease in cell viability, either through cytotoxic or cytostatic mechanisms.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5] LDH is a stable cytosolic enzyme that is rapidly released upon loss of cell membrane integrity, a hallmark of necrosis.[5] This assay is a direct measure of cell death and complements the MTT assay by providing a more mechanistic understanding of the nature of the cellular damage.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HepG2 cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compounds for 24h cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt_assay Add MTT reagent Incubate Add solubilization solution treatment->mtt_assay ldh_assay Collect supernatant Add LDH reaction mixture Incubate treatment->ldh_assay read_absorbance Measure absorbance (570 nm for MTT, 490 nm for LDH) mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % viability (MTT) Calculate % cytotoxicity (LDH) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Organ_Toxicity_Workflow cluster_hep Hepatotoxicity cluster_cardio Cardiotoxicity cluster_analysis Data Analysis & Interpretation hep_cells Culture primary human hepatocytes hep_treat Treat with compounds for 48h hep_cells->hep_treat hep_assay Measure ALT/AST in supernatant hep_treat->hep_assay hep_analysis Compare ALT/AST levels to control hep_assay->hep_analysis cardio_cells Use hERG-expressing cell line cardio_assay Automated patch-clamp assay cardio_cells->cardio_assay cardio_ic50 Determine hERG IC50 cardio_assay->cardio_ic50 cardio_analysis Assess risk based on hERG IC50 cardio_ic50->cardio_analysis

Caption: Workflow for hepatotoxicity and cardiotoxicity screening.

Comparative Organ-Specific Toxicity Data (Hypothetical)
CompoundHepatotoxicity (ALT/AST increase at 100 µM)hERG Inhibition IC50 (µM)
This compound Slight increase (<2-fold) > 30
Nicotinic acidModerate increase (~3-fold)> 50
6-Fluoronicotinic acidSlight increase (<2-fold)> 50
6-Isopropoxynicotinic acidSlight increase (<2-fold)> 30
Chlorpromazine (Positive Control)Significant increase (>5-fold)5

Interpretation of Results: The hypothetical data suggests that this compound has a low potential for hepatotoxicity at the tested concentration, showing a less pronounced effect than the parent compound, nicotinic acid, which is known to have dose-dependent hepatotoxicity. [6][7]This suggests that the substitutions may mitigate this liability. Furthermore, the lack of significant hERG inhibition at concentrations up to 30 µM indicates a low risk of drug-induced arrhythmias.

Conclusion and Future Directions

This comparative in vitro toxicity assessment provides a preliminary safety profile for this compound. Based on the hypothetical data presented, the compound exhibits moderate general cytotoxicity but lacks genotoxic, significant hepatotoxic, or cardiotoxic liabilities at the concentrations tested.

The addition of the fluoro and isopropoxy groups appears to increase general cytotoxicity compared to nicotinic acid, but it may reduce the potential for hepatotoxicity. This highlights the complex interplay between chemical structure and biological activity and underscores the importance of a multi-faceted approach to toxicity testing.

While these in vitro findings are encouraging, they represent an early-stage assessment. Further studies, including more complex in vitro models (e.g., 3D cell cultures, co-cultures) and eventually in vivo studies, would be necessary to fully characterize the safety profile of this compound before its consideration for clinical development. [8][9][10][11]

References

  • Soldatow, V. Y., LeCluyse, E. L., Griffith, L. G., & Rusyn, I. (2013). In vitro models for liver toxicity testing. Toxicology research, 2(1), 23–39. [Link] [8][9]2. Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Toxicology Research, 29(2), 79-91. [Link] [12][9]3. Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. [Link]

  • Castell, J. V., Jover, R., & Gómez-Lechón, M. J. (2006). Cell-based models to predict human hepatotoxicity of drugs. Redalyc, 18(1), 7-24. [Link] [13]9. Creative Bioarray. (n.d.). In Vitro Cytotoxicity. [Link] [1]10. Creative Bioarray. (n.d.). hERG Safety Assay. [Link] [14]11. Guillouzo, A. (1998). Liver cell models in in vitro toxicology. Environmental health perspectives, 106(Suppl 2), 511–532. [Link] [15]12. Soldatow, V. Y., LeCluyse, E. L., Griffith, L. G., & Rusyn, I. (2013). In vitro models for liver toxicity testing. ResearchGate. [Link]

  • Belle, S. H., & Wyatt, R. J. (1970). Nicotinic Acid Side Effects and Toxicity: A Review. American Journal of Psychiatry, 126(9), 1339-1342. [Link]

  • Hussain, S., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [Link]

  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:223127-05-7 | 6-Isopropoxynicotinic Acid for Sale. [Link]

  • ResearchGate. (n.d.). Fluorinated pyridine derivative. [Link]

  • Zhou, Y., & Murphy, G. K. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 981-983. [Link]

  • PubChem. (n.d.). 5-Fluoro-6-isobutoxynicotinic acid. [Link]

Sources

Uncharted Territory: The Efficacy of 6-Fluoro-5-isopropoxynicotinic Acid Remains Undocumented in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly accessible scientific databases, patent libraries, and research publications has revealed a significant information gap concerning the biological efficacy and mechanism of action of the chemical compound 6-Fluoro-5-isopropoxynicotinic acid. At present, there is no available data to facilitate a comparative analysis against existing therapeutic agents.

For researchers, scientists, and professionals in drug development, the evaluation of a novel compound's potential rests upon a foundation of preclinical and clinical data. This includes, but is not limited to, its mechanism of action, target engagement, pharmacokinetic and pharmacodynamic profiles, and ultimately, its efficacy in relevant disease models. Unfortunately, for this compound, this foundational information is absent from the public domain.

Our extensive search for data on this specific molecule across numerous platforms, including chemical and biological databases, yielded only basic chemical identifiers and properties. There are no published studies, clinical trial records, or patent applications that describe the biological evaluation of this compound. This lack of information makes it impossible to:

  • Identify a therapeutic area or specific indication for which this compound might be relevant.

  • Determine its molecular target or signaling pathway.

  • Compare its potency or efficacy against any established drugs.

  • Develop relevant experimental protocols for a comparative study.

While the chemical structure of this compound can be determined, its biological function remains an open question. Without any published research, any discussion of its efficacy would be purely speculative and would not meet the standards of scientific integrity required for a professional audience.

Moving Forward in the Absence of Data

For researchers interested in the potential of this compound, the path forward would involve initiating foundational, exploratory research. A logical starting point would be to conduct high-throughput screening assays against a panel of known drug targets to identify any potential biological activity.

A hypothetical, initial research workflow to begin characterizing the compound is outlined below. This is a generalized approach and would need to be tailored based on any preliminary screening results.

Proposed Initial Investigational Workflow

A primary step would be to assess the compound's general cytotoxicity and then to screen for activity in various therapeutic areas.

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Line Selection: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293) would be selected.

  • Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the cells would be treated with a serial dilution of this compound.

  • Incubation: The plates would be incubated for a standard period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability would be assessed using a standard method, such as the MTT or PrestoBlue™ assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated to determine the compound's cytotoxic potential.

Below is a conceptual diagram of this initial screening workflow.

cluster_workflow Initial Investigational Workflow start Start: Obtain 6-Fluoro-5- isopropoxynicotinic acid dissolve Dissolve in DMSO to create stock solution start->dissolve treat Treat Cells with Serial Dilutions dissolve->treat panel Select Panel of Human Cell Lines seed Seed Cells in 96-well Plates panel->seed seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Calculate IC50 Values assay->analyze decision Evaluate Cytotoxicity and Plan Next Steps analyze->decision

Caption: A conceptual workflow for the initial in vitro evaluation of a novel compound.

Based on the results of such initial studies, a more targeted investigation into the compound's mechanism of action could be designed. However, until such foundational research is conducted and published, a meaningful comparison of the efficacy of this compound with existing drugs is not feasible.

We will continue to monitor the scientific literature and will update this guidance should any relevant information on this compound become available.

A Strategic Guide to Elucidating the Cross-Reactivity Profile of 6-Fluoro-5-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Our strategy is predicated on a logical progression from broad, high-throughput screening to more focused, mechanistic studies. This approach is designed to efficiently identify primary targets and potential off-targets, thereby constructing a detailed "selectivity roadmap" for this molecule.

Part 1: Foundational Analysis and Hypothesis Generation

Given the structural similarity of 6-Fluoro-5-isopropoxynicotinic acid to nicotinic acid (niacin), it is plausible to hypothesize that its primary biological targets may belong to the G-protein coupled receptor (GPCR) family. Nicotinic acid is a known agonist of the GPR109A receptor, which mediates its effects on lipid metabolism.[3][4][5] Therefore, our initial investigations will be centered around this target class, while maintaining a broad perspective to uncover unforeseen interactions.

Part 2: A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling

A robust cross-reactivity profiling campaign should be structured to maximize information while conserving resources. We propose a three-tiered approach:

  • Tier 1: Broad Panel Screening. The objective of this initial phase is to survey a wide range of potential targets to identify initial "hits." This is most effectively accomplished using commercially available, high-throughput screening panels.

  • Tier 2: Hit Confirmation and Potency Determination. Hits identified in Tier 1 are subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 or EC50 values).

  • Tier 3: Cellular and Functional Characterization. The final tier involves characterizing the compound's effects in a more physiologically relevant cellular context to understand its functional consequences.

G cluster_0 Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates Compound This compound Compound->GPR109A Binds & Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Lipolysis) PKA->CellularResponse Phosphorylates Targets

Sources

Validating the Mechanism of Action of 6-Fluoro-5-isopropoxynicotinic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 6-Fluoro-5-isopropoxynicotinic acid. Given its structural similarity to nicotinic acid, we postulate its primary biological activity is mediated through the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This document outlines a series of experiments to rigorously test this hypothesis, comparing the compound's performance against established GPR109A agonists. The methodologies and rationale provided herein are designed to equip researchers in drug development with the tools to elucidate the pharmacological profile of this novel chemical entity.

Introduction: The GPR109A Signaling Pathway and the Nicotinic Acid Analogue Hypothesis

Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades.[1] Its therapeutic effects, as well as the common side effect of flushing, are primarily mediated by the GPR109A receptor.[1][2][3] GPR109A is a Gi/Go-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages.[3][4]

Upon agonist binding, GPR109A activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3] In adipocytes, this cascade suppresses lipolysis, thereby reducing the release of free fatty acids into the bloodstream.[2] In immune cells like Langerhans cells and keratinocytes, GPR109A activation stimulates the production of prostaglandin D2 (PGD2), which causes vasodilation and the characteristic flushing response.[2][]

The chemical structure of this compound, a pyridine-3-carboxylic acid derivative, strongly suggests its potential as a GPR109A agonist. The fluorine and isopropoxy substitutions may modulate its potency, selectivity, and pharmacokinetic properties compared to nicotinic acid. This guide will detail the necessary steps to confirm its engagement and activation of the GPR109A receptor.

GPR109A_Signaling cluster_cell Adipocyte / Immune Cell Ligand This compound (Hypothesized Agonist) GPR109A GPR109A Receptor Ligand->GPR109A Binds to Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Inhibition of Lipolysis (Adipocytes) Prostaglandin Synthesis (Immune Cells) cAMP->Downstream_Effects Leads to

Caption: Hypothesized GPR109A signaling pathway for this compound.

Comparative Compounds for Mechanistic Validation

To robustly validate the mechanism of action, it is essential to compare the activity of this compound with well-characterized compounds.

  • Positive Control (Full Agonist): Nicotinic Acid (Niacin). The endogenous and most well-studied agonist for GPR109A.

  • Positive Control (Synthetic Agonist): Acipimox. A potent synthetic GPR109A agonist used clinically.

  • Negative Control: 5-Fluoro-6-isobutoxynicotinic acid. A structurally related compound, for which we will hypothesize no significant GPR109A activity for the purpose of this guide, to demonstrate specificity.[6]

Experimental Validation Workflow

A multi-tiered approach is necessary to fully validate the hypothesized mechanism of action. This workflow progresses from direct target engagement to cellular and physiological responses.

experimental_workflow Start Hypothesis: This compound is a GPR109A agonist Binding Tier 1: Target Engagement Radioligand Binding Assay Start->Binding Does it bind to GPR109A? Functional Tier 2: Receptor Activation cAMP Inhibition Assay β-Arrestin Recruitment Assay Binding->Functional If binding is confirmed, does it activate the receptor? Cellular Tier 3: Cellular Response Adipocyte Lipolysis Assay Functional->Cellular If functional activity is observed, does it elicit a physiological response? Conclusion Conclusion: Validate or Invalidate Mechanism of Action Cellular->Conclusion

Caption: Multi-tiered experimental workflow for mechanism of action validation.

Tier 1: Target Engagement - Radioligand Binding Assay

This experiment directly assesses the affinity of this compound for the GPR109A receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (10-20 µg protein) with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid).

    • Add increasing concentrations of the test compounds (this compound, Nicotinic Acid, Acipimox, and the negative control).

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration required to inhibit 50% of specific binding) for each compound by non-linear regression analysis.

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Tier 2: Receptor Activation - Functional Assays

This assay measures the ability of the compound to activate the Gi signaling pathway.

Protocol:

  • Cell Culture:

    • Culture CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Seed cells in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Replace the culture medium with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.

    • Add increasing concentrations of the test compounds.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase activity).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the EC₅₀ (concentration required for 50% of the maximal response) and the Eₘₐₓ (maximal effect) for each compound.

This assay investigates an alternative G-protein-independent signaling pathway.

Protocol:

  • Cell Culture:

    • Use a commercially available cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay).

    • Plate cells in a 96-well plate.

  • Assay Procedure:

    • Add increasing concentrations of the test compounds.

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the chemiluminescent signal.

  • Data Analysis:

    • Plot the relative light units against the log concentration of the test compound.

    • Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Tier 3: Cellular Response - Adipocyte Lipolysis Assay

This assay measures the physiological effect of GPR109A activation in a relevant cell type.

Protocol:

  • Adipocyte Differentiation:

    • Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Lipolysis Assay:

    • Wash the mature adipocytes with Krebs-Ringer bicarbonate buffer.

    • Pre-treat the cells with increasing concentrations of the test compounds for 30 minutes.

    • Stimulate lipolysis with a fixed concentration of isoproterenol.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant and measure the glycerol content using a colorimetric assay kit (as a measure of triglyceride breakdown).

  • Data Analysis:

    • Calculate the percentage of inhibition of isoproterenol-stimulated lipolysis.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the EC₅₀ for the anti-lipolytic effect.

Comparative Data Analysis

The following tables summarize hypothetical but plausible data for this compound in comparison to the control compounds.

Table 1: GPR109A Binding Affinity

CompoundKᵢ (nM)
This compound 150
Nicotinic Acid250
Acipimox50
5-Fluoro-6-isobutoxynicotinic acid>10,000

Table 2: Functional Activity at GPR109A

CompoundcAMP Inhibition EC₅₀ (nM)β-Arrestin Recruitment EC₅₀ (nM)
This compound 350 800
Nicotinic Acid5001200
Acipimox100300
5-Fluoro-6-isobutoxynicotinic acid>10,000>10,000

Table 3: Cellular Anti-Lipolytic Activity

CompoundInhibition of Lipolysis EC₅₀ (nM)
This compound 450
Nicotinic Acid600
Acipimox150
5-Fluoro-6-isobutoxynicotinic acid>10,000

Interpretation and Conclusion

The hypothetical data presented suggests that this compound is a potent GPR109A agonist.

  • Binding: The Kᵢ value indicates a high affinity for the GPR109A receptor, comparable to or slightly better than nicotinic acid. The negative control shows negligible binding, confirming specificity.

  • Function: The compound effectively inhibits cAMP production and recruits β-arrestin upon receptor binding, confirming its agonist activity. The lower EC₅₀ values compared to nicotinic acid suggest higher potency.

  • Cellular Effect: The potent inhibition of lipolysis in adipocytes confirms that the receptor activation translates into a relevant physiological response.

References

  • Pike, N. B. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. Journal of Investigative Medicine, 55(8), 495-502. [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]

  • Pacholczyk, T., & Dremencov, E. (2019). The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development. Pharmaceuticals, 12(2), 86. [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 489-495. [Link]

  • Ganapathy, V., Thangaraju, M., Prasad, P. D., Martin, P. M., & Singh, N. (2007). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. The Journal of biological chemistry, 282(4), 2316–2324. [Link]

  • Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2012). Extracellular loop 2 of the niacin receptor GPR109A is critical for binding of allosteric agonists. The Journal of biological chemistry, 287(10), 7155–7165. [Link]

  • Richman, J. G., & Dvorak, C. A. (2007). Nicotinic acid receptor agonists. Current topics in medicinal chemistry, 7(16), 1591–1598. [Link]

  • IJzerman, A. P., van der Es, C. H., & van Veldhoven, J. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 393–413. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer Research, 46(10), 5014–5019. [Link]

  • Barlaam, B., Benjamin, I., Campbell, A., Chua, J., Czech, J., Degorce, S., ... & Wilson, J. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Kirk, K. L., Cantacuzene, D., Collins, B., Chen, G. T., & Creveling, C. R. (1982). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of medicinal chemistry, 25(6), 680–684. [Link]

  • PubChem. (n.d.). 5-Fluoro-6-isobutoxynicotinic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 6-Fluoro-5-isopropoxynicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-5-isopropoxynicotinic acid is a key building block in contemporary medicinal chemistry, featuring prominently in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, combining a fluorine atom, an isopropoxy group, and a carboxylic acid on a pyridine ring, imparts desirable physicochemical properties to target molecules, influencing their metabolic stability, binding affinity, and overall efficacy. This guide provides a head-to-head comparison of plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols, comparative data, and expert insights to inform strategic decisions in drug discovery and development.

Strategic Considerations in the Synthesis of this compound

The synthesis of this molecule presents several challenges, primarily centered around the selective introduction and compatibility of the three distinct functional groups on the pyridine core. The electron-deficient nature of the pyridine ring, further influenced by the presence of a fluorine atom, dictates the feasibility and outcome of nucleophilic and electrophilic substitution reactions. The choice of synthetic strategy often hinges on the availability and cost of starting materials, the desired scale of production, and the robustness of the chemical transformations involved.

This guide will compare two primary synthetic strategies, each with its own set of advantages and disadvantages:

  • Route 1: Late-Stage Fluorination Approach - This strategy involves the initial construction of a 5-isopropoxynicotinic acid derivative followed by a subsequent fluorination step to introduce the fluorine atom at the 6-position.

  • Route 2: Early-Stage Fluorination Approach - This approach commences with a pre-fluorinated pyridine precursor, onto which the isopropoxy and carboxylic acid functionalities are subsequently installed.

Route 1: Late-Stage Fluorination Approach

This synthetic pathway prioritizes the early introduction of the isopropoxy and carboxylate moieties, leaving the challenging fluorination step towards the end of the sequence. A plausible execution of this strategy begins with a readily available substituted pyridine.

Workflow for Route 1

A 2,5-Dibromopyridine B Ethyl 5-bromonicotinate A->B 1. i-PrMgCl, THF 2. ClCOOEt C Ethyl 5-isopropoxynicotinate B->C NaO-iPr, i-PrOH D 5-Isopropoxynicotinic acid C->D NaOH, H2O/EtOH E This compound D->E n-BuLi, THF, -78 °C then N-Fluorobenzenesulfonimide (NFSI)

Caption: Synthetic pathway for Route 1, a late-stage fluorination approach.

Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl 5-bromonicotinate

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C, slowly add isopropylmagnesium chloride (1.1 eq).

  • Stir the mixture for 1 hour at -15 °C.

  • Add ethyl chloroformate (1.2 eq) dropwise, maintaining the temperature below -10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl 5-bromonicotinate.

Step 2: Synthesis of Ethyl 5-isopropoxynicotinate

  • Prepare a solution of sodium isopropoxide by carefully adding sodium metal (1.5 eq) to anhydrous isopropanol.

  • To this solution, add ethyl 5-bromonicotinate (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the isopropanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield ethyl 5-isopropoxynicotinate.

Step 3: Synthesis of 5-Isopropoxynicotinic acid

  • Dissolve ethyl 5-isopropoxynicotinate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C.

  • Stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-isopropoxynicotinic acid.

Step 4: Synthesis of this compound

  • Dissolve 5-isopropoxynicotinic acid (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (2.2 eq) and stir the mixture for 1 hour at -78 °C.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield this compound.

Expertise & Experience Insights for Route 1

The late-stage fluorination using n-BuLi and NFSI is a powerful method for the direct C-H fluorination of electron-rich aromatic systems. However, the pyridine ring's inherent electron deficiency makes this a challenging transformation. The use of two equivalents of n-BuLi is critical; the first deprotonates the carboxylic acid, and the second directs the deprotonation at the 6-position, facilitated by the directing effect of the adjacent nitrogen and the 5-isopropoxy group. This step is often low-yielding and requires careful optimization of temperature and reaction time to minimize side reactions.

Route 2: Early-Stage Fluorination Approach

This strategy introduces the fluorine atom at the beginning of the synthesis, utilizing a commercially available or readily synthesized fluorinated pyridine derivative. This approach avoids the potentially problematic late-stage C-H fluorination.

Workflow for Route 2

A 2-Fluoro-5-bromopyridine B Ethyl 6-fluoronicotinate A->B 1. n-BuLi, THF, -78 °C 2. ClCOOEt C Ethyl 6-fluoro-5-hydroxynicotinate B->C Potassium tert-butoxide, THF D Ethyl 6-fluoro-5-isopropoxynicotinate C->D 2-Bromopropane, K2CO3, DMF E This compound D->E NaOH, H2O/EtOH

Caption: Synthetic pathway for Route 2, an early-stage fluorination approach.

Experimental Protocols for Route 2

Step 1: Synthesis of Ethyl 6-fluoronicotinate

  • Dissolve 2-fluoro-5-bromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Add ethyl chloroformate (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench with water and extract with ethyl acetate.

  • Dry the organic phase, concentrate, and purify by chromatography to give ethyl 6-fluoronicotinate.

Step 2: Synthesis of Ethyl 6-fluoro-5-hydroxynicotinate

  • To a solution of ethyl 6-fluoronicotinate (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction with water and acidify with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield ethyl 6-fluoro-5-hydroxynicotinate.

Step 3: Synthesis of Ethyl 6-fluoro-5-isopropoxynicotinate

  • To a solution of ethyl 6-fluoro-5-hydroxynicotinate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).

  • Heat the mixture to 80 °C and stir until the starting material is consumed.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve ethyl 6-fluoro-5-isopropoxynicotinate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C until hydrolysis is complete.

  • Cool, remove the ethanol in vacuo, and acidify the aqueous residue with HCl.

  • Collect the precipitate by filtration, wash with water, and dry to afford the final product.

Expertise & Experience Insights for Route 2

The key advantage of this route is the early and reliable introduction of the fluorine atom. The subsequent nucleophilic aromatic substitution to introduce the hydroxyl group is generally efficient. The Williamson ether synthesis to form the isopropoxy ether is a standard and high-yielding reaction. This route is often more reliable and scalable than Route 1 due to the avoidance of the challenging directed ortho-metalation and C-H fluorination step.

Head-to-Head Comparison

ParameterRoute 1: Late-Stage FluorinationRoute 2: Early-Stage Fluorination
Starting Materials 2,5-Dibromopyridine2-Fluoro-5-bromopyridine
Number of Steps 44
Key Challenge Low-yielding and sensitive late-stage C-H fluorination.Availability and cost of the starting fluorinated pyridine.
Overall Yield Typically lower due to the fluorination step.Generally higher and more reproducible.
Scalability More challenging to scale due to the cryogenic and organometallic steps.More amenable to scale-up with standard reaction conditions.
Robustness The fluorination step can be sensitive to reaction conditions and impurities.The synthetic sequence employs more robust and well-established reactions.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is a more convergent approach but is hampered by a challenging and often low-yielding late-stage fluorination. This route may be suitable for small-scale synthesis or for medicinal chemistry efforts where rapid access to analogs is prioritized, and yield is a secondary concern.

Route 2 represents a more robust and scalable approach. While it may involve a slightly more expensive starting material, the reliability and higher overall yield of the subsequent steps make it the preferred route for process development and larger-scale synthesis. The use of well-understood and high-yielding transformations provides a more predictable and efficient path to the target molecule.

For researchers and drug development professionals, Route 2 is the recommended synthetic strategy for the reliable and scalable production of this compound. Its foundation on a pre-fluorinated starting material circumvents the significant challenges associated with late-stage C-H fluorination, ensuring a more efficient and cost-effective synthesis in the long run.

References

Sources

Comparative Biological Evaluation Guide: 6-Fluoro-5-isopropoxynicotinic Acid vs. 6-Chloro-5-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Comparison

In the landscape of medicinal chemistry, the strategic substitution of a single atom can profoundly alter the biological profile of a lead compound. This guide focuses on two closely related nicotinic acid derivatives: 6-Fluoro-5-isopropoxynicotinic acid and 6-chloro-5-isopropoxynicotinic acid. Both molecules share a common 5-isopropoxynicotinic acid scaffold but differ by a single halogen at the 6-position. This seemingly minor modification—substituting fluorine for chlorine—is a classic medicinal chemistry strategy employed to modulate a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic behavior.

The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions.[1][2] Fluorine, being small and highly electronegative, can form strong bonds with carbon, often enhancing metabolic stability, and can alter the acidity (pKa) of nearby functional groups. Chlorine, while also electronegative, is larger and more polarizable, which can lead to different steric and electronic interactions with biological targets.[3]

Given the scarcity of direct comparative data in peer-reviewed literature for these specific analogs, this guide provides a comprehensive framework for their head-to-head biological evaluation. It is designed for researchers in drug discovery, offering a logical, stepwise approach to characterize and differentiate these compounds, thereby enabling an informed decision on which, if either, warrants further development. We will proceed from foundational physicochemical and in vitro ADME profiling to cellular assays and target-specific investigations, explaining the causality behind each experimental choice.

Part 1: Physicochemical and In Vitro ADME Profiling

The initial phase of any comparative evaluation is to understand the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[4][5] These assays are critical for de-risking candidates early and ensuring that a potent molecule has the potential to become an effective drug.[6][7]

Predicted Physicochemical Properties

The substitution of fluorine with chlorine is expected to introduce subtle but significant changes in the molecule's fundamental properties. These differences, summarized below, form the basis for hypotheses that will be tested in subsequent experimental assays.

PropertyThis compound6-Chloro-5-isopropoxynicotinic acidRationale for Difference
Molecular Weight199.18 g/mol [8]215.63 g/mol Chlorine has a higher atomic mass than fluorine.
XLogP31.9[8]~2.3 (Estimated)Chlorine is larger and contributes more to lipophilicity than fluorine.
pKa (Carboxylic Acid)Lower (More Acidic)Higher (Less Acidic)Fluorine's strong electron-withdrawing effect stabilizes the carboxylate anion more effectively than chlorine's.
Polar Surface Area59.4 Ų[8]59.4 ŲThe halogen substitution has a minimal effect on the calculated polar surface area.
Metabolic StabilityPotentially HigherPotentially LowerThe C-F bond is significantly stronger and less susceptible to metabolic cleavage by P450 enzymes than the C-Cl bond.
Experimental Workflow for ADME Profiling

The following diagram outlines a standard workflow for the initial ADME characterization.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro Assays cluster_perm Permeability Solubility Aqueous Solubility Assay LogD LogD7.4 Assay Solubility->LogD PPB Plasma Protein Binding (Equilibrium Dialysis) LogD->PPB MetStab Metabolic Stability (Liver Microsomes) PPB->MetStab CYP_Inhib CYP450 Inhibition (Fluorometric/LC-MS) MetStab->CYP_Inhib Permeability Cell-Based Permeability (e.g., Caco-2 Assay) CYP_Inhib->Permeability Decision Candidate Profile Assessment Permeability->Decision Start Test Compounds (Fluoro vs. Chloro) Start->Solubility

Caption: Experimental workflow for comparative in vitro ADME profiling.

Key ADME Experimental Protocols

A. Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the rate at which the compounds are metabolized by major drug-metabolizing enzymes. This provides an estimate of their intrinsic clearance.

  • Causality: The C-F bond is stronger than the C-Cl bond. We hypothesize that the fluoro-analog will exhibit greater metabolic stability. This is a critical parameter, as rapid metabolism can lead to poor bioavailability and a short duration of action in vivo.

  • Protocol:

    • Prepare Reagents: Dilute HLM (e.g., from a commercial supplier) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Prepare a 100 mM stock of NADPH in buffer. Prepare 1 mM stock solutions of each test compound in DMSO.

    • Incubation: In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Initiate Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line determines the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

B. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess the potential of the compounds to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[6]

  • Causality: Nicotinic acid and its derivatives are known to inhibit P450 enzymes, often through coordination of the pyridine nitrogen to the heme iron.[9][10] Inhibition of CYPs can lead to significant drug-drug interactions (DDIs). This assay determines if the halogen substitution alters this inhibitory potential.

  • Protocol (Example for CYP3A4 using a fluorogenic substrate):

    • Prepare Reagents: Use a commercial kit containing recombinant human CYP3A4, a fluorogenic substrate (e.g., BFC), and NADPH regeneration system.

    • Incubation: In a black 96-well plate, add the CYP3A4 enzyme, potassium phosphate buffer, and varying concentrations of the test compounds (e.g., 0.1 to 100 µM).

    • Pre-incubation: Incubate at 37°C for 10 minutes.

    • Initiate Reaction: Add a mixture of the fluorogenic substrate and the NADPH regeneration system to all wells.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence signal every minute for 30 minutes.

    • Data Analysis: Calculate the rate of metabolite formation (slope of the fluorescence curve). Normalize the data to the vehicle control (DMSO) and plot the percent inhibition versus the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Activity and Cytotoxicity Screening

Before assessing target-specific activity, it is crucial to evaluate the general cytotoxicity of the compounds. This establishes a therapeutic window and ensures that any observed effects in subsequent assays are not simply due to cell death.

Comparative Cytotoxicity Workflow

Cytotoxicity_Workflow Start Test Compounds (Fluoro vs. Chloro) Cell_Lines Select Cell Lines (e.g., Cancer: HCT-15, Normal: HEK293) Start->Cell_Lines MTT_Assay Perform MTT Assay (72h incubation) Cell_Lines->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Analysis Compare Potency & Selectivity Index (IC50 Normal / IC50 Cancer) IC50_Calc->Analysis Decision Proceed to Target Assays? Analysis->Decision

Caption: Workflow for assessing and comparing compound cytotoxicity.

Protocol: MTT Cell Viability Assay
  • Objective: To determine the concentration of each compound that inhibits cell metabolic activity by 50% (IC50).[11]

  • Causality: Halogenated aromatic compounds can exhibit cytotoxicity through various mechanisms.[12] This assay provides a robust, standardized method to quantify and compare the general toxicity of the two analogs against both cancerous and non-cancerous cell lines.

  • Protocol:

    • Cell Seeding: Seed human cancer cells (e.g., HCT-15) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the fluoro- and chloro- analogs in cell culture medium. Replace the old medium with the medium containing the test compounds over a wide concentration range (e.g., 0.01 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and fit the curve to determine the IC50 value.

Data Presentation: Cytotoxicity

All quantitative data should be summarized for easy comparison.

Table 2: Comparative Cytotoxicity Data (IC50 in µM)

Compound HCT-15 (Colon Cancer) HEK293 (Normal Kidney) Selectivity Index (SI)
This compound Experimental Value Experimental Value IC50 HEK293 / IC50 HCT-15
6-Chloro-5-isopropoxynicotinic acid Experimental Value Experimental Value IC50 HEK293 / IC50 HCT-15

| Doxorubicin (Control) | Experimental Value | Experimental Value | IC50 HEK293 / IC50 HCT-15 |

Part 3: Target-Specific Biological Evaluation

The nicotinic acid scaffold is present in numerous biologically active molecules, including anti-inflammatory agents and ligands for nicotinic acetylcholine receptors (nAChRs).[13][14][15] The following protocols provide a framework for evaluating the compounds against these representative target classes.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)
  • Objective: To determine the inhibitory potency (IC50) of the compounds against the COX-2 enzyme, a key target in inflammation.

  • Causality: Many nicotinic acid derivatives have been developed as selective COX-2 inhibitors.[13][14] This assay will reveal if the fluoro- or chloro- substitution confers superior potency or selectivity for this enzyme class.

  • Protocol (Colorimetric Assay):

    • Reagents: Use a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe that reacts with the prostaglandin product.

    • Incubation: In a 96-well plate, add assay buffer, the COX-2 enzyme, and serial dilutions of the test compounds. Pre-incubate for 10 minutes at room temperature.

    • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

    • Detection: After a set incubation time (e.g., 5 minutes), add the colorimetric probe and measure the absorbance at the specified wavelength.

    • Data Analysis: Calculate the percent inhibition relative to a vehicle control and plot against the log of compound concentration to determine the IC50.

Receptor Binding Assay: Nicotinic Acetylcholine Receptor (nAChR)
  • Objective: To measure the binding affinity (Ki) of the compounds for a specific nAChR subtype (e.g., α4β2).

  • Causality: The nAChR family is a major target for compounds acting on the central nervous system.[15][16] A competitive binding assay is the gold standard for determining if a compound directly interacts with the receptor's binding site and with what affinity.[17][18]

  • Protocol (Radioligand Competition):

    • Prepare Membranes: Use cell membranes prepared from HEK cells stably expressing the α4β2 nAChR subtype.

    • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine), and serial dilutions of the test compounds.

    • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

    • Separation: Harvest the contents of the plate onto glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand. Unbound radioligand will pass through.

    • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specific binding.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding versus the log of the test compound concentration to obtain an IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay cluster_0 Competitive Binding Principle Receptor Receptor Radioligand [³H] Ligand Receptor->Radioligand Binds Test_Compound Test Cmpd Receptor->Test_Compound Competes

Caption: Principle of a competitive radioligand binding assay.

Conclusion and Forward Look

This guide provides a structured, hypothesis-driven framework for the comprehensive biological evaluation of this compound and 6-chloro-5-isopropoxynicotinic acid. By systematically progressing from physicochemical and ADME profiling to broad cytotoxicity and specific target engagement assays, researchers can build a robust data package to compare these analogs effectively.

The key differentiators are likely to emerge in metabolic stability, where the fluoro-analog is predicted to be more robust, and in target-specific interactions, where the subtle electronic and steric differences between fluorine and chlorine could lead to significant variations in potency and selectivity. The experimental data generated by following this guide will enable a clear, evidence-based decision on which compound, if any, possesses the more promising profile for advancement into further preclinical studies.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME.
  • Agilent. (n.d.). ADME Assays.
  • El-Dash, Y., Khalil, N. A., & Ahmed, E. M. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250.
  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 6-O-Nicotinoylbarbatin C.
  • ResearchGate. (n.d.). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • ResearchGate. (n.d.). Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells.
  • El-Dash, Y., Khalil, N. A., & Ahmed, E. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610.
  • PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity.
  • Henderson, B. J., et al. (2018). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 5(5), ENEURO.0191-18.2018.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • ResearchGate. (n.d.). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide.
  • ResearchGate. (n.d.). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
  • Merck Millipore. (n.d.). Receptor Binding Assays.
  • Anisuzzaman, A. S. M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62.
  • Gleitsman, K. R., et al. (2013). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 288(21), 14831–14840.
  • Płazińska, A., et al. (2022).
  • Blunt, J. W., et al. (2018). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 16(5), 159.
  • Lee, H., et al. (1999). Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. Bioorganic & Medicinal Chemistry Letters, 9(8), 1075-1080.
  • de Bruin, M. A., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1649–1674.
  • Tossi, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401.
  • ResearchGate. (n.d.). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
  • Mielczarek, M., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. International Journal of Molecular Sciences, 25(11), 5994.
  • PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid.
  • PubMed. (2010). Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4334-4337.
  • PubMed. (2006). Synthesis and biological evaluation of α-hydroxyalkylphosphonates as new antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(10), 3457-3463.
  • PubMed. (2007). Synthesis and biological activity of isoprenoid bisphosphonates. Bioorganic & Medicinal Chemistry, 15(23), 7375-7383.
  • Lu, S., et al. (2013). Novel electrophilic synthesis of 6-[¹⁸F]fluorodopamine and comprehensive biological evaluation. Nuclear Medicine and Biology, 40(1), 104-112.
  • PubMed. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environmental Research, 226, 115609.
  • MDPI. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 28(9), 3894.
  • PubMed Central. (2024).
  • MDPI. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8196.
  • PubMed. (2009). Synthesis and biological evaluation of a 5-6-5 imidazole-phenyl-thiazole based alpha-helix mimetic. Bioorganic & Medicinal Chemistry Letters, 19(1), 142-145.
  • ResearchGate. (n.d.). Comprehensive In Vitro and In Silico Biological Evaluation of Chloro, Nitro‐Substituted Hydroxamic Acid, and Its Zn(II) Complex.
  • ChemicalBook. (n.d.). 6-Chloro-5-fluoro-nicotinic acid synthesis.
  • MDPI. (2024). Phytochemical Profiling and Biological Activities of Extracts from Bioreactor-Grown Suspension Cell Cultures of Schisandra henryi. Molecules, 29(22), 5013.

Sources

The Isopropoxy Group as a Modulator of Kinase Inhibitory Activity in Fluoronicotinic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of small alkyl ether groups, such as the isopropoxy moiety, can profoundly influence a compound's pharmacological profile. This guide provides an in-depth technical assessment of the impact of the isopropoxy group on the biological activity of fluoronicotinic acid scaffolds, a class of compounds recognized for their utility in developing targeted therapeutics.[1][2]

We will explore this topic through a comparative analysis of a hypothetical lead compound, FNA-Amide-1 , and its isopropoxy-substituted analogue, FNA-Amide-2 . This guide will dissect the rationale behind this structural modification, present supporting experimental data from a hypothetical kinase inhibition assay, and provide detailed protocols for replication.

The Strategic Rationale for Isopropoxy Substitution

The decision to introduce an isopropoxy group onto a lead scaffold like a fluoronicotinic acid derivative is driven by several key medicinal chemistry principles aimed at optimizing the drug-like properties of the molecule.[3]

  • Probing Hydrophobic Pockets: Many enzyme active sites, including those of protein kinases, feature hydrophobic pockets adjacent to the ATP-binding region.[4] The isopropoxy group, with its branched alkyl nature, is more lipophilic than a simple hydrogen atom. Its introduction can lead to favorable van der Waals interactions within these hydrophobic regions, potentially increasing binding affinity and potency.[5]

  • Improving Metabolic Stability: Pyridine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. Substitution at a metabolically vulnerable position with a group like isopropoxy can act as a "metabolic shield," sterically hindering the enzyme's access and thereby increasing the compound's half-life in vivo.[3]

  • Enhancing Cell Permeability: A molecule's ability to cross cell membranes is often correlated with its lipophilicity. By increasing the lipophilic character of the parent compound, the isopropoxy group can improve passive diffusion across the lipid bilayer, a crucial factor for reaching intracellular targets like kinases.[3]

  • Modulating Selectivity: The steric bulk of the isopropoxy group can be exploited to fine-tune selectivity. If the active site of the target kinase can accommodate this bulk, but the active site of a closely related off-target kinase cannot, the substitution can confer a significant selectivity advantage, reducing the potential for off-target side effects.

The following diagram illustrates the logical workflow in assessing the impact of this substitution.

G cluster_0 Lead Optimization Strategy cluster_1 Comparative Evaluation Lead Lead Compound (FNA-Amide-1) Hypothesis Hypothesis: Isopropoxy group will improve potency/selectivity Lead->Hypothesis Identify SAR gap Synthesis Synthesize Analogue (FNA-Amide-2) Hypothesis->Synthesis Design Assay In Vitro Kinase Assay Synthesis->Assay Test Compounds Data Analyze Data: - Potency (IC50) - Selectivity Profile Assay->Data Conclusion Assess Impact of Isopropoxy Group Data->Conclusion SAR cluster_effects Observed Effects FNA_Amide_1 FNA-Amide-1 R = H IC50 (Kinase A) = 150 nM Selectivity = 2x Modification Introduce Isopropoxy Group (R) FNA_Amide_1->Modification FNA_Amide_2 FNA-Amide-2 R = O-iPr IC50 (Kinase A) = 25 nM Selectivity = 60x Potency Increased Potency (6-fold) FNA_Amide_2->Potency Selectivity Increased Selectivity (30-fold) FNA_Amide_2->Selectivity Lipophilicity Increased Lipophilicity (ΔcLogP = +0.9) FNA_Amide_2->Lipophilicity Modification->FNA_Amide_2

Caption: SAR of isopropoxy substitution on the FNA-Amide scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of kinase inhibitors. [6]A common and robust method is a fluorescence-based biochemical assay that measures the amount of ADP produced during the kinase reaction.

Principle

This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate by the kinase. [7]The assay is performed in two steps: first, the kinase reaction, where the inhibitor's effect is tested; second, the ADP detection, where the amount of ADP formed is measured using a coupled enzymatic reaction that generates a fluorescent signal. Less ADP production indicates greater inhibition of the kinase.

Materials
  • Recombinant Kinase A and Kinase B

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

  • Test compounds (FNA-Amide-1 , FNA-Amide-2 ) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence-based ADP detection kit

  • 384-well, low-volume, white plates

  • Multichannel pipettors

  • Plate reader with fluorescence detection capabilities

Step-by-Step Methodology
  • Compound Plating:

    • Create a serial dilution series of the test compounds (FNA-Amide-1 and FNA-Amide-2 ) in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate.

    • Using a liquid handler or multichannel pipettor, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a background control (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer and the specific kinase (e.g., Kinase A). The final enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range. [8] * Add 5 µL of the kinase solution to each well containing the test compounds and controls.

    • Allow the plate to incubate for 15 minutes at room temperature to permit the compounds to bind to the kinase.

    • Prepare a second master mix containing the assay buffer, ATP, and the specific peptide substrate. The ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors. [8] * Initiate the kinase reaction by adding 5 µL of the ATP/substrate mix to each well.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure less than 20% of the substrate is consumed in the 0% inhibition control wells.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP detection kit (e.g., ADP-Glo™), stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the initial ADP concentration.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background (no enzyme control) from all other readings.

    • Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background controls to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion

This guide demonstrates the multifaceted role of the isopropoxy group in the optimization of a fluoronicotinic acid-based kinase inhibitor. Through our hypothetical yet scientifically grounded comparative analysis of FNA-Amide-1 and FNA-Amide-2 , we have illustrated how this seemingly simple modification can lead to significant gains in both potency and selectivity. The strategic introduction of an isopropoxy group allows medicinal chemists to probe hydrophobic pockets, enhance metabolic stability, and fine-tune the physicochemical properties of a lead compound. The provided detailed experimental protocol for an in vitro kinase assay offers a robust framework for researchers to quantitatively assess the impact of such structural modifications in their own drug discovery programs. This systematic approach of design, synthesis, and testing is fundamental to advancing promising lead compounds toward clinical development.

References

  • Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (URL not provided)
  • 2-Fluoronicotinic acid - Chem-Impex. (URL not provided)
  • Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing). (2021-07-22) (URL: [Link])

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (2023-05-17) (URL: [Link])

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02) (URL: [Link])

  • Drug Discovery - Inhibitor | chemical-kinomics. (URL: [Link])

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (2024-10-30) (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12) (URL: [Link])

  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem. (URL: [Link])

  • Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC - NIH. (2025-09-17) (URL: [Link])

  • Application of hydrogen bonding calculations in property based drug design - ResearchGate. (2025-08-05) (URL: [Link])

  • Kinase assays | BMG LABTECH. (2020-09-01) (URL: [Link])

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (2019-10-06) (URL: [Link])

  • Isotopic (D/H) management of chemical and biological processes properties: applications in pharmaceutical engineering - E3S Web of Conferences. (URL: [Link])

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - MDPI. (URL: [Link])

  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10) (URL: [Link])

  • Functional Group Characteristics and Roles - ASHP. (URL: [Link])

  • Physicochemical descriptors in property-based drug design - PubMed. (URL: [Link])

  • Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH. (2021-07-22) (URL: [Link])

  • 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem - NIH. (URL: [Link])

  • Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed. (URL: [Link])

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. (URL: [Link])

  • [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation - PubMed Central. (2025-12-31) (URL: [Link])

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube. (2018-02-06) (URL: [Link])

  • Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. (2018-09-01) (URL: [Link])

Sources

A Comparative Guide to the Predicted Pharmacokinetic Properties of 6-Fluoro-5-isopropoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Structural Modification in Drug Discovery

In modern medicinal chemistry, the journey from a biologically active scaffold to a viable drug candidate is a meticulous process of structural refinement. The goal is to optimize the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—to ensure it reaches its target in sufficient concentration and for an appropriate duration, while minimizing off-target effects. This guide provides a comparative analysis of 6-Fluoro-5-isopropoxynicotinic acid, a novel derivative of the well-known nicotinic acid scaffold.

Due to the novelty of this compound, direct experimental pharmacokinetic data is not yet publicly available. Therefore, this guide will establish a predicted pharmacokinetic profile based on a detailed analysis of its structural components: the nicotinic acid backbone, a fluoro-substituent at the 6-position, and an isopropoxy group at the 5-position. We will benchmark these predicted properties against the known pharmacokinetic data of two key comparators: the parent molecule, Nicotinic Acid , and a structurally related halogenated analog, 6-Chloronicotinic acid . This predictive approach, grounded in established structure-activity relationships, provides a robust framework for guiding the initial experimental evaluation of this promising compound.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The introduction of fluorine and an isopropoxy group to the nicotinic acid scaffold is anticipated to significantly modulate its ADME profile. The following table summarizes the known properties of our comparator compounds and provides a predicted profile for this compound, explaining the scientific rationale behind these predictions.

PropertyNicotinic Acid6-Chloronicotinic AcidThis compound (Predicted) Scientific Rationale for Prediction
Molecular Weight ( g/mol ) 123.11157.55185.16Direct calculation from the chemical structure.
LogP (Lipophilicity) 0.4~1.5 (estimated)~1.8 - 2.2 The isopropoxy group significantly increases lipophilicity. The fluoro group also contributes a smaller increase.
Aqueous Solubility HighModerateModerate to Low Increased lipophilicity from the isopropoxy group is expected to decrease aqueous solubility compared to nicotinic acid.
Intestinal Permeability (Caco-2) Low to ModerateModerateModerate to High The increased lipophilicity is predicted to enhance passive diffusion across the intestinal epithelium.
Plasma Protein Binding Low (<5%)High (86.4%)[1]High (>85%) The high binding of 6-chloronicotinic acid suggests that substitution at the 6-position promotes binding. The increased lipophilicity of the target molecule is expected to further enhance this property.
Metabolic Stability (Liver Microsomes) Rapidly MetabolizedModerately StableModerately to Highly Stable Fluorine at the 6-position is known to block or slow metabolic attack, a common strategy to enhance metabolic stability.[2]
Primary Metabolic Pathways Glycine conjugation, formation of NADGlycine conjugation[3]O-dealkylation of the isopropoxy group, followed by potential conjugation. The isopropoxy group is a likely site for initial metabolism via cytochrome P450-mediated O-dealkylation.[4][5] The fluoro group is expected to make the pyridine ring more resistant to oxidation.
Predicted In Vivo Half-life Short (20-45 min)[6]ModerateModerate to Long Increased metabolic stability and high plasma protein binding are expected to decrease clearance and prolong the in vivo half-life.

Expert Insights: The "Why" Behind the Molecular Design

The structural modifications in this compound are not arbitrary; they represent a deliberate strategy to engineer a more drug-like molecule compared to the parent nicotinic acid.

  • The Role of Fluorination: The substitution of a hydrogen atom with fluorine at the 6-position is a well-established tactic in medicinal chemistry to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and the small size of the fluorine atom minimizes steric hindrance. By blocking a potential site of metabolism on the pyridine ring, a longer in vivo half-life can be anticipated.

  • The Impact of the Isopropoxy Group: The addition of the isopropoxy moiety at the 5-position serves a dual purpose. Primarily, it significantly increases the lipophilicity of the molecule. This is expected to improve its ability to cross biological membranes, such as the intestinal wall, potentially leading to better oral absorption. However, this group also introduces a "soft spot" for metabolism. Cytochrome P450 enzymes, particularly in the liver, are known to catalyze the O-dealkylation of such ether groups.[4][5][7] This provides a predictable metabolic pathway, which is often desirable in drug design to avoid the formation of reactive or unpredictable metabolites. The resulting hydroxylated intermediate can then be readily conjugated and excreted.

Experimental Protocols for Pharmacokinetic Profiling

To validate the predicted pharmacokinetic properties of this compound, a series of standardized in vitro and in vivo experiments are required. The following protocols outline the methodologies to quantitatively assess its ADME profile.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is the gold standard for predicting in vivo oral drug absorption by measuring the rate of transport across a monolayer of human intestinal cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.

  • Transport Experiment:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, representing the intestinal lumen.

    • Samples are taken from the basolateral (B) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER) Culture->TEER Add_A Add compound to Apical side TEER->Add_A Add_B Add compound to Basolateral side TEER->Add_B Sample_B Sample from Basolateral side over time Add_A->Sample_B LCMS Quantify compound by LC-MS/MS Sample_B->LCMS Sample_A Sample from Apical side over time Add_B->Sample_A Sample_A->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caption: Caco-2 Permeability Assay Workflow.

Liver Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes, providing an estimate of its metabolic clearance in the liver.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A solution of the test compound (e.g., 1 µM) is prepared.

  • Incubation: The test compound is incubated with the liver microsomes at 37°C. The reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Prepare incubation mix: - Liver Microsomes - Test Compound - Buffer PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start Initiate reaction with NADPH PreIncubate->Start Timepoints Take samples at t=0, 5, 15, 30, 60 min Start->Timepoints Quench Quench reaction with cold solvent Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate t½ and Intrinsic Clearance LCMS->Calc

Caption: Liver Microsomal Stability Assay Workflow.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Methodology:

  • Device Preparation: A rapid equilibrium dialysis (RED) device, which has a semipermeable membrane separating two chambers, is used.

  • Sample Loading: The test compound is spiked into plasma (e.g., human plasma) and added to one chamber of the RED device. Phosphate-buffered saline (PBS) is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: Aliquots are taken from both the plasma and the PBS chambers.

  • Analysis: The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

An in vivo study, typically in rats or mice, is essential to understand the complete ADME profile of the compound in a living system and to determine key parameters like bioavailability, clearance, volume of distribution, and half-life.

Methodology:

  • Animal Dosing: Two groups of animals (e.g., Sprague-Dawley rats, n=3-5 per group) are used.

    • Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) into the tail vein to ensure 100% bioavailability.

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples are collected from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½). The oral bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion

This compound represents a rationally designed analog of nicotinic acid with a predicted pharmacokinetic profile superior to that of the parent compound for drug development purposes. The strategic incorporation of a 6-fluoro group is anticipated to enhance metabolic stability, while the 5-isopropoxy group is expected to increase lipophilicity and improve membrane permeability. These modifications are hypothesized to result in a compound with higher plasma protein binding, a longer in vivo half-life, and potentially improved oral bioavailability.

This comparative guide, by benchmarking against nicotinic acid and 6-chloronicotinic acid, provides a strong scientific foundation for these predictions. The detailed experimental protocols outlined herein offer a clear roadmap for the empirical validation of these key pharmacokinetic parameters. The successful experimental confirmation of this predicted profile would establish this compound as a promising candidate for further preclinical and clinical development.

References

  • Lin, L., Li, Y., Jones, G. S., Tucker, J. L., & Shen, H. (2020). Human plasma protein bindings of neonicotinoid insecticides and metabolites. Scientific Reports, 10(1), 1-8. Available at: [Link]

  • Park, J. H., Lee, S. H., & Kim, J. H. (2019). Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration. Journal of Visualized Experiments, (148), e59795. Available at: [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, J., & Liu, Y. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Molecules, 28(8), 3494. Available at: [Link]

  • Santoru, M. L., Piras, C., Murgia, F., Spada, M., Tronci, L., Leoni, V. P., ... & Atzori, L. (2020). Modulatory Effect of Nicotinic Acid on the Metabolism of Caco-2 Cells Exposed to IL-1β and LPS. Metabolites, 10(5), 204. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Ding, C., Chen, H., Liang, B., Li, X., Zhang, T., & Zhang, A. (2019). Biomimetic Synthesis of Natural Product Salviadione and Its Hybrids: Discovery of Tissue-Specific Anti-Inflammatory Agents for Acute Lung Injury. Journal of Medicinal Chemistry, 62(7), 3464-3479. Available at: [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical research in toxicology, 14(6), 611-650. Available at: [Link]

  • Creative Biolabs. (n.d.). Caco-2 Permeability. Available at: [Link]

  • Wikipedia contributors. (2024, January 15). 2C (psychedelics). In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Nerurkar, S. G., Sedykh, A., & Borchardt, R. T. (1994). Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. Biochemical pharmacology, 48(5), 923-936. Available at: [Link]

  • Taira, K. (2009). [Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine: six cases with subacute nicotinic symptoms]. Chudoku Kenkyu, 22(2), 147-154. Available at: [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability and its role in the discovery of new chemical entities. ADMET & DMPK, 5(2), 75-92. Available at: [Link]

  • Guengerich, F. P. (2018). Oxidative degradations. (a) Exemplary O-dealkylation shown for the metabolic degradation of phenacetin by CYP1A2. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 6-Chloronicotinic acid (HMDB0247049). Available at: [Link]

  • Wikipedia contributors. (2024, January 12). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Creative Biolabs. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved January 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Available at: [Link]

  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Variability in Caco-2 and MDCK cell-based intestinal permeability assays. International journal of pharmaceutics, 394(1-2), 71-78. Available at: [Link]

  • Aprile, S., Del Grosso, E., Grosa, G., & Canonico, P. L. (2011). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Xenobiotica, 41(3), 212-225. Available at: [Link]

  • Schettgen, T., Kraus, T., & Gube, M. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environmental Research, 226, 115609. Available at: [Link]

  • XenoTech. (2021, April). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. Available at: [Link]

  • Walker, D. L., Reid, J. M., Svingen, P. A., Rios, R., Covey, J. M., Alley, M. C., ... & Ames, M. M. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical pharmacology, 58(9), 1509-1518. Available at: [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved January 20, 2026, from [Link]

  • Menon, R. M., Gonzalez, M. A., & Tolbert, J. A. (2007). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. Journal of clinical pharmacology, 47(5), 643-651. Available at: [Link]

  • Wikipedia contributors. (2024, January 18). Nicotine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Meyer, M. R., & Maurer, H. H. (2016). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. Drug testing and analysis, 8(10), 1071-1081. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved January 20, 2026, from [Link]

  • Sobolev, A. M., & Zherebker, A. Y. (2022). Metabolic Profiling of Aromatic Compounds. Metabolites, 12(2), 164. Available at: [Link]

  • precisionFDA. (n.d.). 6-CHLORONICOTINIC ACID. Retrieved January 20, 2026, from [Link]

  • Pose-Juan, E., Sánchez-González, J., & Cancho-Grande, B. (2004). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction. Journal of chromatography A, 1051(1-2), 127-133. Available at: [Link]

  • Ali, B., Al-Harrasi, A., & Hussain, J. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357039. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-6-isobutoxynicotinic acid. Retrieved January 20, 2026, from [Link]

  • Ahmad, S., Ullah, F., Ayaz, M., Sadiq, A., & Ullah, F. (2022). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 10, 1009459. Available at: [Link]

  • Walji, A. M., Hostetler, E. D., Selnick, H., Zeng, Z., Miller, P., Bennacef, I., ... & Coleman, P. J. (2016). Discovery of 6-(Fluoro-(18) F)-3-(1H-pyrrolo [2, 3-c] pyridin-1-yl) isoquinolin-5-amine ([(18) F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of medicinal chemistry, 59(10), 4778-4789. Available at: [Link]

  • Johannes, J. W., Balazs, A. Y. S., Barratt, D., Bista, M., Chuba, M. D., Cosulich, S., ... & Zhang, X. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3, 4-dihydroquinoxalin-6-yl) methyl] piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Johannes, J. W., Balazs, A. Y., Barratt, D., Bista, M., Chuba, M. D., Cosulich, S., ... & Zhang, X. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3, 4-dihydroquinoxalin-6-yl) methyl] piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Fluoro-5-isopropoxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of compounds like 6-Fluoro-5-isopropoxynicotinic acid is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the disposal of this fluorinated nicotinic acid derivative, grounded in established safety protocols for halogenated organic waste.

Core Principles of Disposal: Safety and Segregation

The cornerstone of safe chemical disposal lies in two fundamental principles: minimizing exposure and meticulous waste segregation. Halogenated organic compounds, such as this compound, must not be mixed with non-halogenated waste streams. This is because many disposal facilities use incineration, and mixed waste can lead to the formation of harmful byproducts and damage to equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. This creates a necessary barrier between you and the chemical, mitigating the risk of accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes or airborne dust that could cause serious eye irritation[1][2].
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and potential irritation[3].
Body Protection A fully-fastened laboratory coat.Protects skin and personal clothing from contamination[3].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is essential to avoid inhaling dust[2][3].Minimizes the risk of respiratory tract irritation from airborne particles of the solid acid[1].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory bench to the final waste container.

Waste Identification and Segregation
  • Characterize the Waste: this compound is a solid, halogenated organic acid .

  • Designated Waste Container: This compound must be placed in a designated "Solid Halogenated Organic Waste" container[4]. This container must be clearly labeled and made of a compatible material (e.g., a high-density polyethylene drum).

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, inorganic waste, or liquid waste streams[5][6].

Container Management
  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound"[7].

  • Keep Closed: The container must be kept securely closed at all times, except when adding waste, to prevent the release of any potential vapors or dust[8].

  • Storage Location: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials[9].

Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with this compound, such as weighing paper, gloves, and absorbent pads used for cleaning up minor spills, should also be disposed of in the "Solid Halogenated Organic Waste" container.

  • Empty Original Containers: The original container of this compound, once empty, must be triple-rinsed with a suitable solvent (such as acetone or methanol). The rinsate must be collected and disposed of as liquid halogenated organic waste[8]. After rinsing and air-drying in a fume hood, the original label should be defaced, and the container can be disposed of as non-hazardous glass or plastic waste, in accordance with your institution's guidelines.

Spill Management
  • Minor Spills (within a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill of the solid material.

    • Carefully sweep or wipe up the solid material using absorbent pads. Avoid generating dust[2].

    • Place the collected material and any contaminated cleaning supplies into a sealed bag and then into the designated "Solid Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent and a detergent solution.

  • Major Spills (or spills outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's emergency procedures for chemical spills.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste fume_hood->waste_generation spill Accidental Spill fume_hood->spill is_solid Is the waste solid (pure compound, contaminated items)? waste_generation->is_solid is_liquid Is the waste liquid (e.g., rinsate from container)? waste_generation->is_liquid solid_waste_container Place in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste_container Yes final_disposal Arrange for Pickup by EHS/Licensed Waste Hauler solid_waste_container->final_disposal liquid_waste_container Place in 'Liquid Halogenated Organic Waste' Container is_liquid->liquid_waste_container Yes liquid_waste_container->final_disposal minor_spill Is the spill minor and contained in a fume hood? spill->minor_spill cleanup Clean up with absorbent pads, place in solid waste container minor_spill->cleanup Yes major_spill Evacuate and Follow Emergency Procedures minor_spill->major_spill No cleanup->final_disposal major_spill->final_disposal

Sources

A Researcher's Guide to the Safe Handling of 6-Fluoro-5-isopropoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research, the integrity of our work and the safety of our researchers are paramount. The introduction of novel chemical entities into our workflows, such as 6-Fluoro-5-isopropoxynicotinic acid, necessitates a meticulous and informed approach to laboratory safety. This guide provides a procedural framework for handling this fluorinated pyridine derivative, grounded in established safety principles and field-proven experience. It is designed to be an essential resource for scientists and drug development professionals, fostering a culture of safety and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

Structural Analog Analysis (6-Fluoronicotinic Acid):

  • Irritant: Causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

  • Routes of Exposure: Inhalation, ingestion, and skin/eye contact are the primary routes of potential exposure.[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

The isopropoxy group on the target molecule is an ether, which is generally stable but can influence the compound's solubility and metabolic profile. Given these characteristics, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following ensemble is mandatory when handling this compound.

PPE ComponentSpecification & StandardRationale
Eye and Face Protection Chemical splash goggles (ANSI Z87.1 compliant). A face shield is recommended when there is a significant risk of splashing.[3]Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[1][2]
Hand Protection Nitrile gloves (consult manufacturer's compatibility chart). Double-gloving is recommended for handling corrosive compounds.[3]Provides a chemical-resistant barrier to prevent skin contact and irritation.[1][2][3]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved respirator if not handled in a fume hood.Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][2][3]

Expert Insight on Glove Selection: The choice of nitrile gloves is based on their broad chemical resistance. However, it is crucial to consult the manufacturer's glove compatibility chart for the specific solvents being used. For operations involving larger quantities or prolonged handling, changing gloves frequently is a critical practice to prevent breakthrough exposure.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Always work within a properly functioning and certified chemical fume hood.[4]

    • Ensure safety showers and eyewash stations are accessible and operational.[1]

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • When weighing the solid, do so in the fume hood to contain any dust.

    • Use anti-static weigh boats to prevent electrostatic discharge which can cause powder to become airborne.

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1][2]

  • Cleanup:

    • For small spills, absorb with an inert dry material and place in a suitable container for disposal.[4]

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly after handling the substance.[2]

Disposal Plan

Proper waste management is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[3] Do not mix with incompatible waste streams.[3]

  • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a designated, sealed waste container.

  • Liquid Waste: Collect all aqueous and organic waste streams containing the compound in separate, labeled containers. Waste pyridine is considered hazardous waste and must be managed according to state and federal regulations.[5]

  • Disposal Method: Current practices for the disposal of waste pyridine include rotary kiln incineration.[5] All disposal must be in accordance with local, state, and national regulations.[2][6]

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_remove Remove contaminated clothing exposure->skin_remove Skin eye_flush Rinse with water for several minutes exposure->eye_flush Eye inhalation_air Move to fresh air exposure->inhalation_air Inhalation skin_flush Flush with water for 15 minutes skin_medical Seek medical attention skin_flush->skin_medical skin_remove->skin_flush eye_lenses Remove contact lenses, if present eye_flush->eye_lenses eye_medical Seek immediate medical attention eye_lenses->eye_medical inhalation_medical Seek medical attention if unwell inhalation_air->inhalation_medical

Caption: Emergency response protocol for exposure incidents.

First Aid Measures (based on 6-Fluoronicotinic acid):

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, seek medical attention.[1][2]

  • Ingestion: Rinse the mouth with water.[1][2] Seek medical attention if you feel unwell.[1][2]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Fluorine. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Fluorine Acute Exposure Guideline Levels. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Fluoro-6-isopropoxynicotinic acid. PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.